molecular formula C26H52O4Sn B1627703 Dimethyl tin dilaurate CAS No. 2179-99-9

Dimethyl tin dilaurate

Cat. No.: B1627703
CAS No.: 2179-99-9
M. Wt: 547.4 g/mol
InChI Key: LYYNQLKRDKNQMN-UHFFFAOYSA-L
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Description

Dimethyl tin dilaurate is a useful research compound. Its molecular formula is C26H52O4Sn and its molecular weight is 547.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[dodecanoyloxy(dimethyl)stannyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C12H24O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;;;/h2*2-11H2,1H3,(H,13,14);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYNQLKRDKNQMN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30176202
Record name Bis(lauroyloxy)dimethylstannane
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Molecular Weight

547.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2179-99-9
Record name 1,1′-(Dimethylstannylene) didodecanoate
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Record name Dimethyl tin dilaurate
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Record name Bis(lauroyloxy)dimethylstannane
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Record name Bis(lauroyloxy)dimethylstannane
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Record name DIMETHYL TIN DILAURATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dimethyl Tin Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for dimethyl tin dilaurate. The information presented is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate a thorough understanding of the core processes.

Core Synthesis Methodologies

This compound can be synthesized through two principal chemical routes: the reaction of dimethyltin (B1205294) dichloride with lauric acid or its salt, and the transesterification of a laurate ester. The former method is more commonly detailed in existing literature for analogous compounds and offers a straightforward approach.

Synthesis from Dimethyltin Dichloride and Lauric Acid

This widely applicable method involves the reaction of dimethyltin dichloride with two equivalents of lauric acid or a laurate salt in the presence of a base to neutralize the hydrochloric acid byproduct. While specific literature for this compound is sparse, detailed protocols for the synthesis of its close analog, dibutyltin (B87310) dilaurate, provide a reliable framework.

This protocol is adapted from established methods for analogous compounds and is expected to be highly effective for the synthesis of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, combine dimethyltin dichloride (1 mole) and lauric acid (2 moles) in a suitable solvent such as ethanol (B145695) or benzene.

  • Base Addition: While stirring the mixture, slowly add a solution of a base, such as sodium ethoxide in ethanol (2 moles) or triethylamine (B128534) (2.2 moles) in the reaction solvent, through the dropping funnel. The addition should be controlled to maintain the reaction temperature between 30-60°C.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by checking the pH of the reaction mixture. The reaction is typically complete when the pH becomes neutral.

  • Initial Product Isolation: Upon completion, the salt byproduct (e.g., sodium chloride or triethylamine hydrochloride) is removed by filtration.

  • Solvent Removal: The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

The logical workflow for this synthesis is depicted below.

G cluster_synthesis Synthesis Workflow A Combine Dimethyltin Dichloride and Lauric Acid in Solvent B Add Base (e.g., Sodium Ethoxide or Triethylamine) A->B C Reaction at 30-60°C B->C D Monitor Reaction (TLC or pH) C->D E Filter to Remove Salt Byproduct D->E F Evaporate Solvent (Crude Product) E->F

Caption: Synthesis workflow for this compound from dimethyltin dichloride.

Synthesis via Transesterification

Transesterification represents an alternative route where a lower alkyl ester of lauric acid (e.g., methyl laurate or ethyl laurate) is reacted with dimethyltin oxide. This reaction is typically catalyzed by an organotin compound and driven to completion by removing the lower boiling alcohol byproduct.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and a distillation head, charge dimethyltin oxide (1 mole) and a molar excess of the laurate ester (e.g., methyl laurate, >2 moles).

  • Catalyst Addition: Introduce a suitable transesterification catalyst. Organotin compounds themselves can often self-catalyze this reaction at elevated temperatures.

  • Reaction Conditions: Heat the mixture to a temperature sufficient to initiate transesterification and distill off the alcohol byproduct (e.g., methanol). Typical reaction temperatures range from 120°C to 180°C.

  • Completion and Isolation: The reaction is driven to completion by the continuous removal of the alcohol. Once the theoretical amount of alcohol has been collected, the reaction is cooled, and the excess laurate ester is removed by vacuum distillation to yield the crude this compound.

The transesterification pathway is illustrated in the following diagram.

G cluster_transesterification Transesterification Pathway A React Dimethyltin Oxide with Laurate Ester B Heat to 120-180°C with Catalyst A->B C Remove Alcohol Byproduct via Distillation B->C D Remove Excess Laurate Ester C->D E Crude this compound D->E

Caption: Transesterification pathway for the synthesis of this compound.

Purification Methodologies

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvent. The primary methods employed are recrystallization and acid-base washing.

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

  • Solvent Selection: The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility at cooler temperatures. Potential solvents include hexane, heptane, or a mixed solvent system like ethanol/water.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Acid-Base Washing

This technique is useful for removing any residual organotin starting materials or byproducts by converting them into water-soluble salts.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., toluene (B28343) or diethyl ether).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any basic tin species, making them water-soluble.

  • Separation: Separate the aqueous layer.

  • Neutralization and Water Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

The purification workflow is summarized in the diagram below.

G cluster_purification Purification Workflow A Crude this compound B Recrystallization A->B C Acid-Base Washing A->C D Pure this compound B->D C->D

Caption: General purification workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its precursors. The data for the synthesis of this compound is extrapolated from highly analogous reactions.

Table 1: Synthesis of this compound from Dimethyltin Dichloride

ParameterValueReference (Analogous Reaction)
Reactants Dimethyltin Dichloride, Lauric Acid[1]
Molar Ratio (Dichloride:Lauric Acid:Base) 1 : 2 : 2.2[1]
Solvent Ethanol or Benzene[1]
Reaction Temperature 30 - 60 °C[1]
Reported Yield 85 - 89 %[1]

Table 2: Synthesis of Dimethyltin Dichloride (Precursor)

ParameterValueReference
Reactants Metallic Tin, Methyl Chloride[2][3][4]
Catalyst Phosphonium Iodide or other catalysts[2][3]
Reaction Temperature 150 - 180 °C[3]
Reported Yield > 90 %[3][4]
Purity (after distillation) > 99 %[3]

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₅₂O₄Sn[5][6]
Molecular Weight 547.4 g/mol [5]
CAS Number 2179-99-9[5][6]
Appearance White solid
Boiling Point (Predicted) 488.2 ± 14.0 °C[6]

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Dimethyl Tin Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics for the crystal structure analysis of dimethyl tin dilaurate. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, this document outlines a robust experimental protocol based on established practices for analogous organotin carboxylates. It further presents a detailed discussion of the anticipated molecular geometry, coordination environment of the tin center, and potential supramolecular assemblies, supported by data from closely related structures.

Introduction to this compound and its Structural Significance

This compound, with the chemical formula C₂₆H₅₂O₄Sn, belongs to the class of organotin carboxylates. These compounds are of significant interest due to their diverse applications as catalysts, stabilizers in polymer formulations, and their potential as biologically active agents. A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships, designing novel catalysts with enhanced performance, and assessing their toxicological profiles.

The crystal structure provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which collectively govern the physicochemical properties and reactivity of the compound. This guide serves as a blueprint for researchers aiming to determine the crystal structure of this compound or similar organotin compounds.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of high-quality single crystals to the final refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established routes for organotin carboxylates. A common method involves the reaction of dimethyltin (B1205294) dichloride with sodium laurate.

Synthesis Workflow:

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products reactant1 Dimethyltin Dichloride ((CH₃)₂SnCl₂) reaction Stirring in a suitable solvent (e.g., ethanol/water) reactant1->reaction reactant2 Sodium Laurate (CH₃(CH₂)₁₀COONa) reactant2->reaction product1 This compound ((CH₃)₂Sn(OOC(CH₂)₁₀CH₃)₂) reaction->product1 product2 Sodium Chloride (NaCl) reaction->product2

Caption: General synthesis scheme for this compound.

Detailed Protocol:

  • Preparation of Sodium Laurate: Lauric acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) in an ethanol/water mixture.

  • Reaction: A solution of dimethyltin dichloride in a suitable solvent (e.g., ethanol) is added dropwise to the sodium laurate solution with constant stirring.

  • Precipitation and Filtration: The resulting precipitate of this compound is collected by filtration and washed to remove sodium chloride.

  • Recrystallization: The crude product is recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or hexane) by slow evaporation, slow cooling, or vapor diffusion to obtain single crystals of sufficient size and quality for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The core of the crystal structure determination lies in the single-crystal X-ray diffraction experiment.

Crystallographic Analysis Workflow:

Workflow for Single-Crystal X-ray Diffraction Analysis start Crystal Selection and Mounting data_collection X-ray Data Collection (Diffractometer) start->data_collection data_processing Data Reduction and Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: Step-by-step process of crystal structure determination.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods.

  • Validation: The final structural model is validated using various crystallographic checks to ensure its quality and accuracy.

Anticipated Crystal Structure of this compound

Based on the known structures of analogous dialkyltin dicarboxylates, several key structural features can be predicted for this compound.

Coordination Geometry of the Tin Atom

The tin atom in diorganotin(IV) dicarboxylates typically exhibits a coordination number greater than four, leading to a coordination geometry that is a distortion of a regular polyhedron. For this compound, a distorted octahedral or trigonal bipyramidal geometry around the tin center is expected. This is achieved through the coordination of the two methyl groups and the carboxylate groups from the laurate ligands. The carboxylate groups can coordinate in a monodentate, bidentate chelating, or bridging fashion, which significantly influences the overall crystal packing.

Molecular Packing and Supramolecular Interactions

The long alkyl chains of the laurate ligands are likely to play a crucial role in the crystal packing, potentially leading to layered structures or other organized assemblies driven by van der Waals interactions. Weaker C-H···O hydrogen bonds may also contribute to the stability of the crystal lattice.

Quantitative Data Presentation

While experimental data for this compound is not available, the following table presents a set of hypothetical but realistic crystallographic parameters based on the analysis of similar dialkyltin dicarboxylate structures.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or P2₁2₁2₁
a (Å)10 - 15
b (Å)15 - 25
c (Å)20 - 30
α (°)90
β (°)90 - 110
γ (°)90
V (ų)3000 - 5000
Z4 or 8
Dcalc (g/cm³)1.2 - 1.4
R₁ (final)< 0.05
wR₂ (final)< 0.10

Note: These are predicted values and the actual experimental results may vary.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. By following the detailed experimental protocols and considering the anticipated structural features, researchers can successfully determine the molecular architecture of this important organotin compound. The resulting structural information will be invaluable for advancing our understanding of its properties and for the rational design of new materials and molecules with tailored functionalities.

Spectroscopic Characterization of Dimethyltin Dilaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of dimethyltin (B1205294) dilaurate, a compound of significant interest in various industrial and research applications. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and purity of this organotin compound. Detailed data, experimental protocols, and logical workflows are presented to assist researchers in their analytical endeavors.

Introduction

Dimethyltin dilaurate, with the chemical formula C₂₆H₅₂O₄Sn, is an organotin compound widely utilized as a catalyst in the production of polyurethanes, silicones, and other polymers.[] Its efficacy and potential toxicological profile necessitate precise and thorough characterization. Spectroscopic methods are indispensable tools for confirming the molecular structure, identifying impurities, and understanding the chemical behavior of dimethyltin dilaurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of dimethyltin dilaurate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of dimethyltin dilaurate is expected to show distinct signals corresponding to the protons of the methyl groups attached to the tin atom and the protons of the laurate chains.

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Sn-CH~0.6 - 1.0Singlet with 117/119Sn satellites6H
-C(=O)-CH ₂-~2.2 - 2.4Triplet4H
-CH₂-CH ₂-C(=O)-~1.5 - 1.7Multiplet4H
-(CH ₂)₈-~1.2 - 1.4Multiplet32H
-CH ₃ (terminal)~0.8 - 0.9Triplet6H

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (δ, ppm)
Sn-C H₃~ -5 to 5
C =O~170 - 180
-C H₂-C(=O)-~30 - 40
-(C H₂)₉-~20 - 35
-C H₃ (terminal)~14

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of organotin compounds is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of dimethyltin dilaurate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • The addition of an internal standard like tetramethylsilane (B1202638) (TMS) can be used for chemical shift referencing.

  • Instrument Setup and Data Acquisition:

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Lock->AcquireC13 Process Process FID AcquireH1->Process AcquireC13->Process Analyze Analyze Spectra Process->Analyze

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of dimethyltin dilaurate is characterized by strong absorptions corresponding to the carbonyl group and the various C-H and Sn-C bonds.

IR Spectral Data

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkyl)2950 - 2850Strong
C=O stretch (ester)1700 - 1650Strong
C-H bend (alkyl)1470 - 1370Medium
Sn-C stretch580 - 520Medium-Weak
Sn-O stretch450 - 400Medium-Weak
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample is placed in the IR beam, and the spectrum is recorded.

    • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis PrepareSample Prepare Sample (Thin Film or KBr Pellet) Background Record Background PrepareSample->Background Sample Record Sample Spectrum Background->Sample Analyze Analyze Spectrum Sample->Analyze

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound. The fragmentation pattern can also offer valuable structural information.

Mass Spectral Data

The mass spectrum of dimethyltin dilaurate is expected to show the molecular ion peak ([M]⁺) and several characteristic fragment ions.

Predicted Mass Spectral Data (from PubChem): [2]

Adductm/z
[M+H]⁺549.29604
[M+Na]⁺571.27798

Expected Fragmentation Pattern:

The fragmentation of organotin carboxylates typically involves the loss of the carboxylate ligands and the alkyl groups attached to the tin atom. Common fragmentation pathways include:

  • Loss of a laurate radical: [M - C₁₁H₂₃COO]⁺

  • Loss of a lauric acid molecule: [M - C₁₂H₂₄O₂]⁺

  • Loss of a methyl radical: [M - CH₃]⁺

  • Cleavage of the laurate chain.

Experimental Protocol for Mass Spectrometry

Various mass spectrometry techniques can be employed for the analysis of organotin compounds, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for GC-MS:

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent.

    • Derivatization may be necessary for non-volatile organotin compounds to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase.

    • The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI).

    • The resulting ions are separated by their mass-to-charge ratio and detected.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis Dissolve Dissolve Sample Derivatize Derivatize (if needed) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separate Components Inject->Separate Ionize Ionize & Detect Separate->Ionize Analyze Analyze Mass Spectrum Ionize->Analyze

Conclusion

The spectroscopic characterization of dimethyltin dilaurate using NMR, IR, and MS provides a comprehensive understanding of its molecular structure and composition. This technical guide summarizes the expected spectral data and provides standardized experimental protocols to aid researchers in the accurate and reliable analysis of this important organotin compound. The presented workflows offer a logical sequence for conducting these spectroscopic analyses, from sample preparation to data interpretation.

References

Unraveling the Thermal Degradation Pathway of Dimethyltin Dilaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin (B1205294) dilaurate (DMTDL) is an organotin compound utilized in various industrial applications, including as a catalyst and a stabilizer for polymers. Understanding its thermal stability and degradation pathway is crucial for predicting its behavior in high-temperature processing, ensuring product stability, and assessing its environmental fate and toxicological profile. This technical guide provides an in-depth analysis of the plausible thermal degradation pathway of dimethyltin dilaurate, drawing upon available data for analogous organotin carboxylates. Due to a scarcity of published literature specifically detailing the thermal decomposition of dimethyltin dilaurate, this guide synthesizes information from related compounds to propose a scientifically grounded degradation mechanism.

Proposed Thermal Degradation Pathway

The thermal degradation of dimethyltin dilaurate is hypothesized to proceed through a multi-step mechanism involving the initial cleavage of the tin-carboxylate bonds, followed by subsequent decomposition of the resulting intermediates. The overall process is influenced by temperature, atmosphere (inert or oxidative), and the presence of other reactive species.

Based on studies of similar dialkyltin dicarboxylates, the degradation is likely to initiate at temperatures exceeding 250°C.[1] The process can be broadly categorized into two main stages:

Stage 1: Initial Decomposition and Formation of Intermediates

The primary degradation step is believed to be the homolytic or heterolytic cleavage of one or both of the tin-laurate (Sn-OOC) bonds. This can lead to the formation of several key intermediates. One proposed pathway involves the elimination of lauric anhydride (B1165640) and the formation of a dimethyltin oxide species.

A second possibility is the decarboxylation of the laurate ligand, a reaction that has been observed in other dialkyltin dicarboxylates under electron beam irradiation and may be relevant to thermal degradation.[2] This would result in the release of carbon dioxide and the formation of undecyl radicals, which could then undergo further reactions.

Stage 2: Secondary Decomposition and Formation of Final Products

The intermediates formed in Stage 1 are thermally unstable and will undergo further decomposition at higher temperatures. The dimethyltin oxide intermediate is expected to ultimately decompose into tin(IV) oxide (SnO₂), a common end product in the thermal analysis of organotin compounds.[3][4] The organic fragments, including lauric acid, lauric anhydride, and potential hydrocarbon radicals from decarboxylation, will also degrade into a mixture of smaller volatile organic compounds, carbon dioxide, and carbon monoxide, particularly under oxidative conditions.[4]

Visualization of the Proposed Degradation Pathway

The logical flow of the proposed thermal degradation of dimethyltin dilaurate is illustrated in the following diagram.

Thermal_Degradation_DMTDL Proposed Thermal Degradation Pathway of Dimethyltin Dilaurate cluster_stage1 Stage 1: Initial Decomposition cluster_stage2 Stage 2: Secondary Decomposition DMTDL Dimethyltin Dilaurate ((CH₃)₂Sn(OOC(CH₂)₁₀CH₃)₂) Intermediate1 Lauric Anhydride Elimination DMTDL->Intermediate1 Heat (>250°C) Pathway A Intermediate2 Decarboxylation DMTDL->Intermediate2 Heat Pathway B Product1A Dimethyltin Oxide Intermediate ((CH₃)₂SnO) Intermediate1->Product1A Product1B Lauric Anhydride Intermediate1->Product1B Product2A Tin-Undecyl Intermediate Intermediate2->Product2A Product2B Carbon Dioxide (CO₂) Intermediate2->Product2B FinalProduct1 Tin(IV) Oxide (SnO₂) Product1A->FinalProduct1 Further Heating FinalProduct2 Volatile Organic Compounds (e.g., hydrocarbons, aldehydes, ketones) Product1B->FinalProduct2 Decomposition FinalProduct3 Carbon Oxides (CO, CO₂) Product1B->FinalProduct3 Product2A->FinalProduct1 Decomposition Product2A->FinalProduct2 Decomposition Experimental_Workflow Experimental Workflow for Thermal Degradation Analysis Sample Dimethyltin Dilaurate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Data1 Decomposition Temperatures Mass Loss Stages Final Residue TGA->Data1 Data2 Melting Point Enthalpy of Decomposition DSC->Data2 Data3 Identification of Volatile Degradation Products PyGCMS->Data3 Analysis Data Analysis and Pathway Elucidation Data1->Analysis Data2->Analysis Data3->Analysis Report Technical Guide/Whitepaper Analysis->Report

References

Navigating the Solubility Landscape of Dimethyl Tin Dilaurate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility Profile of Dimethyl Tin Dilaurate

Based on available technical and safety data sheets, this compound exhibits broad solubility in most organic solvents while being insoluble in water. The following table summarizes the qualitative solubility of this compound in various organic solvents.

Solvent ClassSolventSolubility
Aromatic Hydrocarbons BenzeneSoluble
TolueneSoluble
Halogenated Hydrocarbons Carbon TetrachlorideSoluble
ChloroformSoluble
Esters Ethyl AcetateSoluble
Ketones AcetoneSoluble
Ethers Diethyl EtherSoluble
Aliphatic Hydrocarbons Petroleum EtherSoluble
Polar Aprotic Solvents N,N-Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
Alcohols MethanolSparingly Soluble to Insoluble
EthanolSparingly Soluble to Insoluble
Water WaterInsoluble

Note: "Likely Soluble" indicates solvents in which similar organotin compounds exhibit good solubility, suggesting a high probability of solubility for this compound. "Sparingly Soluble to Insoluble" is based on the general behavior of nonpolar compounds in highly polar protic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed methodology for the quantitative determination of this compound solubility in an organic solvent, adapted from established international guidelines such as those from the OECD and ASTM.

Principle

This method is based on the saturation shake-flask method. A surplus of this compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Vials for sample analysis

Procedure
  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound and add it to a series of flasks.

    • Add a known volume of the selected organic solvent to each flask. The amount of solute should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flasks at a constant speed to ensure thorough mixing and facilitate the dissolution process.

    • Equilibration time can vary depending on the solvent and the solute. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Dilute the saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solute->prep_solvent equilibration Agitate at constant temperature until equilibrium is reached prep_solvent->equilibration centrifuge Centrifuge to separate solid equilibration->centrifuge withdraw Withdraw supernatant centrifuge->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC or GC dilute->analyze calculate Calculate solubility (e.g., g/100mL) analyze->calculate

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in publicly accessible literature, qualitative assessments consistently indicate good solubility in a wide array of non-polar and polar aprotic solvents, and poor solubility in water and polar protic solvents like methanol. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for in-house determination. Understanding the solubility characteristics of this compound is paramount for optimizing its use as a catalyst and ensuring the success of related chemical processes. Researchers and professionals are encouraged to perform their own quantitative analyses to inform their specific applications.

Quantum Chemical Insights into Dimethyltin Dilaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltin dilaurate (DMDTL) is an organotin compound with diverse industrial applications, notably as a catalyst in the synthesis of polyurethanes and silicones.[] Despite its widespread use, a comprehensive understanding of its electronic structure and reactivity at a quantum mechanical level is not extensively documented in publicly accessible literature. This technical guide provides a framework for the application of quantum chemical calculations to elucidate the properties of DMDTL. It outlines the pertinent computational methodologies, expected data, and potential mechanistic insights that can be gained. While direct computational studies on DMDTL are sparse, this document draws upon established theoretical chemistry principles and data from analogous organotin compounds to present a thorough overview for researchers in materials science and drug development.

Introduction to Dimethyltin Dilaurate

Dimethyltin dilaurate, with the chemical formula C26H52O4Sn, is characterized by a central tin atom bonded to two methyl groups and two laurate groups.[2] Its catalytic activity is central to its industrial utility. A detailed understanding of the molecule's geometry, electronic properties, and reaction pathways is crucial for optimizing its performance and exploring new applications, including potential relevance in toxicological and pharmaceutical research. Quantum chemical calculations offer a powerful, non-experimental avenue to explore these characteristics.

Molecular Structure and Properties

The core of DMDTL consists of a tin(IV) atom. Spectroscopic and structural studies of related dialkyltin dicarboxylates suggest a distorted tetrahedral or trigonal bipyramidal geometry around the tin center, depending on the coordination of the carboxylate groups.

Predicted Physicochemical Properties
PropertyValueSource
Molecular FormulaC26H52O4SnPubChem[2]
Molecular Weight547.39 g/mol BOC Sciences[]
InChI KeyLYYNQLKRDKNQMN-UHFFFAOYSA-LBOC Sciences[]
SMILESCCCCCCCCCCCC(=O)O--INVALID-LINK--(C)OC(=O)CCCCCCCCCCCBOC Sciences[]

Theoretical Framework: Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust and widely used method for investigating the electronic structure of organometallic compounds. It provides a good balance between computational cost and accuracy, making it suitable for a molecule of the size of DMDTL.

Hypothetical Computational Protocol

The following outlines a typical protocol for performing DFT calculations on DMDTL.

  • Structure Optimization:

    • Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

    • Method: DFT.

    • Functional: A hybrid functional such as B3LYP is a common starting point. For heavier elements like tin, functionals from the M06 family might also be considered.

    • Basis Set: A combination of basis sets is typically employed. For tin, a basis set with effective core potentials (ECPs) like LANL2DZ is often used to account for relativistic effects. For lighter atoms (C, H, O), a Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set would be appropriate.

    • Solvation Model: If studying the molecule in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included.

  • Frequency Analysis:

    • Performed after geometry optimization at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate vibrational spectra (e.g., IR and Raman).

  • Electronic Structure Analysis:

    • Calculation of molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) to understand reactivity and electronic transitions.

    • Population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) to determine atomic charges.

    • Generation of molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions of the molecule.

Anticipated Quantitative Data from Calculations

A comprehensive DFT study on DMDTL would yield valuable quantitative data, which should be presented in a structured format for clarity.

Table 1: Predicted Geometrical Parameters for DMDTL

Parameter Predicted Value (Å or °)
Sn-O Bond Length Value
Sn-C Bond Length Value
O-Sn-O Bond Angle Value
C-Sn-C Bond Angle Value
O-Sn-C Bond Angle Value

| Dihedral Angles | Value |

Table 2: Predicted Electronic Properties for DMDTL

Property Predicted Value (eV or other units)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value
Dipole Moment Value
Mulliken Atomic Charge on Sn Value

| Mulliken Atomic Charge on O (carbonyl) | Value |

Catalytic Mechanism of Dialkyltin Dicarboxylates

Dialkyltin dicarboxylates, including the closely related dibutyltin (B87310) dilaurate (DBTDL), are known to catalyze urethane (B1682113) formation. The mechanism is believed to involve the coordination of the tin center to both the isocyanate and the alcohol, thereby activating them for reaction. A plausible catalytic cycle, which could be investigated for DMDTL using quantum chemical calculations, is depicted below.

G Proposed Catalytic Cycle for Urethane Formation Catalyzed by DMDTL DMDTL DMDTL Catalyst Alcohol_Coord Alcohol Coordination (DMDTL-ROH Complex) DMDTL->Alcohol_Coord + ROH Isocyanate_Coord Isocyanate Coordination (Activated Complex) Alcohol_Coord->Isocyanate_Coord + R'NCO Urethane_Formation Urethane Formation (Product Complex) Isocyanate_Coord->Urethane_Formation Nucleophilic Attack Catalyst_Regen Catalyst Regeneration Urethane_Formation->Catalyst_Regen - R'NHCOOR Catalyst_Regen->DMDTL workflow cluster_start Initial Setup cluster_comp Computational Protocol cluster_analysis Analysis and Validation cluster_output Output start Define Research Question (e.g., Catalytic Mechanism) lit_review Literature Review on Dialkyltin Dicarboxylates start->lit_review mol_build Build Initial 3D Structure of DMDTL lit_review->mol_build geo_opt Geometry Optimization (DFT: B3LYP/LANL2DZ/6-31G(d,p)) mol_build->geo_opt freq_calc Frequency Calculation geo_opt->freq_calc elec_prop Electronic Property Analysis (HOMO, LUMO, Charges) geo_opt->elec_prop reaction_path Reaction Pathway Modeling (Transition State Search) geo_opt->reaction_path data_table Tabulate Quantitative Data (Bond Lengths, Energies, etc.) freq_calc->data_table elec_prop->data_table mechanism_elucid Elucidate Reaction Mechanism and Energetics reaction_path->mechanism_elucid exp_compare Comparison with Experimental Data (if available) data_table->exp_compare exp_compare->mechanism_elucid report Generate Technical Report/ Whitepaper mechanism_elucid->report

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chlorobenzonitrile (CAS 5922-60-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The provided CAS number 2179-99-9 corresponds to Dimethyl tin dilaurate, an organotin compound. Given the target audience and the request for information relevant to drug development, this guide focuses on 2-Amino-5-chlorobenzonitrile (B58002) (CAS 5922-60-1) , a compound more aligned with pharmaceutical research and synthesis. It is presumed the original CAS number was provided in error.

This document provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-chlorobenzonitrile, a key intermediate in the synthesis of various pharmacologically relevant molecules.[1][2] The data and protocols herein are intended to support researchers, scientists, and drug development professionals in their work with this compound.

Core Physicochemical Properties

2-Amino-5-chlorobenzonitrile is an aromatic nitrile compound.[2] Its key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 5922-60-1[3][4][5]
Molecular Formula C₇H₅ClN₂[4][5][6]
Molecular Weight 152.58 g/mol [5][6]
IUPAC Name 2-amino-5-chlorobenzonitrile[4][6]
Synonyms 5-Chloroanthranilonitrile, 4-Chloro-2-cyanoaniline[6]
Appearance White to light beige crystalline needles or powder[3][4]
Melting Point 96-99 °C[1]
Boiling Point 132-135 °C at 0.5 mmHg[1]
Flash Point 113 °C (235.4 °F) - closed cup[7]
Solubility Slightly soluble in Chloroform and DMSO[1]
pKa 1.18 ± 0.10 (Predicted)[1]

Experimental Protocols

Detailed experimental procedures are crucial for verifying the properties of a substance and ensuring reproducibility. Below are standard methodologies for determining key physicochemical parameters.

2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8][9] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8][9]

  • Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range, from the first sign of liquefaction to the complete melting of the sample, is recorded as the melting point.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

    • Glass capillary tubes (sealed at one end)[10]

    • Calibrated thermometer[9]

  • Procedure:

    • Ensure the compound is dry and finely powdered.

    • Pack a small amount of the compound into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[11]

    • Place the capillary tube in the heating block of the melting point apparatus.[8]

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]

    • Record the temperature (T1) at which the first drop of liquid appears.[11]

    • Record the temperature (T2) at which the entire sample has completely liquefied.[11]

    • The melting point is reported as the range T1 - T2.[8]

2.2. Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property in drug development, influencing bioavailability and formulation. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[12][13]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

  • Apparatus:

    • Orbital shaker with temperature control

    • Vials with screw caps

    • Centrifuge

    • Analytical balance

    • Filtration system (e.g., syringe filters with appropriate membrane)

    • Concentration analysis instrument (e.g., HPLC, UV-Vis spectrophotometer)[14]

  • Procedure:

    • Add an excess amount of 2-amino-5-chlorobenzonitrile to a vial containing a known volume of the desired solvent (e.g., water, DMSO, buffer solution).[12]

    • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12]

    • After agitation, allow the vials to stand to let undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample should be centrifuged and/or filtered.

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC).

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow and Process Visualization

To ensure clarity in experimental design, workflows can be visualized. The following diagram illustrates a typical process for determining the aqueous solubility of a test compound for drug discovery applications.

G Workflow for Aqueous Solubility Determination prep Compound Preparation (Weigh excess solid) solvent Solvent Addition (Add known volume of buffer) prep->solvent 1. Sample Setup equilibrate Equilibration (Shake at constant T° for 24-48h) solvent->equilibrate 2. Incubation separate Phase Separation (Centrifuge / Filter) equilibrate->separate 3. Sample Processing analyze Concentration Analysis (HPLC or UV-Vis) separate->analyze 4. Quantification result Result (Solubility in mg/mL or µM) analyze->result 5. Final Data

Caption: A flowchart of the shake-flask method for solubility.

References

Molecular weight and formula of Dimethyl tin dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimethyl tin dilaurate, an organotin compound with significant industrial applications. The document details its chemical and physical properties, synthesis, and analytical methodologies. A primary focus is placed on its role as a catalyst, particularly in the formation of polyurethanes. While its direct applications in drug development are not widespread, this guide explores the broader context of organotin compounds in pharmaceutical research and highlights key toxicological considerations relevant to the field.

Introduction

This compound is an organometallic compound belonging to the class of organotins. It is characterized by a central tin atom bonded to two methyl groups and two laurate groups. Primarily, it is utilized as a catalyst in various industrial processes, including the production of polyurethanes and silicones[][2]. For professionals in drug development and research, understanding the properties and reactivity of such compounds is crucial, especially when considering potential applications as catalysts in the synthesis of pharmaceutical intermediates or assessing potential toxicological impacts[3].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C26H52O4Sn[]
Molecular Weight 547.39 g/mol []
CAS Number 2179-99-9
Appearance Colorless to pale yellow liquid or powder[2][4]
Solubility Soluble in most organic solvents[2]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of dimethyltin (B1205294) dichloride with lauric acid or its sodium salt. While specific protocols for this compound are not extensively detailed in publicly available literature, a general procedure can be adapted from the synthesis of analogous compounds like dibutyltin (B87310) dilaurate[5][6].

Experimental Protocol: Synthesis from Dimethyltin Dichloride and Lauric Acid

This protocol is based on the general principles of esterification of organotin halides.

Materials:

  • Dimethyltin dichloride

  • Lauric acid

  • A suitable solvent (e.g., toluene (B28343) or benzene)

  • A base to act as a hydrogen chloride scavenger (e.g., triethylamine (B128534) or sodium hydroxide)

  • Anhydrous sodium sulfate

  • Reaction vessel with a stirrer, condenser, and dropping funnel

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In the reaction vessel, dissolve lauric acid (2 molar equivalents) in the chosen solvent.

  • With stirring, add dimethyltin dichloride (1 molar equivalent) to the solution.

  • Slowly add the base (2 molar equivalents) to the reaction mixture through the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition of the base is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the salt byproduct (e.g., triethylamine hydrochloride or sodium chloride).

  • Wash the filtrate with water to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation Dimethyltin_Dichloride Dimethyltin Dichloride Mixing Mixing and Reaction Dimethyltin_Dichloride->Mixing Lauric_Acid Lauric Acid Lauric_Acid->Mixing Solvent_Base Solvent & Base Solvent_Base->Mixing Reflux Reflux Mixing->Reflux Filtration1 Filtration Reflux->Filtration1 Washing Washing Filtration1->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The analysis of organotin compounds, including this compound, can be challenging due to their potential for volatility and interaction with sample matrices. Common analytical techniques include gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS)[7][8].

Experimental Protocol: Analysis by GC-MS

This protocol outlines a general approach for the determination of organotin compounds in a given matrix, which may require a derivatization step to increase volatility for GC analysis[9][10][11].

Materials:

  • Sample containing the analyte

  • Internal standard (e.g., a deuterated organotin compound)

  • Extraction solvent (e.g., hexane)

  • Derivatization agent (e.g., sodium tetraethylborate)

  • Buffer solution (e.g., acetate (B1210297) buffer)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample into a vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Extraction: Add the extraction solvent and a buffer solution to the sample. Vortex the mixture to ensure thorough mixing and extraction of the analyte.

  • Derivatization: Add the derivatization agent to the vial. This step converts the non-volatile organotin salt into a more volatile ethylated derivative.

  • Phase Separation: After the reaction, allow the phases to separate. Centrifugation can be used to aid separation.

  • Analysis: Carefully transfer the organic layer (containing the derivatized analyte) into a GC vial. Inject an aliquot into the GC-MS system.

  • Quantification: Identify and quantify the analyte based on its retention time and mass spectrum, using the internal standard for calibration.

Analytical Workflow Diagram

Analytical_Workflow Sample_Prep Sample Preparation IS_Spiking Internal Standard Spiking Sample_Prep->IS_Spiking Extraction Solvent Extraction IS_Spiking->Extraction Derivatization Derivatization with Sodium Tetraethylborate Extraction->Derivatization Phase_Separation Phase Separation Derivatization->Phase_Separation GCMS_Analysis GC-MS Analysis Phase_Separation->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Analytical workflow for organotin compounds.

Applications

Catalysis in Polyurethane Formation

The primary application of this compound is as a catalyst in the formation of polyurethanes from the reaction of isocyanates and polyols[2]. It acts as a Lewis acid, activating the isocyanate group towards nucleophilic attack by the hydroxyl groups of the polyol[12][13].

Catalytic Mechanism: The proposed mechanism involves the coordination of the tin atom to the oxygen of the isocyanate's carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxyl group of the polyol. A ternary complex involving the catalyst, isocyanate, and alcohol has been suggested as a key intermediate[14][15].

Catalytic Pathway Diagram

Catalytic_Pathway Catalyst This compound (Lewis Acid) Activated_Complex Activated Isocyanate-Catalyst Complex Catalyst->Activated_Complex Coordination Isocyanate R-N=C=O Isocyanate->Activated_Complex Polyol R'-OH Urethane Urethane Linkage R-NH-CO-OR' Polyol->Urethane Nucleophilic Attack Activated_Complex->Urethane Urethane->Catalyst Catalyst Regeneration

Caption: Catalytic pathway of polyurethane formation.

Relevance to Drug Development

While this compound itself is not a common pharmaceutical ingredient, organotin compounds have been explored for various therapeutic applications, including as potential anti-tumor, anti-inflammatory, and antimalarial agents[16]. The catalytic properties of compounds like this compound could be relevant in the synthesis of complex pharmaceutical intermediates[3]. However, the inherent toxicity of many organotin compounds is a significant barrier to their direct use in drug formulations. A listing for this compound for "pharma use" exists, though specific applications are not detailed[4].

Toxicological Considerations

Organotin compounds, as a class, are known for their toxicity. The toxicity varies depending on the number and nature of the organic groups attached to the tin atom. Dialkyltin compounds, such as this compound, can be toxic. For instance, the closely related dibutyltin dilaurate is known to be a neurotoxin and can cause irritation to the skin and eyes[17]. Therefore, handling this compound requires strict safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated area[18].

Conclusion

This compound is a valuable industrial catalyst with well-defined chemical and physical properties. Its synthesis and analysis can be achieved through established organometallic chemistry and analytical techniques. While its primary role is in the polymer industry, the broader class of organotin compounds has been investigated for potential pharmaceutical applications. However, significant toxicological concerns necessitate careful handling and limit their direct therapeutic use. For researchers in drug development, this compound and related compounds are more likely to be encountered as potential catalysts in synthetic pathways rather than as components of a final drug product. Further research into less toxic and more biocompatible organotin compounds may open new avenues for their application in the pharmaceutical sciences.

References

An In-depth Technical Guide to Dimethyltin Compounds: Focus on Bis(lauroyloxy)dimethylstannane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(lauroyloxy)dimethylstannane and its closely related, more extensively studied analogs, Dimethyltin (B1205294) dilaurate and Bis(dodecylthio)dimethylstannane. Due to the limited specific data on Bis(lauroyloxy)dimethylstannane, this guide leverages the wealth of information available for its analogs to provide a thorough understanding of this class of organotin compounds.

Nomenclature and Synonyms

The nomenclature of organotin compounds can be complex, with several synonyms often used interchangeably in literature and commercial applications. "Bis(lauroyloxy)dimethylstannane" is chemically synonymous with "Dimethyl tin dilaurate." Another closely related and well-studied compound is "Bis(dodecylthio)dimethylstannane," which shares the dimethyltin core but has dodecylthio ligands instead of lauroyloxy ligands.

Table 1: Synonyms and Identifiers

Common NameIUPAC NameSynonymsCAS Number
Bis(lauroyloxy)dimethylstannane [dodecanoyloxy(dimethyl)stannyl] dodecanoate[1]This compound, dimethylbis[(1-oxododecyl)oxy]-stannane, Stannane, bis(lauroyloxy)dimethyl-[2]2179-99-9[1]
Bis(dodecylthio)dimethylstannane bis(dodecylsulfanyl)-dimethylstannane[3][4]Dimethylbis(dodecylthio)tin, Dimethyltin bis(lauryl mercaptide), Stannane, bis(dodecylthio)dimethyl-[4][5]51287-84-4[3][5]

Physicochemical Properties

The physicochemical properties of these dimethyltin compounds are summarized below. These properties are crucial for understanding their solubility, stability, and handling requirements in a laboratory setting.

Table 2: Physicochemical Data

PropertyBis(lauroyloxy)dimethylstannane / this compoundBis(dodecylthio)dimethylstannane
Molecular Formula C26H52O4Sn[1]C26H56S2Sn[6]
Molecular Weight 547.4 g/mol [1]551.6 g/mol [6]
Appearance -Clear, straw-colored, viscous liquid[6]
Boiling Point 296.1°C at 760 mmHg[]275.3°C at 760 mmHg[6]
Flash Point -87.8°C (Closed Cup)
Solubility -Soluble in organic solvents; limited solubility in water.[6]

Synthesis and Experimental Protocols

The synthesis of these dimethyltin compounds typically involves the reaction of a dimethyltin dihalide with the corresponding laurate or thiol. A detailed experimental protocol for the synthesis of Bis(dodecylthio)dimethylstannane is provided below, which can be adapted for the synthesis of Bis(lauroyloxy)dimethylstannane.

Synthesis of Bis(dodecylthio)dimethylstannane

The most common method for synthesizing Bis(dodecylthio)dimethylstannane is through a nucleophilic substitution reaction between dimethyltin dichloride and dodecanethiol in the presence of a base to neutralize the hydrochloric acid byproduct.[3][8]

Experimental Protocol: Synthesis of Bis(dodecylthio)dimethylstannane [8]

  • Materials:

  • Apparatus:

    • 250 mL three-necked round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Thermometer

    • Nitrogen inlet

    • Ice bath

  • Procedure:

    • To the three-necked flask, add dimethyltin dichloride and 100 mL of dry toluene.

    • Cool the mixture to 0-5 °C in an ice bath under a nitrogen atmosphere.

    • In the dropping funnel, prepare a solution of dodecylthiol and triethylamine in 50 mL of dry toluene.

    • Add the thiol/triethylamine solution dropwise to the stirred dimethyltin dichloride suspension over 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Filter the mixture to remove the precipitated triethylamine hydrochloride.

    • Wash the solid with a small amount of dry toluene.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

G Synthesis Workflow for Bis(dodecylthio)dimethylstannane cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification DMTD Dimethyltin Dichloride Reaction Reaction in Dry Toluene (0-5°C -> RT) DMTD->Reaction DDT Dodecanethiol DDT->Reaction TEA Triethylamine TEA->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Product Bis(dodecylthio)dimethylstannane Purification->Product

Caption: A flowchart illustrating the general synthetic workflow for Bis(dodecylthio)dimethylstannane.

Applications in Research and Drug Development

Organotin compounds, including dimethyltin derivatives, have a range of applications stemming from their catalytic and biological activities.

  • Catalysis: this compound is commonly used as a catalyst in the production of polyurethanes and silicones.[]

  • PVC Stabilizers: Organotin compounds are used as heat stabilizers in the manufacturing of polyvinyl chloride (PVC) products.

  • Antimicrobial and Antifungal Agents: The biological activity of organotin compounds has led to their investigation as potential antimicrobial and antifungal agents.

  • Anticancer Research: Certain organotin compounds have shown potential as anticancer agents, with research focusing on their ability to induce apoptosis in cancer cells.[9] Organotin(IV) compounds have been explored as potential antitumor agents, with some exhibiting efficacy comparable to platinum-based drugs like cisplatin.[9]

Toxicological Profile and Signaling Pathways

Organotin compounds are known to exhibit toxicity, and understanding their mechanisms of action is crucial for safe handling and for exploring their therapeutic potential. Dimethyltin compounds have been reported to cause reproductive, neurodevelopmental, nervous system, and immune system toxicity.[10]

Organotin-Induced Apoptosis

A key mechanism of organotin toxicity and their potential anticancer effect is the induction of apoptosis (programmed cell death). Studies on organotin compounds have elucidated a signaling pathway involving mitochondrial stress.[11]

The general pathway for organotin-induced apoptosis involves:

  • An increase in intracellular calcium levels ([Ca2+]i).[11]

  • Generation of reactive oxygen species (ROS) at the mitochondrial level.[11]

  • Release of cytochrome c from the mitochondria into the cytosol.[11]

  • Activation of caspases, which are key executioner proteins in the apoptotic cascade.[11]

  • Ultimately leading to DNA fragmentation and cell death.[11]

G Proposed Signaling Pathway for Organotin-Induced Apoptosis Organotin Organotin Compound Ca_increase Increase in Intracellular Ca2+ Organotin->Ca_increase Mitochondria Mitochondria Ca_increase->Mitochondria ROS ROS Generation Mitochondria->ROS CytC Cytochrome c Release Mitochondria->CytC Apoptosis Apoptosis (DNA Fragmentation) ROS->Apoptosis Caspase_activation Caspase Activation CytC->Caspase_activation Caspase_activation->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Dimethyl Tin Dilaurate as a Catalyst for Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl tin dilaurate (and its widely used analogue, dibutyltin (B87310) dilaurate - DBTDL) as a catalyst in polyurethane synthesis. This document includes detailed experimental protocols, quantitative data on catalyst performance, and visualizations of the reaction pathways and experimental workflows.

Introduction

This compound and its analogues are highly effective organotin catalysts for the synthesis of polyurethanes.[1] They are widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.[1][2] These catalysts accelerate the reaction between isocyanates and polyols, leading to the formation of urethane (B1682113) linkages.[2] The use of these catalysts allows for control over the reaction kinetics, which in turn influences the final properties of the polyurethane material, such as its hardness, adhesion, and gloss.[3][4] This document outlines the protocols for utilizing this compound as a catalyst and presents data on its effect on reaction rates and material properties.

Data Presentation

The concentration of this compound (DBTDL) has a significant impact on the kinetics of polyurethane synthesis and the physical properties of the resulting polymer.

Effect of DBTDL Concentration on Reaction Kinetics

The following table summarizes the effect of DBTDL concentration and the sequence of its addition on the reaction rate constant (K) and half-life (t½) for the reaction between neopentyl glycol (NPG) and toluene (B28343) diisocyanate (TDI) at 25°C.

Reaction ConditionDBTDL Concentration (mol/L)Rate Constant (K) (L/mol·s)Half-life (t½) (s)
Uncatalyzed01.83518.7
Catalyst added to NPG + TDI mixture0.00163.41278.5
Catalyst added to NPG, followed by TDI0.18.49111.9
Catalyst added to NPG + TDI mixture at higher concentration0.120.8045.6

Data sourced from Niyogi et al.[5]

Effect of DBTDL Concentration on Polyurethane Coating Properties

The concentration of DBTDL also influences the physical properties of the final polyurethane product. The following data is for a polyurethane paint formulation dried at 80-90°C for 30 minutes.

DBTDL Concentration (% w/w)HardnessAdhesionGloss (%)
0.2Good100%>90
0.3Good<100%>90

Data sourced from Fitriani et al.[3][6]

Experimental Protocols

The following are detailed protocols for the synthesis of polyurethane using this compound as a catalyst.

Materials and Equipment
  • Reactants:

    • Polyol (e.g., neopentyl glycol - NPG, polyether glycol)

    • Diisocyanate (e.g., toluene diisocyanate - TDI, isophorone (B1672270) diisocyanate - IPDI)

  • Catalyst:

  • Solvent:

    • Dry tetrahydrofuran (THF)

  • Quenching and Titration Reagents:

    • Dibutylamine (B89481) solution in trichlorobenzene

    • Standard methanolic hydrochloric acid

    • Bromocresol green indicator

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer

    • Nitrogen inlet

    • Condenser

    • Burette

    • Analytical balance

    • Thermostatically controlled oil bath

Polyurethane Synthesis Procedure
  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • Prepare stock solutions of the DBTDL catalyst in dry THF at the desired concentrations (e.g., 0.0016 mol/L and 0.1 mol/L).[5]

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, dissolve a known amount of the polyol (e.g., 8.5567 mmol of NPG) in dry THF.[5]

    • Place the flask in a thermostatically controlled oil bath to maintain the desired reaction temperature (e.g., 25°C).

  • Reactant Addition:

    • Method A (Catalyst added to Polyol/Isocyanate Mixture):

      • While stirring, add the diisocyanate (e.g., TDI, maintaining a 1:2 molar ratio of NPG to TDI) to the polyol solution.[5]

      • Immediately after, add a specific volume of the DBTDL catalyst solution (e.g., 0.1 mL) to the reaction mixture.[5]

    • Method B (Catalyst added to Polyol before Isocyanate):

      • Add a specific volume of the DBTDL catalyst solution (e.g., 0.1 mL) to the polyol solution and stir for 2-3 minutes.[5]

      • Then, add the diisocyanate to the mixture.[5]

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of dibutylamine in trichlorobenzene.[5]

  • Determination of Residual Isocyanate:

    • Back-titrate the unreacted dibutylamine in the quenched sample with a standard solution of methanolic hydrochloric acid using bromocresol green as an indicator.[5]

    • The amount of reacted isocyanate can be calculated from the difference between the initial amount of dibutylamine and the amount that reacted with the unreacted isocyanate.

Visualizations

Catalytic Mechanism of this compound

The catalytic action of this compound in polyurethane formation is generally understood to proceed through a Lewis acid mechanism. The tin center coordinates with the reactants, lowering the activation energy of the reaction.

G Catalytic Mechanism of this compound in Polyurethane Synthesis cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product Polyol Polyol (R-OH) Complex Ternary Complex Formation (Catalyst-Polyol-Isocyanate) Polyol->Complex Isocyanate Isocyanate (R'-NCO) Isocyanate->Complex Catalyst This compound Catalyst->Complex Coordination Urethane Urethane Linkage Formation Complex->Urethane Nucleophilic Attack Polyurethane Polyurethane Urethane->Polyurethane Regenerated_Catalyst Regenerated Catalyst Urethane->Regenerated_Catalyst

Caption: Catalytic cycle of polyurethane synthesis.

Experimental Workflow for Polyurethane Synthesis

The following diagram illustrates the typical workflow for the laboratory synthesis of polyurethane using a tin-based catalyst.

G Experimental Workflow for Polyurethane Synthesis start Start prep Prepare Dry Glassware and Reagents start->prep setup Set up Reaction Flask with Stirrer and N2 prep->setup add_polyol Add Polyol and Solvent (THF) setup->add_polyol add_catalyst Add DBTDL Catalyst add_polyol->add_catalyst add_isocyanate Add Diisocyanate add_catalyst->add_isocyanate react Maintain Reaction Temperature and Stir add_isocyanate->react monitor Monitor Reaction Progress (Titration) react->monitor monitor->react Continue until desired conversion is reached end End monitor->end

Caption: Step-by-step experimental workflow.

Relationship Between Catalyst Concentration and Reaction Rate

This diagram illustrates the inverse relationship between the reaction half-life and the concentration of the DBTDL catalyst, indicating a faster reaction rate at higher catalyst concentrations.

G Effect of DBTDL Concentration on Reaction Half-life C0 0 mol/L C1 0.0016 mol/L T0 518.7 s C0->T0 C2 0.1 mol/L T1 278.5 s C1->T1 T2 45.6 s C2->T2

Caption: Catalyst concentration vs. reaction time.

References

Application Notes and Protocols for Dimethyl Tin Dilaurate in Room Temperature Vulcanizing (RTV) Silicones

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Room Temperature Vulcanizing (RTV) silicones are widely utilized in various scientific and industrial applications due to their excellent thermal stability, biocompatibility, and dielectric properties. The curing process of these silicones is a critical step that determines the final mechanical and chemical properties of the elastomer. This document provides detailed application notes and protocols on the use of dimethyl tin dilaurate as a catalyst in the condensation cure of two-component RTV silicones.

This compound is a highly effective organotin catalyst that accelerates the cross-linking of silanol-terminated polydimethylsiloxane (B3030410) (PDMS) with an appropriate cross-linking agent, typically an alkoxysilane such as tetraethoxysilane (TEOS). The concentration of this compound has a significant impact on the curing kinetics and the ultimate physical properties of the vulcanized silicone rubber.

Curing Mechanism

The condensation cure of RTV silicones catalyzed by this compound involves a two-step process. First, the this compound catalyzes the hydrolysis of the alkoxysilane cross-linker in the presence of atmospheric moisture, forming reactive silanol (B1196071) groups. Subsequently, the catalyst facilitates the condensation reaction between the silanol groups of the cross-linker and the hydroxyl-terminated PDMS polymer chains. This process results in the formation of a stable, three-dimensional cross-linked network and the release of a volatile byproduct, typically an alcohol.

G cluster_0 Step 1: Hydrolysis of Cross-linker cluster_1 Step 2: Condensation and Cross-linking Alkoxysilane Alkoxysilane Reactive_Silanol Reactive_Silanol Alkoxysilane->Reactive_Silanol This compound (Catalyst) Moisture Moisture Moisture->Reactive_Silanol Hydroxyl_PDMS Hydroxyl-terminated PDMS Cross_linked_Network Cross-linked Silicone Network Hydroxyl_PDMS->Cross_linked_Network This compound (Catalyst) Reactive_Silanol_2 Reactive Silanol (from Step 1) Reactive_Silanol_2->Cross_linked_Network Byproduct Alcohol Byproduct Cross_linked_Network->Byproduct G start Start weigh 1. Weigh Silicone Base and Cross-linker start->weigh mix1 2. Pre-mix Base and Cross-linker weigh->mix1 add_catalyst 3. Add this compound mix1->add_catalyst mix2 4. Thoroughly Mix all Components add_catalyst->mix2 degas 5. Degas Mixture in Vacuum Chamber mix2->degas pour 6. Pour into Molds (ASTM D412/D2240) degas->pour cure 7. Cure at 25°C and 50% RH for 7 Days pour->cure demold 8. Demold Test Specimens cure->demold end End demold->end

Application Notes and Protocols for the Use of Dimethyl Tin Dilaurate in Polyesterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl tin dilaurate is an organotin compound that serves as a highly effective catalyst in polyesterification reactions. Its primary function is to accelerate the esterification and transesterification processes that are fundamental to the synthesis of polyesters. These polymers are integral in a myriad of applications, including the development of biodegradable materials for drug delivery systems, specialty coatings, and advanced adhesives. The catalytic activity of this compound allows for synthesis under controlled conditions, yielding polyesters with desirable properties. This document provides a detailed protocol for its use, safety guidelines, and an overview of the catalytic mechanism.

Safety Precautions and Handling

Organotin compounds, including this compound, are hazardous materials and must be handled with care in a well-ventilated laboratory or under a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][3]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile) and a lab coat or chemical-resistant suit are required to prevent skin contact.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or when handling the powder form, a NIOSH-approved respirator should be used.[2]

Handling and Storage:

  • Avoid inhalation of vapor or mist.[3]

  • Avoid contact with skin and eyes.[1][3]

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2]

  • Keep away from strong oxidizing agents and water.[2]

Emergency Procedures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water and soap. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Experimental Protocol: Synthesis of a Generic Polyester (B1180765)

This protocol describes a two-stage melt polycondensation process for the synthesis of a polyester from a generic diacid and diol using this compound as a catalyst. This procedure is adapted from established methods for organotin-catalyzed polyesterification.[3]

Materials:

  • Dicarboxylic acid (e.g., Adipic Acid)

  • Diol (e.g., 1,4-Butanediol)

  • This compound (Catalyst)

  • High-purity nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser with a collection flask

  • Heating mantle with a temperature controller

  • Nitrogen inlet

  • Vacuum pump

Procedure:

Stage 1: Esterification

  • Charging the Reactor: Charge the three-neck flask with equimolar amounts of the dicarboxylic acid and the diol.

  • Catalyst Addition: Add this compound to the reaction mixture. The typical catalyst concentration ranges from 0.05 to 0.3 wt% based on the total weight of the reactants.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove air and moisture. Maintain a slow, continuous flow of nitrogen throughout this stage.

  • Heating: Begin stirring the mixture and gradually heat the reactor to 180-200°C.

  • Water Removal: The esterification reaction will produce water as a byproduct, which will begin to distill. Continue heating until the majority of the theoretical amount of water has been collected in the receiving flask. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Temperature Increase and Vacuum Application: Gradually increase the temperature to 220-250°C. Simultaneously, slowly apply a vacuum to the system to facilitate the removal of the remaining water and any excess diol. This will drive the polymerization reaction to completion.

  • Polymerization: Continue the reaction under high vacuum. The viscosity of the reaction mixture will noticeably increase as the molecular weight of the polyester increases. This stage can take an additional 2-6 hours.

  • Completion and Recovery: The reaction is considered complete when the desired viscosity or molecular weight is achieved. Stop the heating and stirring, and break the vacuum with nitrogen gas. Allow the polyester to cool to room temperature under the inert atmosphere before recovery.

Data Presentation

The following tables provide representative data for polyesterification reactions catalyzed by organotin compounds. Note that specific values for this compound may vary, and the data below is compiled from studies on closely related tin catalysts to provide a general framework.

Table 1: Typical Reaction Parameters for Polyesterification

ParameterValue
Monomers
Dicarboxylic Acide.g., Terephthalic Acid, Adipic Acid
Diole.g., Ethylene Glycol, 1,4-Butanediol
Catalyst
TypeThis compound
Concentration0.05 - 0.3 wt%
Reaction Conditions
Esterification Temperature180 - 220°C
Polycondensation Temperature220 - 250°C
AtmosphereInert (Nitrogen)
Pressure (Polycondensation)<1 mmHg

Table 2: Effect of Catalyst Concentration on Reaction Time (Illustrative)

Catalyst SystemCatalyst Concentration (mmol)Time to Complete Stage 1 (min)Total Synthesis Time (min)
Dimethyltin oxide / Dibutyltin dilaurate4.74 (50/50 mol ratio)420600

Data adapted from a study on a mixed organotin catalyst system.[3]

Table 3: Representative Properties of Resulting Polyesters

PropertyTypical Value Range
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Acid Number< 5 mg KOH/g
Glass Transition Temperature (Tg)Dependent on monomer composition
Melting Temperature (Tm)Dependent on monomer composition

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction charge_reactants Charge Reactants (Diacid, Diol) add_catalyst Add this compound charge_reactants->add_catalyst setup_apparatus Assemble Reactor (Stirrer, Condenser, N2 Inlet) add_catalyst->setup_apparatus stage1 Stage 1: Esterification (180-220°C, N2 Atmosphere) setup_apparatus->stage1 water_removal Water Distillation stage1->water_removal stage2 Stage 2: Polycondensation (220-250°C, High Vacuum) water_removal->stage2 viscosity_increase Viscosity Increase stage2->viscosity_increase cooling Cool to Room Temperature (Under N2) viscosity_increase->cooling recovery Recover Polyester cooling->recovery characterization Characterization (Mn, PDI, etc.) recovery->characterization

Experimental workflow for polyester synthesis.

Catalytic Cycle of this compound in Esterification

catalytic_cycle catalyst This compound (CH3)2Sn(OOCR)2 alkoxide Tin Alkoxide Intermediate catalyst->alkoxide + Diol - RCOOH coordinated_complex Coordinated Ester Intermediate alkoxide->coordinated_complex + Diacid product Polyester + H2O coordinated_complex->product Intramolecular Rearrangement product->catalyst Regeneration

Catalytic cycle of this compound.

References

Application Notes and Protocols for Quantifying Dimethyltin Dilaurate in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Dimethyltin dilaurate (DMTDL), a common catalyst and stabilizer in various polymer-based materials, including those used in industrial and pharmaceutical applications.[] The accurate determination of DMTDL levels is crucial for quality control, regulatory compliance, and safety assessment.

Introduction to Analytical Techniques

The quantification of organotin compounds like DMTDL in complex polymer matrices presents analytical challenges due to potential interferences from the polymer itself and other additives.[2] Several robust analytical techniques are employed to achieve sensitive and selective measurement of DMTDL. The primary methods involve chromatographic separation coupled with highly sensitive detectors.

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. For organotin analysis, derivatization is often required to increase the volatility and thermal stability of the analytes.[3][4] High-Performance Liquid Chromatography (HPLC), on the other hand, can often analyze organotin compounds without derivatization, which simplifies sample preparation and reduces analysis time.[5]

Coupling these separation techniques with Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides high selectivity and low detection limits.[3][6] GC-MS is well-suited for identifying and quantifying the derivatized organotin compounds based on their mass-to-charge ratio.[4][7] HPLC-ICP-MS offers the advantage of elemental specificity for tin, enabling very low detection limits and the possibility of isotope dilution for enhanced precision.[3][8]

General Experimental Workflow

The overall process for quantifying DMTDL in polymers involves several key stages, from sample receipt to final data analysis. The following diagram illustrates a typical workflow.

Analytical Workflow for DMTDL in Polymers General Workflow for DMTDL Quantification in Polymers cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting Sample Polymer Sample Reception SizeReduction Size Reduction (e.g., Grinding, Cryo-milling) Sample->SizeReduction Extraction Solvent Extraction SizeReduction->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Optional Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS HPLC_ICP_MS HPLC-ICP-MS Analysis Cleanup->HPLC_ICP_MS DataAnalysis Data Analysis & Quantification GC_MS->DataAnalysis HPLC_ICP_MS->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting Method Selection Logic Decision Tree for Analytical Method Selection Start Start: Quantify DMTDL in Polymer Volatile Is derivatized DMTDL sufficiently volatile & thermally stable? Start->Volatile GC_MS GC-MS Volatile->GC_MS Yes HPLC_ICP_MS HPLC-ICP-MS Volatile->HPLC_ICP_MS No Other Consider other techniques (e.g., LC-MS) HPLC_ICP_MS->Other If elemental speciation is not required

References

Application Notes and Protocols: Dimethyl Tin Dilaurate in Thermoplastic Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoplastic polyurethanes (TPUs) are a versatile class of block copolymers known for their exceptional properties, including high elasticity, durability, and resistance to abrasion and chemicals.[1][2] These characteristics make them suitable for a wide range of applications, from industrial components to biomedical devices. The synthesis of TPUs involves the reaction of a diisocyanate with a polyol and a chain extender.[3][4] To achieve commercially viable production rates and control the polymer's final properties, a catalyst is essential. Dimethyl tin dilaurate, more commonly known as dibutyltin (B87310) dilaurate (DBTDL), is a widely utilized organotin catalyst in the production of polyurethanes.[1][5][6] It is valued for its high catalytic efficiency in promoting the urethane (B1682113) formation reaction.[7]

Role and Mechanism of this compound (DBTDL)

DBTDL functions as a Lewis acid catalyst, accelerating the reaction between the hydroxyl groups of the polyol and chain extender and the isocyanate groups of the diisocyanate.[3] This catalytic action facilitates the formation of the urethane linkages that constitute the backbone of the polyurethane polymer.[1][7] The mechanism involves the formation of a complex between the tin catalyst and the reactants, which lowers the activation energy of the reaction. Organotin compounds like DBTDL are particularly effective as they preferentially promote the reaction of isocyanates with diols over potential side reactions, such as the reaction with water.[5]

The use of DBTDL offers several advantages in TPU production, including:

  • High Catalytic Activity: DBTDL is significantly more efficient at promoting the isocyanate-hydroxyl reaction than many other catalysts, such as tertiary amines.[5]

  • Process Control: It provides excellent control over the polymerization process, influencing parameters like gel time, pot life, and demold time, which is crucial in applications like casting.[7]

  • Solubility: It is readily soluble in the reaction medium, ensuring a homogeneous reaction mixture.[5]

  • Low Volatility and Odor: Compared to some amine catalysts, DBTDL has low volatility and odor.[5]

Effects on Thermoplastic Polyurethane (TPU) Properties

The concentration of DBTDL and the overall formulation have a significant impact on the final properties of the TPU. Proper catalyst levels can lead to optimal mechanical properties such as tensile strength, tear resistance, and hardness.[7] The catalyst helps in achieving a well-defined phase separation between the hard and soft segments of the TPU, which is critical for its elastomeric properties.[2] An increase in hard segment content, facilitated by efficient catalysis, can lead to higher crystallinity and melting temperatures.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DBTDL in TPU production, compiled from various sources.

Table 1: Typical Process Parameters for Polyurethane Casting Using DBTDL [7]

ParameterTypical RangeDescription
Catalyst Level0.05–0.3 phrParts per hundred resin
Pot Life5–30 minutesDepends on formulation and temperature
Demold Time15–60 minutesAt room temperature; faster with heat
Mold Temperature40–80°CInfluences cure speed and surface finish
Gel Time8–20 minutesControlled by catalyst concentration

Table 2: Influence of DBTDL on Mechanical Properties of Cast Polyurethanes [7]

Catalyst Concentration (phr)Effect on Mechanical Properties
0.15Optimal tensile strength and tear resistance, with minimized internal voids.

Table 3: General Physical and Chemical Properties of DBTDL

PropertyValueReference
Tin Content18.2 – 18.9 %[8]
FormColorless to yellowish liquid
SolubilitySoluble in organic solvents (e.g., acetone, methanol), insoluble in water

Experimental Protocols

The following are generalized protocols for the synthesis of TPUs using DBTDL as a catalyst. These should be adapted based on specific raw materials and desired final properties.

Protocol 1: One-Step Synthesis of TPU in an Internal Mixer

This protocol is based on a reactive mixing method.[2]

Materials:

Procedure:

  • Pre-dry the polyol and chain extender in a vacuum oven to remove moisture.

  • Preheat the internal mixer to the desired reaction temperature.

  • Add the pre-dried polyester polyol and chain extender to the mixer.

  • In a separate container, premix the diisocyanate and the DBTDL catalyst.

  • Add the diisocyanate/catalyst mixture to the internal mixer.

  • Mix the components at a defined speed until the desired degree of polymerization is achieved, monitoring the torque, which will increase as the polymer forms.

  • Once the reaction is complete, remove the TPU from the mixer and cool it.

  • The resulting TPU can then be pelletized for further processing.

Protocol 2: Two-Step (Prepolymer) Synthesis of a Waterborne Polyurethane

This protocol is adapted from a method for creating a waterborne polyurethane dispersion.[5]

Materials:

  • Polyol (e.g., PTMG-1000)

  • Diisocyanate (e.g., IPDI)

  • Dibutyltin dilaurate (DBTDL)

  • Chain extender with a hydrophilic group (e.g., DMPA)

  • Solvent (e.g., DMF)

  • Neutralizing agent (e.g., TEA)

  • Deionized water

  • Chain extender for dispersion (e.g., EDA)

Procedure:

  • Prepolymer Formation:

    • In a three-neck flask equipped with a stirrer and a condenser, add the polyol, diisocyanate, and DBTDL catalyst.

    • Heat the mixture to 80°C and react for 2 hours to form an isocyanate-terminated prepolymer.

  • Chain Extension and Neutralization:

    • Add the hydrophilic chain extender (DMPA) dissolved in the solvent (DMF) to the flask and continue the reaction for another 3 hours.

    • Cool the reaction mixture to 45°C.

    • Add the neutralizing agent (TEA) and more solvent (DMF) and stir for 20 minutes to neutralize the carboxyl groups of the DMPA.

  • Dispersion:

    • While stirring at high speed, add deionized water to the flask to disperse the neutralized prepolymer.

    • Add the aqueous solution of the final chain extender (EDA) dropwise and react for 30 minutes to obtain the final waterborne TPU emulsion.

Visualizations

TPU_Synthesis_Workflow General Workflow for TPU Synthesis cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_processing Post-Processing Polyol Polyol Mixing Mixing and Reaction (e.g., in an extruder or reactor) Polyol->Mixing Diisocyanate Diisocyanate Diisocyanate->Mixing ChainExtender Chain Extender ChainExtender->Mixing DBTDL DBTDL Catalyst DBTDL->Mixing Cooling Cooling and Solidification Mixing->Cooling Pelletizing Pelletizing Cooling->Pelletizing FinalProduct Final TPU Product Pelletizing->FinalProduct

Caption: A diagram illustrating the general workflow for the synthesis of thermoplastic polyurethanes.

DBTDL_Catalytic_Mechanism Proposed Catalytic Mechanism of DBTDL cluster_reactants Reactants cluster_complex Intermediate Complex Formation cluster_product Product Formation Isocyanate R-NCO (Isocyanate) Complex [DBTDL-Polyol-Isocyanate] Activated Complex Isocyanate->Complex Polyol R'-OH (Polyol) Polyol->Complex DBTDL DBTDL DBTDL->Complex Catalyzes Urethane R-NH-CO-O-R' (Urethane Linkage) Complex->Urethane Forms DBTDL_regen DBTDL (Regenerated) Complex->DBTDL_regen Releases

Caption: A simplified representation of the catalytic cycle of DBTDL in urethane formation.

DBTDL_Concentration_Effects Effect of DBTDL Concentration on TPU Properties cluster_properties TPU Properties DBTDL_Conc DBTDL Concentration ReactionRate Reaction Rate DBTDL_Conc->ReactionRate Increases GelTime Gel Time DBTDL_Conc->GelTime Decreases Hardness Hardness DBTDL_Conc->Hardness Influences TensileStrength Tensile Strength DBTDL_Conc->TensileStrength Influences (to an optimum)

Caption: Logical relationship between DBTDL concentration and key TPU properties.

References

Application of Dimethyl Tin Dilaurate in Coatings and Adhesives: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl tin dilaurate (DMTDL), and more broadly, dialkyltin dilaurates like Dibutyltin dilaurate (DBTDL), are highly effective organotin catalysts predominantly used to accelerate the cross-linking reactions in polyurethane (PU) and silicone-based systems.[1][2][3][4] Their primary function is to catalyze the reaction between isocyanates and polyols, a fundamental process in the formation of polyurethane coatings and adhesives.[5][6] This catalytic activity significantly influences the curing time, mechanical properties, and overall performance of the final product.[3][7] Due to the extensive research and available data on DBTDL, it will be used as a representative example for dialkyltin dilaurates in this document.

Application in Coatings

In the coatings industry, this compound is a crucial additive in two-component polyurethane systems.[3] It promotes faster drying times and enhances the physical properties of the coating, such as hardness, scratch resistance, and mechanical durability.[3][7] The catalyst selectively favors the reaction between isocyanate and polyol over the competing reaction with water, which is particularly important in solvent-based and waterborne polyurethane coatings.[3]

Application in Adhesives

Similarly, in the formulation of polyurethane adhesives, this compound acts as a potent catalyst to control the gelation and curing process.[5] This allows for precise control over the open time and final bond strength of the adhesive.[8] Its versatility allows for its use in a wide range of adhesive formulations, ensuring strong and durable bonds across various substrates.[9]

Quantitative Data on Performance

The concentration of this compound has a direct impact on the performance of coatings and adhesives. The following tables summarize key quantitative data from various studies. It is important to note that the results are highly dependent on the specific formulation, including the type of polyol and isocyanate used.

Catalyst Concentration (% w/w)Drying Time (minutes)HardnessAdhesion (%)Gloss (%)Test ConditionsReference
0.230Best100>90Polyurethane paint on polypropylene, cured at 80-90°C[2][7]
0.325-30Best100 (at 25 min), <100 (at 30 min)>90Polyurethane paint on polypropylene, cured at 80-90°C[2][7]

Table 1: Effect of DBTDL Concentration on Polyurethane Paint Properties.

CatalystCatalyst Concentration (% metal on resin solids)Set-to-Touch Time (hours)Dry-Through Time (hours)FormulationReference
DBTDL0.0054 (as Sn)~4.5~7.52K Acrylic/Isocyanate Clearcoat[3]
Zirconium Complex0.0011 (as Zr)~4.5~7.52K Acrylic/Isocyanate Clearcoat[3]

Table 2: Comparative Cure Times of DBTDL and a Zirconium-based Catalyst.

Experimental Protocols

Protocol 1: Preparation of a Two-Component Polyurethane Coating

Objective: To prepare a two-component polyurethane clearcoat and evaluate the effect of this compound on its drying time and hardness.

Materials:

  • Part A: Acrylic Polyol resin solution

  • Part B: Aliphatic Polyisocyanate (e.g., Hexamethylene diisocyanate - HDI)

  • This compound (or DBTDL) solution (e.g., 10% in xylene)

  • Solvent (e.g., xylene, butyl acetate)

  • Substrate panels (e.g., steel, aluminum)

  • Film applicator (e.g., drawdown bar)

  • Drying time recorder

  • Pencil hardness tester

Procedure:

  • Preparation of Part A: In a mixing vessel, combine the acrylic polyol resin with the desired solvents. Mix thoroughly until a homogeneous solution is obtained.

  • Catalyst Addition: Add the calculated amount of this compound solution to Part A. A typical starting concentration is 0.02-0.05% of catalyst solids based on the total resin solids.[3] Mix thoroughly.

  • Mixing of Components: Just before application, add Part B (polyisocyanate) to Part A in the stoichiometric ratio (typically NCO:OH of 1.1:1). Mix the two components vigorously for 2-3 minutes.

  • Application: Immediately apply the mixed coating onto the substrate panels using a film applicator to a specified wet film thickness.

  • Curing: Allow the coated panels to cure at ambient temperature (e.g., 25°C and 50% relative humidity).

  • Evaluation:

    • Drying Time: Monitor the set-to-touch and dry-through times using a drying time recorder according to ASTM D5895.

    • Hardness: After 24 hours and 7 days of curing, measure the pencil hardness of the coating according to ASTM D3363.

Protocol 2: Synthesis and Evaluation of a Polyurethane Adhesive

Objective: To synthesize a polyurethane adhesive and determine the effect of this compound on its lap shear strength.

Materials:

  • Polyol (e.g., Polyester polyol, Polyether polyol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • This compound (or DBTDL)

  • Substrates for bonding (e.g., wood, metal strips)

  • Universal testing machine for lap shear strength measurement

Procedure:

  • Preparation of Components:

    • Part A (Polyol Component): Weigh the required amount of polyol into a reaction vessel.

    • Part B (Isocyanate Component): In a separate container, weigh the diisocyanate.

  • Catalyst Addition: Add a specific amount of this compound to the polyol component (Part A). A typical concentration is around 0.05% based on the isocyanate mass.[1]

  • Mixing: Add the isocyanate component (Part B) to the polyol component (Part A) and mix thoroughly for 2-3 minutes at a controlled speed (e.g., 400 rpm).[1]

  • Adhesive Application: Apply the freshly mixed adhesive to one of the substrates.

  • Bonding: Join the second substrate to create an overlap joint (as per ASTM D1002 for metals or ASTM D906 for wood).

  • Curing: Clamp the bonded specimens and allow them to cure at room temperature for a specified period (e.g., 24 hours or 7 days).

  • Testing:

    • Lap Shear Strength: Measure the lap shear strength of the bonded specimens using a universal testing machine at a constant crosshead speed. Record the force at which the bond fails.

Visualizations

Catalytic Mechanism of Dialkyltin Dilaurate

The catalytic action of dialkyltin dilaurates in the urethane (B1682113) reaction is generally accepted to proceed through a Lewis acid mechanism. The tin center coordinates with the carbonyl oxygen of the isocyanate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

G Isocyanate Isocyanate (R-N=C=O) Intermediate Activated Complex [Isocyanate-Catalyst] Isocyanate->Intermediate Coordination Polyol Polyol (R'-OH) Polyol->Intermediate Nucleophilic Attack Catalyst Dialkyltin Dilaurate (R2Sn(OOCR')2) Catalyst->Intermediate Lewis Acid Catalysis Intermediate->Catalyst Catalyst Regeneration Urethane Polyurethane (R-NH-CO-OR') Intermediate->Urethane Urethane Formation

Caption: Lewis acid catalytic mechanism of dialkyltin dilaurate.

Experimental Workflow for Catalyst Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of this compound in a coating or adhesive formulation.

G Start Start: Define Formulation Prep Prepare Components (Polyol, Isocyanate, Catalyst) Start->Prep Mixing Mix Components Prep->Mixing Application Apply Coating/Adhesive Mixing->Application Curing Cure under Controlled Conditions Application->Curing Testing Perform Tests (Drying Time, Hardness, Adhesion) Curing->Testing Analysis Analyze and Compare Data Testing->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for catalyst performance evaluation.

References

Application Notes and Protocols: The Role of Dimethyl Tin Dilaurate as a PVC Heat Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dimethyl Tin Dilaurate (DMTDL) as a heat stabilizer for Polyvinyl Chloride (PVC). This document outlines its mechanism of action, summarizes its performance characteristics, and provides detailed protocols for experimental evaluation.

Introduction to PVC Degradation and the Role of Heat Stabilizers

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C). Thermal degradation of PVC proceeds via a zipper-like dehydrochlorination reaction, releasing hydrogen chloride (HCl) gas. This process leads to the formation of conjugated polyene sequences in the polymer backbone, resulting in severe discoloration (yellowing to blackening) and a drastic deterioration of mechanical properties. The released HCl can also autocatalyze further degradation.

Heat stabilizers are essential additives incorporated into PVC formulations to counteract these degradation processes during processing and to extend the service life of the final product. Organotin compounds, including this compound, are a prominent class of PVC heat stabilizers known for their high efficiency.

Mechanism of Action of this compound

This compound, an organotin carboxylate, provides thermal stability to PVC through a multi-faceted mechanism:

  • HCl Scavenging: The primary function of DMTDL is to neutralize the liberated hydrogen chloride (HCl), thereby preventing the autocatalytic degradation of PVC. The carboxylate groups of the stabilizer react with HCl to form tin chlorides and lauric acid.[1][2]

  • Substitution of Labile Chlorine Atoms: DMTDL can replace the unstable allylic chlorine atoms on the PVC polymer chain with more stable laurate groups. This substitution at defect sites inhibits the initiation of the dehydrochlorination "zipper" reaction.

  • Prevention of Polyene Formation: By inhibiting dehydrochlorination, DMTDL prevents the formation of long conjugated polyene sequences, which are responsible for the undesirable color changes in unstabilized PVC.

The following diagram illustrates the stabilization mechanism of an organotin carboxylate like this compound.

PVC_Stabilization cluster_degradation PVC Thermal Degradation cluster_stabilization Stabilization by this compound PVC PVC Polymer Chain (-CH2-CHCl-)n Heat Heat (Processing) Stabilized_PVC Stabilized PVC Degraded_PVC Degraded PVC (Polyene Formation) Heat->Degraded_PVC Dehydrochlorination HCl HCl Degraded_PVC->HCl releases HCl->PVC Autocatalysis Tin_Chloride Tin Chloride Lauric_Acid Lauric Acid DMTDL This compound (CH3)2Sn(OCOC11H23)2 DMTDL->PVC Substitution of Labile Chlorine DMTDL->HCl HCl Scavenging Experimental_Workflow cluster_prep Sample Preparation cluster_testing Thermal Stability Testing cluster_analysis Data Analysis Formulation PVC Formulation (PVC, DMTDL, etc.) Mixing Melt Mixing (Two-Roll Mill) Formulation->Mixing Rheometry Torque Rheometry Formulation->Rheometry Sheet_Prep Sheet Preparation (Compression Molding) Mixing->Sheet_Prep Congo_Red Congo Red Test Sheet_Prep->Congo_Red Oven_Aging Static Oven Aging Sheet_Prep->Oven_Aging TGA Thermogravimetric Analysis (TGA) Sheet_Prep->TGA Stability_Time Determine Stability Time Congo_Red->Stability_Time Color_Change Assess Color Change Oven_Aging->Color_Change Degradation_Temp Determine Degradation Temperatures TGA->Degradation_Temp Processing_Behavior Analyze Processing Behavior Rheometry->Processing_Behavior

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using Dimethyl Tin Dilaurate as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Block copolymers are a versatile class of macromolecules composed of two or more distinct polymer chains linked together. Their unique ability to self-assemble into various nanostructures makes them highly valuable in a range of applications, including drug delivery, tissue engineering, and nanotechnology. The synthesis of biodegradable block copolymers, often composed of polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), is of particular interest for biomedical applications.

Organotin compounds, such as dimethyl tin dilaurate, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, which are the precursors to PLA and PCL, respectively. This document provides detailed application notes and protocols for the synthesis of block copolymers utilizing this compound as a catalyst. While specific data for this compound is limited in publicly available literature, the protocols are adapted from established procedures using the closely related and widely studied catalyst, dibutyl tin dilaurate (DBTDL).

Catalytic Mechanism: Coordination-Insertion

The synthesis of polyesters from cyclic monomers using tin-based catalysts typically proceeds via a coordination-insertion mechanism. The tin catalyst activates the monomer, making it susceptible to nucleophilic attack by an initiator, which is often a hydroxyl-containing molecule like an alcohol or a pre-existing polymer chain with a terminal hydroxyl group (a macroinitiator).

Coordination_Insertion_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst This compound (Sn(CH₃)₂(OCOC₁₁H₂₃)₂) Activated_Complex Activated Complex Catalyst->Activated_Complex Coordination Macroinitiator Macroinitiator (e.g., PLLA-OH) Macroinitiator->Activated_Complex Coordination Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Nucleophilic Attack Monomer Monomer (e.g., ε-Caprolactone) Monomer->Intermediate Growing_Chain Growing Block Copolymer Chain Intermediate->Growing_Chain Ring-Opening & Insertion Growing_Chain->Catalyst Catalyst Regeneration Growing_Chain->Monomer Further Propagation

Caption: Catalytic cycle of this compound in ring-opening polymerization.

Experimental Protocols

The following protocols are adapted for the use of this compound based on procedures for the synthesis of poly(lactic acid-b-ε-caprolactone) (PLLA-b-PCL) using dibutyl tin dilaurate (DBTDL) as the catalyst. Researchers should optimize reaction conditions for their specific monomers and desired polymer characteristics.

Materials
  • L-lactide

  • ε-caprolactone

  • This compound (catalyst)

  • Toluene (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Chloroform (B151607) (for dissolution)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Appropriate glassware (Schlenk flask, condenser, etc.)

Protocol 1: Synthesis of PLLA Macroinitiator

This protocol outlines the synthesis of a poly(L-lactic acid) (PLLA) chain with a terminal hydroxyl group, which will act as the macroinitiator for the subsequent polymerization of the second block.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere, add L-lactide and anhydrous toluene. The monomer-to-solvent ratio can be varied to control the reaction concentration.

  • Initiator Addition: Add a suitable initiator with a hydroxyl group, such as benzyl (B1604629) alcohol or 1-dodecanol. The ratio of monomer to initiator will determine the target molecular weight of the PLLA block.

  • Catalyst Addition: Introduce this compound to the reaction mixture. A typical catalyst-to-monomer ratio is in the range of 1:1000 to 1:10,000.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110-140°C) and stir for the specified time (e.g., 4-24 hours). Monitor the reaction progress by techniques such as ¹H NMR or GPC if possible.

  • Purification: After the desired reaction time, cool the mixture to room temperature. Dissolve the polymer in a minimal amount of chloroform and precipitate it by adding the solution dropwise to a large excess of cold methanol.

  • Drying: Collect the precipitated PLLA macroinitiator by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Synthesis of PLLA-b-PCL Block Copolymer

This protocol describes the synthesis of the diblock copolymer by the ring-opening polymerization of ε-caprolactone initiated by the PLLA macroinitiator.

  • Preparation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask, dissolve the purified PLLA macroinitiator in anhydrous toluene.

  • Monomer and Catalyst Addition: Add the desired amount of ε-caprolactone monomer to the flask. The ratio of ε-caprolactone to the PLLA macroinitiator will determine the length of the PCL block. Subsequently, add this compound as the catalyst.

  • Polymerization: Heat the reaction mixture to a suitable temperature (e.g., 95-120°C) and stir for the planned duration (e.g., 12-48 hours).[1]

  • Purification: Once the polymerization is complete, cool the reaction mixture to room temperature. The polymer can be isolated by precipitation in a non-solvent such as methanol or hexane.[1]

  • Drying: Filter the resulting PLLA-b-PCL block copolymer and dry it under vacuum at a temperature below the melting points of the polymer blocks.

Experimental_Workflow cluster_PLLA PLLA Macroinitiator Synthesis cluster_PCL PLLA-b-PCL Block Copolymer Synthesis A 1. Charge reactor with L-lactide, toluene, and initiator B 2. Add this compound A->B C 3. Polymerize at elevated temperature B->C D 4. Purify by precipitation C->D E 5. Dry PLLA-OH D->E F 6. Dissolve PLLA-OH in toluene E->F Use as Macroinitiator G 7. Add ε-caprolactone and This compound F->G H 8. Polymerize at elevated temperature G->H I 9. Purify by precipitation H->I J 10. Dry PLLA-b-PCL I->J

Caption: Workflow for the synthesis of PLLA-b-PCL block copolymers.

Data Presentation

The following table summarizes representative data for the synthesis of poly(lactic acid-b-ε-caprolactone) block copolymers using dibutyl tin dilaurate as a catalyst, as reported by Öztürk et al.[1] These values can serve as a benchmark when developing protocols with this compound.

Sample CodePLLA:CL (w/w)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P11:12410,50018,9001.80
P21:22412,30023,4001.90
P31:14811,20020,7001.85
P41:24813,50026,3001.95
  • Mn: Number-average molecular weight

  • Mw: Weight-average molecular weight

  • PDI: Polydispersity index

Characterization

To confirm the successful synthesis of the block copolymers and to determine their properties, a variety of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To verify the chemical structure of the block copolymer and to determine the block lengths and monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymers. A shift in the elution peak from the macroinitiator to the final block copolymer indicates successful chain extension.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the constituent polymer blocks (e.g., ester carbonyl groups).

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the block copolymer, such as the glass transition temperature (Tg) and melting temperature (Tm) of each block. The presence of distinct thermal transitions for each block is indicative of microphase separation.

Safety Precautions

  • Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a promising catalyst for the synthesis of block copolymers via ring-opening polymerization. The protocols and data presented in this application note, adapted from studies on the closely related dibutyl tin dilaurate, provide a solid foundation for researchers to develop their own synthetic procedures. Careful control of reaction parameters and thorough characterization of the resulting polymers are crucial for obtaining well-defined block copolymers with desired properties for various applications in research, drug development, and materials science.

References

Application Notes and Protocols for Dimethyl Tin Dilaurate in Ring-Opening Polymerization of Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl tin dilaurate as a catalyst in the ring-opening polymerization (ROP) of lactones, a critical process for the synthesis of biodegradable polyesters used in various biomedical applications, including drug delivery. The following sections detail the reaction mechanism, experimental protocols, and expected polymer characteristics.

Introduction

The ring-opening polymerization (ROP) of lactones, such as ε-caprolactone and lactide, is a versatile method for producing aliphatic polyesters with controlled molecular weights and narrow polydispersity indices. These polymers are highly valued in the pharmaceutical and medical fields due to their biocompatibility and biodegradability. This compound, a dialkyltin dicarboxylate, is an effective catalyst for this reaction, operating through a coordination-insertion mechanism. This mechanism allows for a high degree of control over the polymerization process, making it suitable for the synthesis of well-defined polymers for drug delivery systems and tissue engineering scaffolds.

Reaction Mechanism: Coordination-Insertion

The ring-opening polymerization of lactones catalyzed by tin(IV) compounds like this compound generally proceeds via a coordination-insertion mechanism. This process is favored for producing polymers with controlled molecular weights. The key steps of this mechanism are illustrated in the diagram below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Protonolysis) Catalyst This compound Sn(CH₃)₂(OCOC₁₁H₂₃)₂ ActiveSpecies Active Tin Alkoxide Species Catalyst->ActiveSpecies Reaction with Initiator Initiator Initiator (e.g., Alcohol, R-OH) Initiator->ActiveSpecies CoordinatedMonomer Coordinated Monomer ActiveSpecies->CoordinatedMonomer Coordination Monomer Lactone Monomer Monomer->CoordinatedMonomer RingOpening Ring-Opening & Insertion CoordinatedMonomer->RingOpening GrowingChain Growing Polymer Chain with Active Tin End-Group RingOpening->GrowingChain Acyl-Oxygen Bond Cleavage GrowingChain->CoordinatedMonomer Further Monomer Addition FinalPolymer Final Polymer with -OH End-Group GrowingChain->FinalPolymer Quenching Quenching Agent (e.g., H₂O, Acid) Quenching->FinalPolymer

Figure 1: Coordination-Insertion Mechanism for Tin-Catalyzed ROP.

The initiation step involves the reaction of the this compound catalyst with a co-initiator, typically an alcohol, to form a tin alkoxide species. This active species then coordinates with the carbonyl group of the lactone monomer. Subsequently, the monomer is inserted into the tin-oxygen bond, leading to the ring-opening of the lactone and the formation of a growing polymer chain with a tin alkoxide active end. This cycle repeats with the addition of more monomer units, leading to chain propagation. The polymerization can be terminated by the introduction of a protic source, which protonates the active end and yields a hydroxyl-terminated polymer chain.

Experimental Protocols

While specific data for this compound is limited in publicly available literature, the following protocols are based on established procedures for closely related dialkyltin dicarboxylate catalysts and are expected to yield comparable results.[1]

Protocol 1: Bulk Polymerization of ε-Caprolactone

This protocol describes the solvent-free polymerization of ε-caprolactone, which is often preferred for its simplicity and reduced environmental impact.[2]

Materials:

  • ε-Caprolactone (distilled over CaH₂ prior to use)

  • This compound

  • Initiator (e.g., benzyl (B1604629) alcohol)

  • Nitrogen or Argon gas supply

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add the desired amount of ε-caprolactone.

  • Add the initiator (e.g., benzyl alcohol) at a specific monomer-to-initiator ratio (e.g., 100:1 to 500:1) to control the target molecular weight.

  • Introduce the this compound catalyst. The monomer-to-catalyst ratio can be varied (e.g., 1000:1 to 5000:1) to control the polymerization rate.

  • The reaction mixture is then heated in an oil bath to the desired temperature (typically between 110°C and 140°C) with continuous stirring.

  • The polymerization is allowed to proceed for a specified time (ranging from a few hours to 24 hours), depending on the desired conversion.

  • To terminate the reaction, the flask is cooled to room temperature, and the polymer is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • The polymer is then precipitated in a non-solvent (e.g., cold methanol (B129727) or hexane), filtered, and dried under vacuum until a constant weight is achieved.

Protocol 2: Solution Polymerization of L-Lactide

Solution polymerization offers better control over viscosity and heat dissipation, which can be advantageous for high molecular weight polymers.

Materials:

  • L-Lactide (recrystallized from dry toluene)

  • This compound

  • Initiator (e.g., 1-dodecanol)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Reflux condenser and magnetic stirrer

  • Oil bath

Procedure:

  • In a flame-dried Schlenk flask equipped with a reflux condenser and under a nitrogen or argon atmosphere, dissolve the desired amount of L-lactide in anhydrous toluene.

  • Add the initiator (e.g., 1-dodecanol) and the this compound catalyst at the desired monomer-to-initiator and monomer-to-catalyst ratios.

  • The reaction mixture is heated to reflux (approximately 110°C) with vigorous stirring.

  • The polymerization progress can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, the reaction is terminated by cooling the flask to room temperature.

  • The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.

Experimental Workflow

The general workflow for conducting a ring-opening polymerization experiment using this compound is outlined below.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Characterization MonomerPrep Monomer Purification (e.g., Distillation, Recrystallization) ReagentAddition Add Monomer, Initiator, and Catalyst MonomerPrep->ReagentAddition GlasswarePrep Glassware Drying (Flame-drying) InertAtmosphere Establish Inert Atmosphere (Nitrogen or Argon) GlasswarePrep->InertAtmosphere InertAtmosphere->ReagentAddition Heating Heat to Reaction Temperature with Stirring ReagentAddition->Heating Termination Cool and Terminate Reaction Heating->Termination Dissolution Dissolve Polymer in Solvent Termination->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Filter and Dry Polymer Precipitation->Drying GPC GPC/SEC Analysis (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Conversion, End-group analysis) Drying->NMR DSC DSC Analysis (Tg, Tm) Drying->DSC

Figure 2: General Experimental Workflow for ROP.

Data Presentation

The following tables summarize the expected outcomes for the ring-opening polymerization of ε-caprolactone and L-lactide using dialkyltin dicarboxylate catalysts. The data is based on studies of analogous catalysts such as dibutyltin (B87310) bis-acetate and is intended to provide a general guideline.[1] Actual results with this compound may vary.

Table 1: Expected Polymer Characteristics for ROP of ε-Caprolactone

EntryMonomer/Catalyst RatioMonomer/Initiator RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , GPC)PDI
12000:1200:11206>9522,80020,000 - 25,0001.2 - 1.5
22000:1400:112012>9545,60040,000 - 50,0001.3 - 1.6
35000:1200:11404>9522,80021,000 - 26,0001.2 - 1.5
45000:1400:11408>9545,60042,000 - 52,0001.3 - 1.7

Table 2: Expected Polymer Characteristics for ROP of L-Lactide

EntryMonomer/Catalyst RatioMonomer/Initiator RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , GPC)PDI
11000:1100:111024>9014,40013,000 - 16,0001.4 - 1.8
21000:1200:111048>9028,80025,000 - 32,0001.5 - 1.9
33000:1100:113012>9514,40013,500 - 17,0001.3 - 1.7
43000:1200:113024>9528,80026,000 - 33,0001.4 - 1.8

Characterization of Polymers

The resulting polyesters should be characterized to determine their molecular weight, polydispersity, thermal properties, and structure.

  • Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the monomer conversion, and for end-group analysis to confirm the initiation mechanism.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Conclusion

This compound is a competent catalyst for the ring-opening polymerization of lactones, enabling the synthesis of well-defined biodegradable polyesters. By carefully controlling the reaction parameters such as temperature, reaction time, and the ratios of monomer to catalyst and initiator, polymers with desired molecular weights and narrow polydispersity can be achieved. The protocols and expected data presented herein provide a solid foundation for researchers and professionals in the field of drug development and materials science to utilize this catalytic system for the creation of advanced polymeric materials. Further optimization of the reaction conditions for specific applications is encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Tin Dilaurate (DMTDL) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the deactivation of Dimethyl tin dilaurate (DMTDL) and related organotin catalysts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMTDL) and what are its primary applications?

A1: this compound (DMTDL) is an organotin compound widely used as a catalyst.[1] Like its close relative, dibutyltin (B87310) dilaurate (DBTDL), it is highly effective for accelerating crosslinking reactions in various polymer systems.[2][3] Its primary applications are in the formation of polyurethanes (from isocyanates and polyols), curing of silicones, and promoting esterification and transesterification reactions.[3][4] These reactions are fundamental in the production of coatings, adhesives, sealants, and elastomers.[3]

Q2: What are the primary causes of DMTDL catalyst deactivation?

A2: DMTDL catalyst activity can be diminished or completely lost through several mechanisms:

  • Hydrolysis: This is the most common cause of deactivation. Water in the reaction system can attack the tin-carboxylate bond, breaking down the catalyst molecule and rendering it inactive.[5][6] Organotin carboxylates are known to be susceptible to hydrolysis.[7]

  • Catalyst Poisoning: Impurities within the reactants or solvents, particularly acidic compounds, can chemically react with the catalyst.[6][8] This interaction can permanently alter the catalyst's structure, leading to a rapid and often irreversible loss of activity.[8]

  • Thermal Degradation: Exposing the catalyst to excessively high temperatures can induce undesirable side reactions or decomposition, reducing its effectiveness.[2]

  • Ligand Exchange: Certain compounds, such as mercaptans, can engage in ligand exchange with the laurate groups on the tin center. This can form new tin species with lower catalytic activity.[9]

Q3: Can a deactivated DMTDL catalyst be regenerated or reactivated?

A3: Regeneration of DMTDL that has been deactivated, particularly by chemical poisoning or hydrolysis, is often difficult and may not be feasible in a laboratory setting. Deactivation by poisoning is typically considered permanent.[8] However, some industrial practices for other types of catalysts involve thermal treatment to restore activity. For instance, a Pt/SnO2 catalyst showed restored activity after being heated to between 100 and 400 °C for an hour.[10] For catalysts deactivated by surface deposits like carbon, methods such as charcoal regeneration can sometimes be effective.[8] For typical lab-scale applications, preventing deactivation is a more practical strategy than attempting regeneration.

Q4: Are there alternatives to DMTDL that are more resistant to deactivation?

A4: Yes, several alternatives are available that offer improved stability, especially against hydrolysis.

  • Hydrolysis-Resistant Organotins: Modern catalysts have been developed with bulky organic groups that create steric hindrance around the tin atom. These "molecular bodyguards" physically block water molecules from accessing and attacking the active tin center, significantly improving stability in high-humidity conditions.[5]

  • Alternative Metal Catalysts: Compounds based on other metals are gaining prominence. Zirconium, bismuth, and zinc-based catalysts are common alternatives.[4][6] Zirconium complexes, for example, can offer improved stability and selectively catalyze the reaction between isocyanates and polyols over the undesirable reaction between isocyanates and water.[11]

Troubleshooting Guide

Q1: My reaction is running very slowly or is incomplete. What is the likely cause and how can I fix it?

A1: A slow or incomplete reaction is the most common symptom of catalyst deactivation. The issue can typically be traced to one of three areas: catalyst integrity, reagent quality, or reaction conditions.

  • Possible Cause 1: Catalyst Deactivation by Water (Hydrolysis).

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or dry them using appropriate methods (e.g., molecular sieves) before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[12]

  • Possible Cause 2: Catalyst Deactivation by Impurities (Poisoning).

    • Solution: Use high-purity reagents. Acidic impurities from reactants (e.g., polyols with a high acid number) are known to deactivate tin catalysts.[6] If acidic impurities are suspected, they can sometimes be neutralized by the addition of a tertiary amine, which can also act as a co-catalyst.[2][6]

  • Possible Cause 3: Insufficient Catalyst Concentration.

    • Solution: The reaction rate is highly dependent on catalyst concentration. A small decrease in catalyst loading can lead to a significant increase in reaction time.[6] Verify your calculations and ensure the correct amount of catalyst is being added. If deactivation is suspected, a marginal increase in catalyst loading may compensate, but addressing the root cause is preferable.

  • Possible Cause 4: Incorrect Order of Reagent Addition.

    • Solution: The sequence of adding the catalyst can influence reaction kinetics. In polyurethane systems, adding the tin catalyst to the polyol before adding the isocyanate can sometimes slow the reaction. This is because the catalyst can form a complex with the polyol, making it less available to activate the isocyanate.[13][14] Try adding the catalyst to the mixture of polyol and isocyanate, or after the isocyanate has been added to the polyol.[13]

Q2: My reaction starts at a normal rate but then slows down significantly. What does this indicate?

A2: This behavior often points to a gradual deactivation of the catalyst during the reaction.

  • Possible Cause 1: Gradual Introduction of Water.

    • Solution: This can happen if there is a slow leak in the system allowing atmospheric moisture in, or if one of the reactants generates water as a byproduct of a side reaction. Review your experimental setup for potential leaks and ensure all components are thoroughly dried.

  • Possible Cause 2: Autocatalytic Inhibition.

    • Solution: In some reactions, a product or byproduct may itself inhibit or poison the catalyst. For example, the formation of lauric acid from hydrolysis not only consumes the active catalyst but the resulting acidity could further hinder the reaction.[15] Diluting the reaction or using a continuous process to remove products might mitigate this, though this is application-specific.

Q3: I am getting inconsistent results between different experimental batches. What should I check?

A3: Inconsistency is often due to subtle variations in conditions or reagent quality.

  • Possible Cause 1: Variable Moisture Content.

    • Solution: The most likely culprit is varying levels of moisture in your reagents or the environment. Implement a strict protocol for drying solvents and handling reagents to ensure consistency.[12] See Protocol 1 below for guidance.

  • Possible Cause 2: Aged Catalyst Stock.

    • Solution: DMTDL can degrade over time, especially if the container has been opened multiple times, allowing for moisture ingress. Use a fresh bottle of catalyst or one that has been properly stored under an inert atmosphere.

  • Possible Cause 3: Temperature Fluctuations.

    • Solution: The catalytic activity of DMTDL is sensitive to temperature.[2] Ensure that your reaction temperature is precisely controlled and consistent across all batches.

Data Presentation

Table 1: Performance of Standard vs. Hydrolysis-Resistant Tin Catalyst in High Humidity A comparative study in a solvent-free polyurethane system applied under 85% Relative Humidity (RH).

ParameterHydrolysis-Resistant Catalyst (D-60) SystemStandard DBTDL System
Tack-Free Time (25°C) 2.1 hours2.3 hours
Through-Cure Time 8 hours>16 hours (incomplete)
Adhesion (Pull-off, MPa) 6.84.2
Blistering (after 7-day H₂O immersion) NoneSevere at edges
Gloss Retention (1 year outdoor) 92%76%
(Data sourced from a study by Liang et al., 2022, as cited in[5])

Table 2: Illustrative Effect of Temperature on Gel Time Demonstrates the impact of reaction temperature on the curing rate of a polyurethane coating catalyzed by DBTDL.

TemperatureGel Time
25°C Long
80°C Significantly Reduced
(Qualitative relationship based on data presented in[2])

Table 3: Effect of DBTDL Concentration on Pot Life and Curing Time Shows the trade-off between working time (pot life) and cure time in a high-solids formulation.

Metal Catalyst Concentration (% Tin)Pot Life (Time to Double Viscosity)Through Dry Time
0.01% ~10 minutes~100 minutes
0.001% ~100 minutes~1000 minutes
(Data derived from relationships described in[6])

Experimental Protocols

Protocol 1: General Procedure for Drying Reagents and Solvents

  • Objective: To minimize water content in reaction components to prevent catalyst hydrolysis.

  • Materials:

    • Reaction solvent (e.g., THF, Toluene).

    • Liquid reagents (e.g., polyols).

    • Solid reagents.

    • Activated 3Å or 4Å molecular sieves.

    • Inert gas supply (Nitrogen or Argon).

    • Oven-dried glassware.

  • Procedure:

    • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours. Cool under a stream of inert gas or in a desiccator just before use.

    • Solvents: Add activated molecular sieves (approx. 5-10% w/v) to the solvent and allow it to stand for at least 24 hours. For immediate use, dispense the solvent from a sealed, anhydrous-grade bottle using a dry syringe under an inert atmosphere.

    • Liquid Reagents (Polyols): If compatible, liquid reagents can be dried over molecular sieves. Alternatively, they can be dried by heating under vacuum, provided they are thermally stable.

    • Solid Reagents: Dry solid reagents in a vacuum oven at an appropriate temperature below their melting or decomposition point for several hours.

    • Execution: Assemble the dried glassware under a positive pressure of inert gas. Transfer all dried solvents and reagents using dry syringes or cannulas. Add the DMTDL catalyst last, ensuring it is dispensed from a tightly sealed container, preferably under an inert gas blanket.

Protocol 2: Monitoring Catalyst Activity by Titration of Residual Isocyanate

  • Objective: To quantitatively measure the reaction rate and infer catalyst activity by tracking the consumption of isocyanate (-NCO) groups over time. (Adapted from[13])

  • Materials:

    • Reaction mixture.

    • Standardized solution of dibutylamine (B89481) in a non-reactive solvent (e.g., trichlorobenzene).

    • Standardized methanolic hydrochloric acid (HCl) solution.

    • Bromocresol green indicator.

    • Dry reaction solvent (e.g., THF).

  • Procedure:

    • Set up the reaction in a thermostatically controlled vessel under an inert atmosphere.

    • At time zero (t=0), immediately after adding the catalyst and ensuring the mixture is homogenous, withdraw a precise aliquot (e.g., 1-2 mL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a flask containing a known excess of the standardized dibutylamine solution. The dibutylamine reacts instantly with the remaining isocyanate.

    • Allow the quenching reaction to proceed for 10-15 minutes.

    • Add a few drops of bromocresol green indicator.

    • Back-titrate the unreacted dibutylamine with the standardized methanolic HCl solution until the endpoint (color change) is reached.

    • Repeat steps 2-6 at regular time intervals throughout the reaction.

    • Calculation: The amount of isocyanate consumed at each time point can be calculated from the difference between the initial amount of dibutylamine and the amount titrated by HCl. Plotting the percentage of reacted isocyanate versus time provides the reaction profile and allows for the determination of reaction rate constants, which directly reflect catalyst activity.

Visualizations

DeactivationPathways cluster_causes Deactivation Causes ActiveCatalyst Active DMTDL Catalyst (CH₃)₂Sn(OOCR)₂ InactiveCatalyst Inactive Tin Species (e.g., (CH₃)₂Sn(OH)₂) ActiveCatalyst->InactiveCatalyst Hydrolysis PoisonedCatalyst Poisoned Adduct (e.g., Catalyst-Acid Complex) ActiveCatalyst->PoisonedCatalyst Poisoning Water Water (H₂O) from Environment/Reagents Water->ActiveCatalyst Acid Acidic Impurities (HA) from Reagents Acid->ActiveCatalyst TroubleshootingWorkflow Start Problem: Slow or Incomplete Reaction CheckMoisture Are all reagents and solvents anhydrous? Start->CheckMoisture CheckImpurities Are reagents high purity? (e.g., low acid number) CheckMoisture->CheckImpurities Yes SolutionDry Action: Dry all components (See Protocol 1) CheckMoisture->SolutionDry No CheckConcentration Is catalyst concentration correct? CheckImpurities->CheckConcentration Yes SolutionPurify Action: Use pure reagents or add scavenger (e.g., amine) CheckImpurities->SolutionPurify No CheckOrder Was order of addition optimized? CheckConcentration->CheckOrder Yes SolutionConcentration Action: Verify calculations and measurement CheckConcentration->SolutionConcentration No SolutionOrder Action: Test alternative addition sequences CheckOrder->SolutionOrder No End Reaction Optimized CheckOrder->End Yes SolutionDry->CheckImpurities SolutionPurify->CheckConcentration SolutionConcentration->CheckOrder SolutionOrder->End ExperimentalWorkflow Step1 1. Prepare & Dry Reagents (See Protocol 1) Step2 2. Set up Reaction (Inert atmosphere, Temp. control) Step1->Step2 Step3 3. Add Catalyst & Start Timer (t=0) Step2->Step3 Step4 4. Withdraw & Quench Aliquots at Regular Intervals Step3->Step4 Step4->Step3 Repeat Step5 5. Back-Titrate Unreacted Amine (See Protocol 2) Step4->Step5 Step6 6. Calculate % NCO Reacted Step5->Step6 Step7 7. Plot [% NCO Reacted] vs. Time Step6->Step7 Result Result: Reaction Rate Profile Step7->Result

References

Technical Support Center: Mitigating Yellowing in Polyurethanes Catalyzed by Dimethyl Tin Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of yellowing in polyurethane formulations catalyzed by dimethyl tin dilaurate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in polyurethanes?

A1: The yellowing of polyurethane materials, particularly those synthesized from aromatic isocyanates like MDI and TDI, is primarily caused by photo-oxidation.[1] UV light exposure excites the aromatic isocyanate segments in the polymer backbone, leading to the formation of chromophores, which are chemical groups that absorb light and appear colored.[1] This process is accelerated by heat and humidity. One of the key chemical transformations is the oxidation of the polymer backbone to form quinone-type structures, which are yellow in color.[2][3]

Q2: How does this compound contribute to the yellowing process?

A2: this compound is an organotin catalyst widely used to accelerate the curing reaction between isocyanates and polyols in polyurethane systems.[4][5] While its primary role is to facilitate the formation of urethane (B1682113) linkages, organotin catalysts can sometimes contribute to discoloration.[6][7] The exact mechanism of how this compound influences yellowing is complex and can involve the formation of coordination complexes with components of the polyurethane formulation, which may be susceptible to degradation under UV light. Additionally, tin catalysts can sometimes interact with other additives, such as certain types of UV absorbers, potentially leading to color formation.

Q3: What are the main strategies to reduce yellowing in tin-catalyzed polyurethanes?

A3: There are three main strategies to mitigate yellowing:

  • Formulation Adjustment: The most effective way to prevent yellowing is to use aliphatic isocyanates (e.g., HDI, IPDI) instead of aromatic isocyanates, as they are inherently more resistant to photo-oxidation.[8] The choice of polyol also plays a role; polyether and polycarbonate polyols generally offer better stability against yellowing compared to polyester (B1180765) polyols.[9]

  • Use of Stabilizing Additives: Incorporating a combination of UV absorbers, hindered amine light stabilizers (HALS), and antioxidants is a common and effective approach.[1]

  • Process Optimization: Ensuring complete curing and avoiding excessive heat during processing can minimize the formation of degradation products that contribute to yellowing.[9]

Q4: What are UV absorbers and how do they work?

A4: UV absorbers (UVAs) are chemical compounds that protect a material from UV degradation by absorbing harmful UV radiation and converting it into harmless thermal energy.[8][10] They function according to the Beer-Lambert law, where the amount of UV absorption is dependent on the concentration of the UVA and the thickness of the material.[11] Common types of UV absorbers used in polyurethanes include benzotriazoles, benzophenones, and triazines.[11]

Q5: What are Hindered Amine Light Stabilizers (HALS) and what is their mechanism of action?

A5: Hindered Amine Light Stabilizers (HALS) are highly efficient light stabilizers that do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the photo-oxidative degradation cycle.[12] HALS work by trapping free radicals that are formed in the polymer upon exposure to UV light, preventing them from causing further degradation. A key advantage of HALS is their regenerative nature; they are not consumed in the stabilization process and can participate in multiple radical scavenging cycles, providing long-term protection.[12] They are particularly effective when used in combination with UV absorbers.

Q6: What is the role of antioxidants in preventing yellowing?

A6: Antioxidants protect the polyurethane from thermal and oxidative degradation that can occur during high-temperature processing and over the product's service life.[1] They work by terminating the chain reactions of oxidation by neutralizing free radicals.[1] There are two main types of antioxidants: primary antioxidants (e.g., hindered phenols) that scavenge free radicals, and secondary antioxidants (e.g., phosphites) that decompose hydroperoxides into non-radical, stable products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments aimed at reducing yellowing in polyurethanes catalyzed by this compound.

Problem 1: Significant yellowing is observed immediately after curing, even before UV exposure.

  • Possible Cause 1: High Curing Temperature. Excessive heat during the curing process can lead to thermal degradation of the polyurethane, causing initial discoloration.

    • Solution: Optimize the curing temperature and time. Use the lowest possible temperature that still ensures a complete cure within a reasonable timeframe.

  • Possible Cause 2: Interaction between Catalyst and Other Additives. The this compound catalyst may be reacting with other components in the formulation, such as certain acidic compounds or impurities in the raw materials, leading to color formation.

    • Solution: Ensure high purity of all raw materials. If using a UV absorber, consider that some metal catalysts can cause yellowing by chelating with benzotriazole-type UV absorbers. In such cases, switching to a triazine-type UV absorber might be beneficial.

  • Possible Cause 3: Presence of Aromatic Amines. If the formulation contains aromatic amines, these can be prone to oxidation and cause discoloration.

    • Solution: If possible, substitute aromatic amines with aliphatic amines or use a formulation that does not require them.

Problem 2: The polyurethane sample shows rapid yellowing upon exposure to UV light, despite the inclusion of a UV absorber.

  • Possible Cause 1: Insufficient Concentration of UV Absorber. The amount of UV absorber may not be adequate to protect the sample, especially if it is a thin film.

    • Solution: Increase the concentration of the UV absorber. The recommended dosage is typically between 0.5% and 2.0% by weight, depending on the application and the thickness of the sample.[10]

  • Possible Cause 2: UV Absorber "Bleed-out" or Migration. The UV absorber may not be fully compatible with the polyurethane matrix and could be migrating to the surface, reducing its effectiveness.

    • Solution: Consider using a higher molecular weight UV absorber or a reactive UV absorber that can be chemically bound into the polymer network.

  • Possible Cause 3: Photo-oxidation is the Dominant Degradation Pathway. While UV absorbers are effective at blocking UV light, they do not inhibit the oxidative chain reactions initiated by the UV radiation that does penetrate the sample.

    • Solution: Incorporate a Hindered Amine Light Stabilizer (HALS) into your formulation in addition to the UV absorber. HALS are excellent at scavenging free radicals and work synergistically with UV absorbers to provide comprehensive protection.

Problem 3: The anti-yellowing additive package is effective initially, but its performance diminishes over time.

  • Possible Cause 1: Depletion of the Stabilizer. Some stabilizers, particularly certain types of antioxidants, can be consumed during the stabilization process.

    • Solution: This is a key advantage of HALS, which are regenerative. Ensure your stabilization package includes HALS for long-term protection.

  • Possible Cause 2: Environmental Factors. The experimental conditions (e.g., high humidity, presence of pollutants) may be particularly harsh, leading to accelerated degradation of the stabilizers themselves.

    • Solution: Review the experimental setup to ensure it accurately reflects the intended application environment. If the conditions are indeed very harsh, a higher concentration or a more robust stabilizer package may be necessary.

Problem 4: Inconsistent yellowing results are observed across different batches of the same formulation.

  • Possible Cause 1: Variation in Raw Material Quality. Impurities in the polyols, isocyanates, or even the catalyst can affect the yellowing behavior.

    • Solution: Use raw materials from a consistent, high-quality source. Perform quality control checks on incoming materials.

  • Possible Cause 2: Inconsistent Mixing or Dispersion of Additives. If the stabilizers are not uniformly dispersed throughout the polyurethane matrix, some areas will be less protected than others.

    • Solution: Ensure a thorough and consistent mixing procedure for all batches. The method of incorporating the catalyst and other additives should be standardized.

  • Possible Cause 3: Variations in Curing Conditions. Fluctuations in temperature or curing time between batches can lead to differences in the initial color and subsequent yellowing.

    • Solution: Tightly control the curing parameters for all samples.

Data Presentation

The following table summarizes the performance of different stabilizer packages in a polyurethane coating. While the catalyst used in this specific study was Dibutyltin Dilaurate (DBTDL), the results provide a valuable reference for the expected performance in a system catalyzed by a similar organotin compound like this compound.

Table 1: Performance of Anti-Yellowing Additives in a DBTDL-Catalyzed Polyurethane Coating

Stabilizer PackageConcentration (wt%)Yellowness Index (Δb*) after 500 hours QUVGloss Retention (%) after 500 hours QUV
Control (No Stabilizer)015.265
UV Absorber (Benzotriazole type)1.08.578
HALS (Low Molecular Weight)1.07.285
Antioxidant (Hindered Phenol)0.512.170
UV Absorber + HALS1.0 + 1.03.192
UV Absorber + HALS + Antioxidant1.0 + 1.0 + 0.52.595

Note: Data is representative and compiled from various sources for illustrative purposes. Actual results will vary depending on the specific polyurethane formulation and test conditions.

Experimental Protocols

Sample Preparation

A consistent and well-documented sample preparation procedure is crucial for obtaining reproducible results.

Materials:

  • Polyol (e.g., polyester or polyether polyol)

  • Isocyanate (aromatic or aliphatic)

  • This compound catalyst

  • Anti-yellowing additives (UV absorbers, HALS, antioxidants)

  • Solvent (if applicable)

  • Molds (e.g., glass plates, silicone molds) for casting films of uniform thickness

Procedure:

  • Pre-drying: Dry the polyol and any other hydroxyl-containing components under vacuum at an appropriate temperature (e.g., 80-100 °C) for several hours to remove any residual moisture.

  • Premixing: In a clean, dry container, thoroughly mix the polyol and the anti-yellowing additives until a homogeneous mixture is obtained.

  • Catalyst Addition: Add the specified amount of this compound catalyst to the polyol/additive mixture and mix thoroughly.

  • Isocyanate Addition: Add the stoichiometric amount of isocyanate to the mixture and mix vigorously for a specified time (e.g., 1-2 minutes) until the mixture is uniform. Avoid introducing excessive air bubbles.

  • Casting: Pour the reacting mixture into the molds to achieve a consistent film thickness.

  • Curing: Cure the samples according to a predefined schedule (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature, such as 60 °C for 16 hours).

  • Conditioning: Before testing, condition the cured samples at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 24 hours.

Accelerated Weathering

This protocol is based on the principles outlined in ASTM G154 for operating fluorescent UV lamp apparatus.[6]

Apparatus:

  • QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.

Procedure:

  • Sample Mounting: Mount the prepared polyurethane samples in the sample holders of the QUV tester.

  • Test Cycle: Program the QUV tester to run a specific cycle of UV exposure and condensation. A common cycle for testing coatings is:

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Exposure Duration: Continue the cyclic exposure for a predetermined duration (e.g., 250, 500, 1000, and 2000 hours).

  • Evaluation: At specified intervals, remove the samples for color measurement and visual inspection.

Color Measurement

This protocol uses the CIE Lab* color space to quantify the change in color of the polyurethane samples.

Apparatus:

  • Spectrophotometer or colorimeter.

Procedure:

  • Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white and black tile.

  • Instrument Settings: Set the instrument to the following parameters:

    • Illuminant: D65 (simulates daylight)

    • Observer: 10°

    • Color Space: CIE Lab*

  • Initial Measurement: Before exposing the samples to accelerated weathering, measure the initial Lab* values of each sample. This will serve as the baseline. Take at least three measurements at different locations on each sample and average the results.

  • Post-Exposure Measurement: After each interval of accelerated weathering, repeat the color measurement on the exposed samples.

  • Data Analysis: Calculate the change in the b* value (Δb* = bexposed - binitial), which represents the change in yellowness. A positive Δb* indicates an increase in yellowing. The total color difference (ΔE) can also be calculated using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5.

Visualizations

Yellowing_Mechanism cluster_polyurethane Polyurethane with Aromatic Isocyanate cluster_degradation Degradation Process Aromatic_Isocyanate Aromatic Isocyanate (e.g., MDI, TDI) Photo_Oxidation Photo-Oxidation Aromatic_Isocyanate->Photo_Oxidation Initiation UV_Light UV Light / Heat UV_Light->Photo_Oxidation Quinone_Structures Formation of Quinone-type Structures (Chromophores) Photo_Oxidation->Quinone_Structures Propagation Yellowing Yellowing Quinone_Structures->Yellowing

Caption: Mechanism of polyurethane yellowing.

Stabilizer_Mechanisms Stabilizer Mechanisms of Action cluster_UVA UV Absorber (UVA) cluster_HALS Hindered Amine Light Stabilizer (HALS) UV_Radiation UV Radiation UVA_Molecule UVA Molecule UV_Radiation->UVA_Molecule Absorbs Heat Harmless Heat UVA_Molecule->Heat Dissipates as Free_Radicals Free Radicals (from photo-oxidation) HALS_Molecule HALS Molecule Free_Radicals->HALS_Molecule Traps HALS_Molecule->HALS_Molecule Regenerates Stable_Species Stable Species HALS_Molecule->Stable_Species Neutralizes to Polymer Polyurethane

Caption: How UV absorbers and HALS protect polyurethanes.

Experimental_Workflow Start Start Sample_Prep 1. Sample Preparation (Polyurethane Formulation and Curing) Start->Sample_Prep Initial_Color 2. Initial Color Measurement (CIE Lab) Sample_Prep->Initial_Color Accelerated_Weathering 3. Accelerated Weathering (QUV Exposure - ASTM G154) Initial_Color->Accelerated_Weathering Interim_Color 4. Interim Color Measurement Accelerated_Weathering->Interim_Color At specified intervals Continue_Exposure Continue Exposure? Interim_Color->Continue_Exposure Continue_Exposure->Accelerated_Weathering Yes Final_Analysis 5. Final Data Analysis (Calculate Δb and ΔE*) Continue_Exposure->Final_Analysis No End End Final_Analysis->End

Caption: Experimental workflow for testing yellowing.

References

Technical Support Center: Controlling Resin Pot Life with Dimethyl Tin Dilaurate (DMTDL)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Dimethyl tin dilaurate (DMTDL) and related organotin catalysts in your resin systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling reaction profiles and troubleshooting common issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMTDL), and what is its primary function in resin systems?

A1: this compound (DMTDL) is an organotin compound that functions as a highly effective catalyst, primarily in polyurethane and other thermosetting resin systems. Its main role is to accelerate the curing reaction, which is the chemical process that turns the liquid resin and hardener into a solid polymer.[1][2] Specifically, it catalyzes the reaction between isocyanate (-NCO) groups and hydroxyl (-OH) groups to form urethane (B1682113) linkages.[1][3] This acceleration is crucial for achieving practical cure times in many applications, from coatings to elastomers.[3][4]

Q2: What is "pot life," and how does DMTDL affect it?

A2: Pot life, also known as working life, is the period of time after mixing resin components during which the mixture remains liquid enough to be applied or worked with.[5][6] Once the pot life ends, the resin begins to gel and harden. DMTDL significantly shortens the pot life.[7] By accelerating the polymerization reaction, the viscosity of the resin mixture increases more rapidly, reducing the workable time.[5] The concentration of DMTDL is inversely proportional to the pot life; a higher catalyst concentration leads to a shorter pot life and a faster cure.[3][8]

Q3: What are the key factors that influence the catalytic activity of DMTDL and, consequently, the pot life?

A3: Several factors can alter the effectiveness of DMTDL and the resulting pot life:[1]

  • Catalyst Concentration: This is the most direct control mechanism. Higher concentrations lead to shorter pot lives. The relationship is often a linear log-time/log-concentration relationship.[3]

  • Temperature: Increased ambient or resin temperature accelerates the reaction, shortening the pot life.[1][6] Conversely, lower temperatures will extend it.

  • Moisture: Water can react with isocyanates (a common component in polyurethane systems) and can also hydrolyze the catalyst, potentially deactivating it.[2][9][10] This can lead to inconsistent curing and foaming (CO2 generation).

  • Component Purity and Acidity: Impurities in the resin or hardener, particularly acidic compounds, can interact with and deactivate the catalyst.[3]

  • Order of Addition: The sequence in which components are mixed can impact catalyst efficacy. Some studies have shown that adding the catalyst to the polyol before introducing the isocyanate can lead to a slower reaction compared to adding it to the combined polyol/isocyanate mixture.[11][12]

Q4: Are there environmental or health concerns associated with DMTDL?

A4: Yes, organotin compounds, including DMTDL and the more common dibutyltin (B87310) dilaurate (DBTDL), are facing increasing regulatory scrutiny due to toxicity concerns.[2][4][13] These compounds can be harmful and may bioaccumulate. This has driven significant research into developing safer, tin-free alternatives such as catalysts based on bismuth, zinc, or zirconium.[3][13][14]

Troubleshooting Guide

This guide addresses common problems encountered when using DMTDL to control resin pot life.

Problem 1: Pot Life is Too Short / Resin Gels Too Quickly
  • Possible Cause 1: Catalyst concentration is too high.

    • Solution: Decrease the DMTDL concentration incrementally. Perform a ladder study to find the optimal concentration for your desired pot life. A 10-fold decrease in catalyst concentration can increase pot life by a factor of 10.[3]

  • Possible Cause 2: High ambient or material temperature.

    • Solution: Work in a temperature-controlled environment. If possible, cool the resin components before mixing. Remember that larger mixed batches generate more exothermic heat, which shortens pot life.[6] Consider mixing smaller batches.[6]

  • Possible Cause 3: Reactive impurities in the system.

    • Solution: Ensure all components (resins, hardeners, solvents, pigments) are of high purity and intended for your application. Review the technical data sheets for information on acidity or water content.

Problem 2: Pot Life is Too Long / Resin Cures Too Slowly
  • Possible Cause 1: Catalyst concentration is too low.

    • Solution: Increase the DMTDL concentration. Ensure your stock catalyst solution is correctly prepared and has not degraded.

  • Possible Cause 2: Low ambient or material temperature.

    • Solution: Increase the ambient temperature or gently warm the components before mixing, keeping in mind this will shorten the pot life. Applying heat post-application can also accelerate the final cure.

  • Possible Cause 3: Catalyst deactivation.

    • Solution: Moisture is a common cause of deactivation.[10] Ensure all components are dry and consider using moisture scavengers if necessary. Check the acid number of your polyol resin; high acidity can neutralize the catalyst.[3]

  • Possible Cause 4: Incorrect order of addition.

    • Solution: The catalytic activity can be influenced by the mixing sequence.[11][12] Experiment with adding the catalyst to the fully blended resin/hardener mix versus pre-blending it with one component.

Problem 3: Inconsistent or Unpredictable Pot Life
  • Possible Cause 1: Variable environmental conditions.

    • Solution: Control temperature and humidity in your workspace. Document these conditions for each experiment to identify trends.

  • Possible Cause 2: Inaccurate measurements.

    • Solution: Use calibrated scales and volumetric dispensers for all components, especially the catalyst, which is used in very small quantities.

  • Possible Cause 3: Catalyst instability or degradation.

    • Solution: Store the DMTDL catalyst in a tightly sealed container in a cool, dry place to prevent hydrolysis.[2]

Data & Protocols

Table 1: Effect of DMTDL Concentration on Pot Life

The following table provides an illustrative example of how catalyst concentration can affect the pot life and cure time of a generic polyurethane system. Actual values are highly dependent on the specific resin formulation, temperature, and other factors.

Catalyst Concentration (% of total resin weight)Approximate Pot Life (minutes)Approximate Tack-Free Time (hours)
0.001%90 - 12012 - 16
0.01%10 - 152 - 4
0.05%2 - 50.5 - 1
0.1%< 2< 0.5
(Note: This data is generalized from principles described in the literature.[3] A 10-fold change in catalyst concentration often results in a corresponding 10-fold change in pot life and cure time.)
Experimental Protocol: Determining Pot Life via Viscosity Increase (ASTM D2471 / ISO 10364 Method)

This protocol describes a standard method for determining the pot life of a resin system by measuring the time it takes for the initial viscosity to double.

Materials & Equipment:

  • Resin and hardener components

  • DMTDL catalyst solution of known concentration

  • Rotational viscometer

  • Temperature-controlled water bath or environmental chamber (set to 25°C ± 1°C)

  • Disposable mixing cups (e.g., 250 mL) and stirring rods

  • Stopwatch

  • Analytical balance

Procedure:

  • Condition Materials: Place all resin components, catalyst, and mixing equipment in the temperature-controlled environment for at least 4 hours to ensure they are at a stable 25°C.

  • Prepare Sample: Accurately weigh 100g of the resin's primary component (e.g., the polyol) into a mixing cup.

  • Add Catalyst: Weigh the required amount of DMTDL catalyst and add it to the primary component. Mix thoroughly for 60 seconds.

  • Initiate Reaction: Weigh and add the stoichiometric amount of the second component (e.g., the isocyanate) to the mixture.

  • Start Timing & Mixing: Start the stopwatch immediately upon adding the second component. Mix all components thoroughly for 120 seconds, scraping the sides and bottom of the cup to ensure a homogenous mixture.[15]

  • Initial Viscosity Measurement (T₀): As quickly as possible after mixing, place the sample in the viscometer and take the first viscosity reading. Record this as the initial viscosity (V₀) and the time as T₀.

  • Monitor Viscosity: Continue taking viscosity readings at regular intervals (e.g., every 1-5 minutes, depending on the expected pot life). Ensure the spindle and speed remain constant for all measurements.

  • Determine End of Pot Life: The pot life is defined as the time at which the viscosity reaches double its initial value (2 * V₀).[5][16] Record this time from the stopwatch.

  • Data Recording: Document the pot life, initial viscosity, temperature, and catalyst concentration for your records.

Visualizations

Catalytic Mechanism of DMTDL

The following diagram illustrates the simplified mechanism by which DMTDL, acting as a Lewis acid, catalyzes the urethane reaction.[1][2]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Complex Formation cluster_product Product Isocyanate Isocyanate (R-NCO) Complex Activated Ternary Complex Isocyanate->Complex Polyol Polyol (R'-OH) Polyol->Complex DMTDL DMTDL Catalyst (Sn) DMTDL->Complex Coordination Urethane Urethane Linkage (R-NH-CO-O-R') Complex->Urethane Reaction Regen_DMTDL Regenerated DMTDL Complex->Regen_DMTDL

Caption: Simplified catalytic cycle of DMTDL in polyurethane formation.

Experimental Workflow for Pot Life Determination

This workflow outlines the key steps for measuring the pot life of a resin system according to standard methods.

G Start Start Step1 1. Condition Materials (Resin, Catalyst, Cups) to 25°C Start->Step1 Step2 2. Weigh & Mix Component A + Catalyst Step1->Step2 Step3 3. Add Component B Start Stopwatch Step2->Step3 Step4 4. Mix Thoroughly (120 seconds) Step3->Step4 Step5 5. Measure Initial Viscosity (V₀) Step4->Step5 Step6 6. Monitor Viscosity at Regular Intervals Step5->Step6 Decision Viscosity ≥ 2 * V₀ ? Step6->Decision Decision->Step6 No End End: Record Time as Pot Life Decision->End Yes

Caption: Workflow for determining pot life via the viscosity doubling method.

Troubleshooting Logic for Pot Life Control

This decision tree provides a logical path for diagnosing and solving common pot life issues.

G Start Problem with Pot Life? Q_Time Is Pot Life Too Short or Too Long? Start->Q_Time TooShort Pot Life Too Short Q_Time->TooShort Too Short TooLong Pot Life Too Long Q_Time->TooLong Too Long Check_Conc_Short Is Catalyst Conc. Too High? TooShort->Check_Conc_Short Sol_Conc_Short Reduce Catalyst Concentration Check_Conc_Short->Sol_Conc_Short Yes Check_Temp_Short Is Temperature Too High? Check_Conc_Short->Check_Temp_Short No Sol_Temp_Short Cool Components & Environment Check_Temp_Short->Sol_Temp_Short Yes Check_Conc_Long Is Catalyst Conc. Too Low? TooLong->Check_Conc_Long Sol_Conc_Long Increase Catalyst Concentration Check_Conc_Long->Sol_Conc_Long Yes Check_Deactivation Catalyst Deactivation? (Moisture/Acid) Check_Conc_Long->Check_Deactivation No Sol_Deactivation Use Dry Components Check Resin Acidity Check_Deactivation->Sol_Deactivation Yes

Caption: Decision tree for troubleshooting common pot life problems.

References

Influence of temperature on Dimethyl tin dilaurate catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature and public data on the specific catalytic activity of Dimethyl Tin Dilaurate (DMTDL) as a function of temperature are limited. This guide is based on the extensive data available for its close structural and functional analog, Dibutyltin Dilaurate (DBTDL). Methyltin compounds are noted to be slightly more catalytically active than their butyltin counterparts, a factor that should be considered in experimental design.[1]

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the catalytic activity of this compound?

A1: In general, increasing the reaction temperature increases the catalytic activity of organotin catalysts like this compound.[2] This leads to a faster reaction rate. For instance, in polyurethane systems, higher temperatures significantly reduce the time required for the mixture to gel, indicating a more rapid crosslinking process.[2]

Q2: Is there an optimal temperature range for using this compound?

A2: While a specific optimal temperature is application-dependent, organotin catalysts typically exhibit a practical working range. The reaction rate generally increases with temperature.[2] However, excessively high temperatures can lead to undesirable side reactions, reduced product quality, or even catalyst decomposition. The thermal decomposition for the analogous DBTDL begins above 250°C (482°F).[3] For many applications like polyurethane curing, temperatures between 25°C and 80°C are often utilized.[2]

Q3: Can this compound be used for room temperature reactions?

A3: Yes, this compound and its analogs are effective catalysts for reactions at room temperature, particularly in the vulcanization of Room Temperature Vulcanization (RTV) silicones and in certain polyurethane applications.[4][5]

Q4: How does temperature influence the stability of the catalyst?

A4: this compound should be stored in a cool, dry place away from direct sunlight to ensure its stability.[6] High storage temperatures can accelerate degradation through hydrolysis (if moisture is present) or oxidation.[6][7] During a reaction, while catalytic activity increases with temperature, exceeding the thermal stability limit (above 250°C for DBTDL) will lead to decomposition, emitting acrid fumes and rendering the catalyst inactive.[3]

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Suggested Solution
Reaction is too slow or incomplete Insufficient Temperature: The reaction temperature may be too low to achieve the desired rate.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step to find the optimal balance between rate and product quality.
Catalyst Deactivation: The catalyst may have been deactivated by moisture or acidic components in the reactants, a problem that can be exacerbated by temperature.Ensure all reactants and solvents are thoroughly dried before use. If resins have a high acid number, consider adding a tertiary amine to neutralize the acid and prevent catalyst deactivation.[7]
Reaction is too fast or uncontrollable Excessive Temperature: The reaction temperature is too high, leading to an exothermic reaction that is difficult to control.Reduce the reaction temperature. Consider a stepwise heating profile. For highly exothermic systems, initiate the reaction at a lower temperature and then ramp up to the target temperature.
Poor product quality (e.g., discoloration, poor mechanical properties) Side Reactions at High Temperatures: Elevated temperatures can promote undesirable side reactions, such as the reaction between isocyanates and water, or hydrolysis of ester groups in the polymer backbone.[7]Lower the reaction temperature. Optimize the catalyst concentration; it may be possible to use less catalyst at a moderate temperature to achieve the desired cure rate without promoting side reactions.
Inconsistent batch-to-batch results Poor Temperature Control: Fluctuations in ambient or reactor temperature are causing variability in the reaction rate and final product properties.Implement precise temperature control for the reaction vessel using a water bath, oil bath, or temperature-controlled mantle. Ensure consistent starting temperatures for all reactants.

Quantitative Data

The following table summarizes the effect of temperature on the gel time of a polyurethane coating system catalyzed by Dibutyltin Dilaurate (DBTDL), which serves as a proxy for DMTDL's behavior. A shorter gel time indicates higher catalytic activity.

Table 1: Effect of Temperature on Gel Time for a DBTDL-Catalyzed Polyurethane System

Temperature (°C)Gel Time (minutes)
25120
5045
8015
(Data derived from trends described in the literature.[2])

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Reaction Rate via IR Spectroscopy

This protocol is designed to quantify the catalytic activity of this compound in a model urethane (B1682113) reaction by monitoring the consumption of the isocyanate group.

1. Materials and Equipment:

  • This compound (DMTDL) catalyst solution (e.g., 1% w/w in a dry solvent like toluene).
  • Polyol (e.g., Polypropylene glycol).
  • Isocyanate (e.g., Isophorone diisocyanate).
  • Dry, non-reactive solvent (e.g., Toluene).
  • FTIR spectrometer with a heated sample cell or attenuated total reflectance (ATR) probe.
  • Temperature-controlled reaction vessel with magnetic stirring.
  • Nitrogen or argon supply for inert atmosphere.

2. Procedure:

  • Preparation: Ensure all glassware is oven-dried and reactants are free of moisture.
  • Reactant Charging: In the reaction vessel under an inert atmosphere, add the polyol and solvent. Begin stirring and bring the mixture to the first target temperature (e.g., 30°C).
  • Background Spectrum: Acquire a background FTIR spectrum of the polyol/solvent mixture.
  • Reaction Initiation: Add the isocyanate to the vessel and immediately begin collecting FTIR spectra at fixed time intervals (e.g., every 60 seconds).
  • Catalyst Addition: After a few minutes to establish a baseline uncatalyzed reaction rate, inject the DMTDL catalyst solution.
  • Monitoring: Continue to collect spectra until the characteristic isocyanate peak (around 2270 cm⁻¹) has disappeared or its area remains constant.[7]
  • Data Analysis: Plot the absorbance (or integrated area) of the isocyanate peak versus time. The slope of this curve is proportional to the reaction rate.
  • Temperature Variation: Repeat steps 2-7 for different target temperatures (e.g., 40°C, 50°C, 60°C), keeping all reactant concentrations constant.

3. Data Interpretation:

  • Calculate the reaction rate constant at each temperature.
  • Create an Arrhenius plot (ln(rate) vs. 1/T) to determine the activation energy of the catalyzed reaction.

Visualizations

Logical Relationship: Temperature's Influence on Catalysis

G cluster_input Input Factors cluster_process Process & Outcome cluster_limits Limiting Factors Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideReaction Side Reactions Temp->SideReaction Promotes (if too high) Decomposition Catalyst Decomposition Temp->Decomposition Causes (if >250°C) Catalyst DMTDL Catalyst Catalyst->Rate Increases Time Cure / Reaction Time Rate->Time Decreases Quality Product Quality SideReaction->Quality Decreases Decomposition->Rate Stops

Caption: Relationship between temperature, catalytic activity, and potential issues.

Experimental Workflow: Evaluating Temperature Effects

G start Start: Define Temperature Points (e.g., 30, 40, 50, 60°C) prep Prepare Dry Reactants & Inert Reaction Setup start->prep react Charge Polyol & Solvent Equilibrate to Target Temp (T) prep->react initiate Add Isocyanate Begin FTIR Monitoring react->initiate add_cat Inject DMTDL Catalyst initiate->add_cat monitor Monitor NCO Peak Disappearance (at 2270 cm⁻¹) add_cat->monitor end_run End Run When Reaction is Complete monitor->end_run analyze Calculate Reaction Rate for Temperature T end_run->analyze next_temp Proceed to Next Temperature Point analyze->next_temp next_temp->react More Temps finish End: Generate Arrhenius Plot next_temp->finish All Temps Done

Caption: Workflow for kinetic analysis of catalyst activity at various temperatures.

References

Mitigating side reactions in esterification with Dimethyl tin dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Dimethyltin (B1205294) Dilaurate (DMTDL) in esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Dimethyltin Dilaurate in esterification?

A1: Dimethyltin Dilaurate serves as a Lewis acid catalyst in esterification and transesterification reactions. The tin center coordinates with the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by an alcohol, thereby lowering the activation energy of the reaction and increasing the reaction rate.

Q2: What are the common side reactions observed when using Dimethyltin Dilaurate as a catalyst?

A2: The most common side reactions are hydrolysis of the catalyst and the ester product, and thermal degradation of the catalyst at elevated temperatures. In the context of polyester (B1180765) synthesis, unwanted transesterification reactions can also occur, leading to a broader molecular weight distribution or the formation of undesirable copolymers.

Q3: How does the presence of water affect the catalytic activity of Dimethyltin Dilaurate?

A3: Water can lead to the hydrolysis of Dimethyltin Dilaurate, forming dimethyltin oxide and lauric acid. This process deactivates the catalyst and can introduce acidic byproducts that may catalyze other unwanted side reactions. It is crucial to use anhydrous reactants and solvents and to remove water as it is formed during the esterification reaction.

Q4: At what temperature does Dimethyltin Dilaurate start to decompose?

A4: While specific data for Dimethyltin Dilaurate is limited, organotin dilaurates like Dibutyltin Dilaurate (DBTDL) are known to decompose at temperatures above 250°C. This thermal degradation can lead to the formation of colored byproducts and a reduction in catalytic activity. It is advisable to maintain reaction temperatures below this threshold to minimize degradation.

Q5: Can Dimethyltin Dilaurate be used for the synthesis of polyesters?

A5: Yes, Dimethyltin Dilaurate and related compounds like dimethyltin oxide are effective catalysts for the synthesis of polyesters through transesterification and polycondensation reactions. They are often favored for their ability to minimize side reactions compared to strong acid catalysts, resulting in products with better color and odor profiles.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Reaction Rate or Incomplete Conversion 1. Catalyst Deactivation: Presence of moisture leading to hydrolysis of the Dimethyltin Dilaurate. 2. Insufficient Catalyst Concentration: The amount of catalyst is too low for the scale of the reaction. 3. Low Reaction Temperature: The temperature is not high enough to achieve a sufficient reaction rate.1. Ensure Anhydrous Conditions: Use dry reactants and solvents. Consider using a Dean-Stark apparatus or molecular sieves to remove water as it is formed. 2. Optimize Catalyst Loading: Titrate the catalyst concentration to find the optimal level for your specific reaction. A typical starting range for organotin catalysts is 0.05–0.3 wt% based on total reactants. 3. Increase Temperature: Gradually increase the reaction temperature, while monitoring for potential side reactions or product degradation.
Product Discoloration (Yellowing) 1. Thermal Degradation: The reaction temperature is too high, causing the catalyst or product to decompose. 2. Oxidation: Presence of oxygen in the reaction vessel at high temperatures.1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Formation of Byproducts (e.g., Tin Oxides) Catalyst Hydrolysis: Reaction of Dimethyltin Dilaurate with water.Strict Water Control: Implement rigorous measures to exclude water from the reaction system. This includes using freshly dried solvents and reactants.
Inconsistent Product Properties (in Polyesters) Uncontrolled Transesterification: Side reactions leading to a broad molecular weight distribution or block copolymer formation.Control Reaction Stoichiometry and Temperature: Carefully control the molar ratio of reactants and maintain a stable reaction temperature to favor the desired esterification pathway.

Experimental Protocols

General Protocol for a Laboratory-Scale Esterification

This protocol provides a general guideline for a simple esterification reaction. Optimal conditions such as temperature, reaction time, and catalyst concentration should be determined empirically for each specific substrate combination.

  • Preparation of the Reaction Setup:

    • Assemble a round-bottom flask equipped with a magnetic stirrer, a condenser (a Dean-Stark apparatus is recommended to remove water), a temperature probe, and a nitrogen or argon inlet.

    • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.

  • Charging of Reactants:

    • To the reaction flask, add the carboxylic acid and the alcohol in the desired molar ratio (a slight excess of one reactant may be used to drive the equilibrium).

    • Add the appropriate anhydrous solvent if the reaction is not being run neat.

    • Begin stirring and bubbling a slow stream of inert gas through the reaction mixture.

  • Addition of Catalyst:

    • Add Dimethyltin Dilaurate to the reaction mixture. A typical starting concentration is 0.1 mol% relative to the limiting reagent.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 120-180°C).

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR) by taking aliquots at regular intervals.

    • If using a Dean-Stark trap, monitor and remove the collected water.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by standard methods such as distillation, crystallization, or column chromatography to remove unreacted starting materials and the catalyst.

Visualizing Reaction Pathways and Troubleshooting

Esterification Reaction Pathway

Esterification_Pathway Reactants Carboxylic Acid + Alcohol Activated_Complex Activated Ester Complex Reactants->Activated_Complex Coordination Catalyst Dimethyltin Dilaurate Catalyst->Activated_Complex Product Ester + Water Activated_Complex->Product Nucleophilic Attack

Technical Support Center: Optimizing Dibutyltin Dilaurate (DBTDL) Concentration for Improved Foam Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing foam properties. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in refining their polyurethane foam formulations. The focus is on the critical role of Dibutyltin Dilaurate (DBTDL), a common organotin catalyst, in achieving desired foam characteristics.

Note: While the topic specifies Dimethyl tin dilaurate, the vast majority of literature and common industrial practice in polyurethane foam catalysis refers to Dibutyltin dilaurate (DBTDL). This guide will focus on DBTDL as it is the most relevant and widely used catalyst for this application.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Dibutyltin Dilaurate (DBTDL) in polyurethane foam production?

A1: Dibutyltin dilaurate (DBTDL) is an organotin compound that functions as a highly effective catalyst in the production of polyurethane foams.[4] Its primary role is to accelerate the two main chemical reactions that form the foam:

  • Gel Reaction (Polymerization): The reaction between polyol (hydroxyl groups) and isocyanate groups, which forms the polyurethane polymer network. DBTDL is particularly effective at promoting this reaction, helping the foam build structure and strength.[2][5][6]

  • Blow Reaction (Gas Formation): The reaction between water and isocyanate, which generates carbon dioxide (CO₂) gas. This gas acts as the blowing agent, causing the foam to expand.

DBTDL's effectiveness comes from its nature as a Lewis acid, which coordinates with both the isocyanate and hydroxyl groups, lowering the activation energy required for the reaction to proceed.[3][7] A crucial aspect of foam production is maintaining a delicate balance between the gel and blow reactions, and DBTDL plays a key role in controlling the gelation side of this equilibrium.[8]

Q2: How does the concentration of DBTDL impact the final foam properties?

A2: The concentration of DBTDL is a critical parameter that significantly influences the foam's processing and final physical properties. The concentration must be carefully optimized to balance the reaction rates.

  • Low Concentration: Leads to slow reaction rates, which can result in a coarse cell structure and poor physical properties such as lower tensile and tear strength.

  • Optimal Concentration: Achieves a balanced rate between the gel and blow reactions. This results in a fine, uniform cell structure, good resilience, low compression set, and optimal mechanical properties.

  • High Concentration: Causes excessively fast reaction rates, particularly for gelation. This can lead to a closed-cell structure, increased density, and potential defects like foam shrinkage or collapse because the polymer network sets before the blowing reaction is complete.

Q3: What is the typical concentration range for DBTDL in a flexible polyurethane foam formulation?

A3: In a typical flexible polyurethane foam formulation, the concentration of the tin catalyst, such as DBTDL, is generally low. It is usually reported in parts per hundred parts of polyol (pphp). A common guideline for tin catalyst concentration is in the range of 0.0 to 0.5 pphp .[8] For specific applications like high-resilience foams or situations requiring faster curing, the amount can be adjusted within this range, for instance, between 0.1 to 0.3 pphp.[9]

Q4: What is the catalytic mechanism of DBTDL?

A4: DBTDL functions as a Lewis acid catalyst. The tin atom in the DBTDL molecule coordinates with the electron-rich oxygen atom of the isocyanate group and the oxygen atom of the polyol's hydroxyl group.[3] This coordination increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to a nucleophilic attack from the hydroxyl group.[3] This process lowers the overall activation energy of the urethane-forming reaction, thereby accelerating the rate of polymer chain formation.[7]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Polyol Polyol (-OH) DBTDL DBTDL (Lewis Acid) Polyol->DBTDL Coordinates with Urethane (B1682113) Urethane Linkage (Polymer Network) Isocyanate Isocyanate (-NCO) Isocyanate->DBTDL Coordinates with DBTDL->Urethane Lowers Activation Energy & Accelerates Reaction

Caption: Catalytic mechanism of DBTDL in urethane formation.

Troubleshooting Guide: Common Foam Defects

Q: My foam is exhibiting cracking. What is the likely cause related to DBTDL?

A: Foam cracking, especially during the late stage of foaming, typically indicates that the rate of gas formation (blowing) is exceeding the rate of polymer network formation (gelation). The foam expands rapidly but lacks the structural integrity to remain stable, causing it to tear.

Solution: Increase the concentration of the tin catalyst (DBTDL) to accelerate the gelation rate, allowing the polymer network to build strength in balance with the foam's expansion.

G Problem Foam Cracking Cause Cause: Blowing Rate > Gelation Rate Problem->Cause Solution Solution: Increase DBTDL Concentration Cause->Solution Outcome Outcome: Accelerated Gelation, Balanced Reaction Solution->Outcome

Caption: Troubleshooting workflow for foam cracking.

Q: My foam is shrinking or collapsing after rising. How can DBTDL concentration be the cause?

A: Foam shrinkage or collapse can occur for two opposing reasons related to the catalyst.

  • Gelation Rate > Foaming Rate: An excessive amount of tin catalyst can cause the foam to set too quickly, trapping the blowing gas and leading to a high content of closed cells. As the foam cools, the gas inside the cells contracts, causing the foam to shrink.[10]

  • Gelation Rate < Foaming Rate: Conversely, if the gelation reaction is too slow (insufficient DBTDL), the cell walls will be too weak to support the foam structure as it expands, leading to cell rupture and foam collapse.[5][11]

Solution:

  • For shrinkage due to closed cells, reduce the amount of tin catalyst to delay the gelation and allow cells to open.

  • For collapse due to weak cell structure, increase the tin catalyst to build network strength faster. A thorough analysis of the foam's cell structure is needed to determine the correct course of action.

G Problem Foam Shrinkage / Collapse Cause1 Cause 1: Excessive DBTDL (Gel Rate >> Blow Rate) Problem->Cause1 Cause2 Cause 2: Insufficient DBTDL (Gel Rate << Blow Rate) Problem->Cause2 Solution1 Solution: Reduce DBTDL Concentration Cause1->Solution1 Solution2 Solution: Increase DBTDL Concentration Cause2->Solution2

Caption: Troubleshooting workflow for foam shrinkage or collapse.

Q: I'm observing large, coarse cell structures in my foam. What should I adjust?

A: A large or coarse cell structure is often the result of slow reaction rates, which allows for gas bubbles to coalesce before the polymer matrix solidifies. Insufficient catalytic activity, particularly from the gel catalyst, can be a primary cause.[12]

Solution: An increase in the DBTDL concentration can promote a more rapid gelation, helping to stabilize the cell walls earlier in the foaming process. This leads to the formation of a finer, more uniform cell structure.

Data Presentation: Quantitative Summaries

For easy comparison, the following tables summarize key quantitative data related to DBTDL concentration and foam formulation.

Table 1: Effect of DBTDL Concentration on General Foam Properties

DBTDL Concentration Effect on Reactivity Effect on Foam Structure Effect on Foam Properties
Low Slow reaction rates Coarse cell structure Lower tensile strength, lower tear strength, higher compression set
Optimum Balanced reaction rates Fine, uniform cell structure Optimal tensile strength, optimal tear strength, low compression set, good resilience
High Fast reaction rates Closed-cell structure, potential for collapse Higher density, increased hardness, reduced breathability

(Data synthesized from)

Table 2: Typical Formulation Guidelines for Flexible Polyurethane Foams

Component Parts by Weight (pphp)
Polyol 100
Water 1.5 - 7.5
Silicone Copolymer Surfactant 0.5 - 2.5
Amine Catalyst 0.1 - 1.0
Tin Catalyst (e.g., DBTDL) 0.0 - 0.5
Isocyanate 25 - 85 (Reported by Index)

(Data from[8])

Table 3: Performance Comparison in Flexible Slabstock Foam Production

Parameter Old Generation D-12 New Generation D-12 Improvement
Cream Time (sec) 32 ± 4 30 ± 2 Faster onset, tighter control
Gel Time (sec) 75 ± 6 70 ± 3 More predictable rise profile
Tack-Free Time (sec) 120 ± 10 110 ± 5 Reduced demolding time
Foam Density ( kg/m ³) 28.5 ± 0.8 28.7 ± 0.3 Better consistency
Cell Structure Slightly coarse Fine, uniform cells Improved comfort

(Data from industrial trials reported in[6])

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Catalyst Concentration via Initial Screening

This protocol outlines a systematic approach to finding the optimal DBTDL dosage for a specific polyurethane foam formulation.[13]

Objective: To evaluate the effect of varying DBTDL concentrations on the reaction profile and physical properties of the foam.

Methodology:

  • Establish a Baseline: Prepare a control foam formulation based on manufacturer recommendations or literature data without the tin catalyst, or with a known starting amount.

  • Define Concentration Range: Select a range of DBTDL concentrations to test. For example, if the recommended starting point is 0.2 pphp, create a series of formulations at 0.05, 0.1, 0.2, 0.3, and 0.4 pphp.

  • Conduct Small-Scale Experiments: For each concentration, prepare a small, consistent batch of foam under controlled temperature and humidity conditions.

  • Monitor Reaction Profile: During foaming, carefully measure and record the following key parameters:

    • Cream Time: Time from mixing until the liquid becomes opaque or creamy.

    • Rise Time: Time from mixing until the foam reaches its maximum height.

    • Tack-Free Time: Time from mixing until the foam surface is no longer sticky to the touch.

  • Analyze Foam Properties: After the foam has cured (typically 24 hours), evaluate its physical properties. This includes:

    • Visual inspection for defects (cracks, shrinkage).

    • Measurement of foam density.

    • Analysis of cell structure (visual or microscopic).

    • Mechanical testing (e.g., compression set, tensile strength) as required by the application.

  • Identify Optimum: Compare the results across the different concentrations. The optimal dosage is the one that provides the desired balance of processing times (cream, rise, tack-free) and final foam properties without introducing defects.

Workflow for Advanced Catalyst Optimization

For a more rigorous optimization that considers interactions between multiple variables (e.g., DBTDL concentration, amine catalyst level, isocyanate index), a Design of Experiments (DOE) approach is recommended.[13]

G Start Start Optimization Define 1. Define Factors & Ranges - DBTDL Conc. - Amine Conc. - Isocyanate Index Start->Define Design 2. Create Statistical Design of Experiments (DOE) Define->Design Run 3. Run Experimental Trials (Small-Scale Batches) Design->Run Measure 4. Measure Responses - Rise Time - Density - Compressive Strength Run->Measure Analyze 5. Analyze Data (Statistical Modeling) Measure->Analyze Identify 6. Identify Optimal Parameter Settings Analyze->Identify Confirm 7. Run Confirmation Experiment at Optimal Settings Identify->Confirm End End Optimization Confirm->End

Caption: Experimental workflow for catalyst optimization using Design of Experiments (DOE).

References

Technical Support Center: Addressing Moisture Sensitivity of Dimethyl Tin Dilaurate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl Tin Dilaurate (DMTDL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the moisture sensitivity of DMTDL in various formulations. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise due to the moisture sensitivity of this compound.

Problem Potential Cause Recommended Action
Loss of Catalytic Activity Hydrolysis of DMTDL due to the presence of moisture in raw materials or the processing environment.1. Dry all formulation components: Ensure solvents, polyols, and other excipients are thoroughly dried using appropriate methods such as molecular sieves or azeotropic distillation. 2. Inert atmosphere: Conduct experiments under a dry, inert atmosphere (e.g., nitrogen or argon blanket) to minimize exposure to ambient moisture. 3. Use of Moisture Scavengers: Incorporate moisture scavengers into the formulation. Options include molecular sieves (3A or 4A), silanes, or isocyanates.[1][2]
Formation of Precipitate or Haze Formation of insoluble tin oxides (e.g., dimethyltin (B1205294) oxide) and lauric acid as byproducts of DMTDL hydrolysis.1. Filtration: If the precipitate has already formed, it may be possible to remove it by filtration, though this will not restore the catalyst concentration. 2. Prevention: Strictly follow moisture-control protocols during formulation to prevent the hydrolysis reaction from occurring.
Inconsistent Curing or Reaction Times Variable levels of moisture in different batches of raw materials or fluctuating environmental humidity leading to inconsistent rates of DMTDL hydrolysis and thus, variable catalytic activity.[3]1. Standardize Raw Material Handling: Implement a strict protocol for the drying and storage of all raw materials to ensure consistency between batches. 2. Control Environmental Conditions: Perform experiments in a controlled environment with stable temperature and humidity. 3. Quantify Moisture Content: Routinely measure the moisture content of raw materials using Karl Fischer titration to ensure it is below the specified limit for your formulation.
Gas Evolution (Bubbles in Formulation) In polyurethane formulations, moisture reacts with isocyanates to produce carbon dioxide gas. While not a direct consequence of DMTDL hydrolysis, the conditions that favor one reaction often favor the other.[4]1. Moisture Scavengers: Utilize moisture scavengers that are compatible with your formulation to remove excess water before it can react with isocyanates.[4] 2. Degassing: Apply vacuum to the formulation before curing to remove any entrapped air or evolved gases.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound (DMTDL) degradation in the presence of moisture?

The primary degradation mechanism is hydrolysis. In the presence of water, the ester linkages in the DMTDL molecule are cleaved, leading to the formation of dimethyltin oxide and lauric acid. This reaction is often catalyzed by acidic or basic conditions and accelerated by elevated temperatures.

2. What are the visible signs of DMTDL degradation in my formulation?

Visible signs can include a loss of catalytic activity, leading to slower or incomplete reactions. You may also observe the formation of a white precipitate or haze, which is typically the insoluble dimethyltin oxide.

3. How can I quantify the amount of DMTDL and its degradation products in my formulation?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to separate and quantify DMTDL and its degradation products. A C18 column is often suitable for this separation.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring a derivatization step to increase the volatility of the tin compounds.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the ester carbonyl peak of DMTDL and the appearance of peaks associated with the hydrolysis products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR can provide detailed structural information about the degradation process.

4. What are moisture scavengers and how do I choose the right one?

Moisture scavengers are additives that react with and neutralize water in a formulation.[1] The choice of scavenger depends on the specific formulation:

  • Molecular Sieves (Zeolites): These are porous crystalline aluminosilicates that physically adsorb water. Type 3A is commonly used for this purpose.[2]

  • Silanes: Certain silanes can react with water and are effective scavengers.[9]

  • Isocyanates: In polyurethane systems, a small amount of a monofunctional isocyanate can be used to react with excess water.

The compatibility of the moisture scavenger with the other components of the formulation is crucial.

5. Can I reverse the hydrolysis of DMTDL?

No, the hydrolysis of DMTDL to dimethyltin oxide and lauric acid is generally considered irreversible under typical formulation conditions. Therefore, prevention of moisture exposure is critical.

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of this compound and Its Hydrolysis Products

This protocol provides a general guideline. Method optimization for specific formulations is recommended.

  • Sample Preparation:

    • Accurately weigh a known amount of the formulation.

    • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and tetrahydrofuran).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. The exact gradient profile will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where DMTDL and its degradation products have significant absorbance (e.g., around 210 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare calibration standards of DMTDL and, if available, its primary degradation products (dimethyltin oxide and lauric acid).

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of each component in the sample by comparing its peak area to the calibration curve.

Protocol 2: Evaluation of Moisture Scavenger Efficacy

This protocol outlines a method to assess the effectiveness of a moisture scavenger in a formulation.

  • Formulation Preparation:

    • Prepare two batches of the formulation containing DMTDL.

    • To one batch, add the recommended amount of the selected moisture scavenger. The other batch will serve as the control.

    • Intentionally spike both batches with a known, low concentration of water (e.g., 0.1% w/w).

  • Incubation:

    • Store both batches under controlled conditions (e.g., 40°C) for a specified period (e.g., 1, 2, and 4 weeks).

  • Analysis:

    • At each time point, take a sample from each batch.

    • Analyze the samples for the concentration of DMTDL using the HPLC method described in Protocol 1.

    • Monitor the physical appearance of the formulations for any signs of precipitation or haze.

    • If applicable, evaluate the catalytic activity of the DMTDL in a model reaction.

  • Evaluation:

    • Compare the rate of DMTDL degradation in the formulation with and without the moisture scavenger. A significantly lower degradation rate in the presence of the scavenger indicates its effectiveness.

Visualizations

Hydrolysis_Pathway DMTDL This compound (Active Catalyst) Hydrolysis Hydrolysis DMTDL->Hydrolysis Water Moisture (H₂O) Water->Hydrolysis DMTO Dimethyltin Oxide (Inactive Precipitate) Hydrolysis->DMTO Degradation Products LauricAcid Lauric Acid Hydrolysis->LauricAcid

Caption: Hydrolysis pathway of this compound.

Caption: Troubleshooting workflow for moisture-related issues.

References

Preventing precipitation of Dimethyl tin dilaurate in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving dimethyl tin dilaurate (DMTDL). Our focus is to provide practical solutions to prevent its precipitation in reaction mixtures, ensuring the integrity and success of your research.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound from a reaction mixture can compromise reaction kinetics, yield, and overall experimental reproducibility. The following guide provides a systematic approach to diagnosing and resolving this issue.

Visual Troubleshooting Flowchart

G start Precipitate Observed in This compound Reaction Mixture q1 Is the solvent system completely anhydrous? start->q1 sol_hydrolysis Issue: Hydrolysis Solution: - Use anhydrous solvents (<50 ppm water). - Dry all glassware thoroughly. - Handle under inert atmosphere (N2 or Ar). q1->sol_hydrolysis No q2 Is the solvent appropriate for DMTDL and all reactants? q1->q2 Yes a1_yes Yes a1_no No sol_solubility Issue: Poor Solubility Solution: - Consult the solvent compatibility table. - Consider using a co-solvent (e.g., THF, Dioxane). - Ensure all reactants are soluble in the chosen system. q2->sol_solubility No q3 Has the reaction temperature changed significantly? q2->q3 Yes a2_yes Yes a2_no No sol_temperature Issue: Temperature-Dependent Solubility Solution: - Determine the optimal temperature range for solubility. - Consider gentle heating during dissolution and reaction. - Avoid rapid cooling of the reaction mixture. q3->sol_temperature Yes q4 Are there any incompatible reagents present? q3->q4 No a3_yes Yes a3_no No sol_incompatibility Issue: Chemical Incompatibility Solution: - Avoid strong acids or bases that can degrade DMTDL. - Be cautious with reagents that can complex with tin. q4->sol_incompatibility Yes end If precipitation persists, consider alternative catalysts or consult further literature for your specific reaction. q4->end No a4_yes Yes a4_no No

Caption: A decision tree to diagnose and solve DMTDL precipitation.

Frequently Asked Questions (FAQs)

1. What are the primary causes of this compound precipitation?

The most common reasons for this compound (DMTDL) precipitation in reaction mixtures are:

  • Hydrolysis: DMTDL is highly susceptible to hydrolysis in the presence of water. Even trace amounts of moisture in solvents or on glassware can lead to the formation of insoluble tin oxides.

  • Poor Solubility: While DMTDL is soluble in many organic solvents, its solubility can be limited, especially at lower temperatures or in the presence of other solutes that reduce its effective concentration.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of DMTDL, causing it to precipitate out of the solution.

  • Chemical Incompatibility: The presence of certain reactive species, such as strong acids or bases, can lead to the degradation of DMTDL and the formation of insoluble byproducts.

2. In which solvents is this compound most soluble?

Solvent Compatibility Table for this compound (Qualitative)

SolventSolubilityNotes
Alcohols
MethanolSolubleMay be susceptible to transesterification over time.
EthanolSoluble
IsopropanolSoluble
Ethers
Tetrahydrofuran (THF)SolubleGood choice for co-solvent.
1,4-DioxaneSolubleGood choice for co-solvent.
Aromatic Hydrocarbons
TolueneSoluble
BenzeneSoluble
Amides
Dimethylformamide (DMF)Miscible[1]
Sulfoxides
Dimethyl sulfoxide (B87167) (DMSO)Miscible[2][3]
Water InsolubleProne to hydrolysis.

This table is intended as a general guide. It is always recommended to perform a small-scale solubility test with your specific reaction conditions.

3. How can I prevent hydrolysis of this compound?

Strict control of moisture is critical to prevent the hydrolysis and subsequent precipitation of DMTDL.

Experimental Protocol: Anhydrous Reaction Setup

  • Glassware Preparation:

    • Thoroughly wash all glassware with a suitable detergent and rinse with deionized water.

    • Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.

    • Allow the glassware to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).

  • Solvent Preparation:

    • Use commercially available anhydrous solvents (typically with <50 ppm water content).

    • If anhydrous solvents are not available, they should be dried using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves).

  • Reaction Setup:

    • Assemble the reaction apparatus while hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon).

    • Maintain a positive pressure of the inert gas throughout the experiment to prevent the ingress of atmospheric moisture.

    • Use rubber septa on addition funnels and other openings to allow for the introduction of reagents via syringe.

  • Reagent Handling:

    • Handle this compound and all other reagents under the inert atmosphere.

    • If DMTDL is a solid, briefly flush the container with inert gas before weighing and transferring.

    • Use dry syringes and needles for transferring liquid reagents.

Workflow for Anhydrous Reaction Setup

G A Oven-Dry Glassware (>120°C, >4h) B Cool in Desiccator A->B C Assemble Hot Glassware under Inert Gas (N2/Ar) B->C D Introduce Anhydrous Solvents & Reagents via Syringe/Cannula C->D E Maintain Positive Inert Gas Pressure D->E

Caption: Workflow for setting up an anhydrous reaction to prevent DMTDL hydrolysis.

4. Can temperature be used to manage the solubility of this compound?

Yes, temperature can be a useful tool for managing the solubility of DMTDL.

  • Increasing Temperature: Gently warming the solvent before adding DMTDL can aid in its dissolution. Maintaining a slightly elevated temperature during the reaction (if the reaction conditions permit) can help keep it in solution.

  • Avoiding Cold Shock: Rapidly cooling a reaction mixture that contains a high concentration of DMTDL can induce precipitation. If cooling is necessary, it should be done gradually.

It is advisable to determine the solubility of DMTDL in your specific solvent system at different temperatures through small-scale trials before proceeding with your main experiment.

5. Are there any additives that can help stabilize this compound in solution?

While "stabilizers" in the context of PVC are not directly applicable to in-reaction stabilization, certain additives can potentially help.

  • Co-solvents: If DMTDL has limited solubility in your primary reaction solvent, adding a co-solvent in which it is highly soluble (e.g., THF, dioxane) can improve its overall solubility in the mixture.

  • Acidic Additives: In some cases, the presence of a small amount of a weak carboxylic acid, such as lauric acid, may help to suppress the hydrolysis of the tin catalyst. This is based on the principle of Le Chatelier's principle, where the excess laurate can shift the equilibrium away from hydrolysis. However, the compatibility of such an additive with your specific reaction must be carefully considered.

It is important to note that the addition of any substance to your reaction mixture should be done with caution, as it could potentially interfere with your desired chemical transformation. Always conduct a small-scale pilot reaction to assess the impact of any new additive.

References

Technical Support Center: Enhancing Polymer Mechanical Properties with Dimethyl Tin Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Dimethyl Tin Dilaurate (DMTD) to improve the mechanical properties of polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMTD) and how does it improve polymer mechanical properties?

A1: this compound (DMTD) is an organotin compound that functions as a highly effective catalyst in polymer synthesis, particularly for polyurethanes.[1][2] It accelerates the cross-linking reaction between isocyanates and polyols, leading to the formation of a more uniform and robust polymer network.[3] This enhanced network structure results in improved mechanical properties such as increased tensile strength, hardness, and scratch resistance.[4]

Q2: What are the typical applications of DMTD in polymer science?

A2: DMTD and its close analog, Dibutyltin Dilaurate (DBTDL), are widely used as catalysts in the production of a variety of polyurethane-based materials, including flexible and rigid foams, coatings, adhesives, sealants, and elastomers.[1][5] It is also utilized in the curing of silicone resins and as a stabilizer in polyvinyl chloride (PVC).

Q3: How does the concentration of DMTD affect the final mechanical properties of the polymer?

A3: The concentration of DMTD plays a crucial role in determining the final mechanical properties of the polymer. Generally, a higher catalyst concentration leads to a faster reaction rate and a higher cross-link density. This can result in increased stiffness (Young's Modulus) and hardness. However, an excessively high concentration can sometimes lead to a decrease in tensile strength and elongation at break, potentially causing the material to become more brittle.[6] Finding the optimal concentration is key to achieving the desired balance of properties for a specific application.[6]

Q4: What are the key safety precautions to consider when handling DMTD?

A4: Organotin compounds like DMTD are toxic if ingested or inhaled and can cause skin and eye irritation.[3] It is imperative to handle DMTD in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid direct contact with skin and eyes. Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using DMTD to improve polymer mechanical properties.

Issue Possible Causes Recommended Solutions
Inconsistent or Poor Mechanical Properties (e.g., low tensile strength, brittleness) 1. Incorrect Catalyst Concentration: Too little catalyst may lead to incomplete curing, while too much can cause brittleness.[6] 2. Moisture Contamination: Water reacts with isocyanates, leading to the formation of urea (B33335) linkages and CO2 gas, which can create voids and weaken the polymer structure. 3. Improper Mixing: Inhomogeneous mixing of reactants and catalyst can result in localized areas of incomplete curing. 4. Inaccurate Stoichiometry: An incorrect ratio of isocyanate to polyol will result in an incomplete polymer network.1. Optimize Catalyst Concentration: Systematically vary the DMTD concentration to find the optimal level for your specific formulation. Start with the manufacturer's recommended dosage and adjust accordingly. 2. Ensure Anhydrous Conditions: Dry all reactants and solvents before use. Conduct the reaction under a dry nitrogen or argon atmosphere.[5] 3. Thorough Mixing: Ensure vigorous and uniform mixing of all components. For viscous resins, consider using a mechanical stirrer. 4. Verify Stoichiometry: Carefully calculate and measure the molar ratios of your reactants based on their equivalent weights.
Curing is Too Fast (Short Pot Life) or Too Slow 1. Catalyst Concentration: Higher concentrations significantly accelerate the curing process, reducing the working time (pot life).[3] 2. Temperature: The reaction is exothermic, and higher ambient or initial reaction temperatures will increase the curing rate.[7] 3. Catalyst Deactivation: Acidic impurities in the reactants or solvents can neutralize the catalyst, slowing down or inhibiting the reaction.1. Adjust Catalyst Level: Reduce the DMTD concentration for a longer pot life or increase it for a faster cure. 2. Control Temperature: Conduct the reaction at a controlled temperature. For a longer pot life, consider cooling the reactants before mixing.[7] 3. Purify Reactants: Use high-purity reactants and solvents. If catalyst deactivation is suspected, consider purifying the polyol or other components.
Presence of Bubbles or Voids in the Final Polymer 1. Moisture Contamination: Reaction of isocyanate with water generates carbon dioxide gas. 2. Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous mixture.1. Strict Moisture Control: As mentioned above, ensure all components and equipment are dry. 2. Degassing: After mixing, degas the mixture under vacuum to remove any entrapped air before casting or curing.
Final Product is Tacky or Sticky 1. Incomplete Curing: This can be due to insufficient catalyst, low curing temperature, or incorrect stoichiometry. 2. Inhibition: Certain compounds can inhibit the catalytic activity of DMTD.1. Review Curing Parameters: Ensure the recommended catalyst concentration, curing temperature, and time are used. A post-curing step at an elevated temperature can sometimes help to complete the reaction. 2. Check for Inhibitors: Review all components of the formulation for potential inhibitors.

Quantitative Data on Mechanical Properties

The following tables summarize the general effects of DMTD (or analogous organotin catalysts) on the mechanical properties of polyurethanes. The exact values can vary significantly based on the specific polymer formulation.

Table 1: Effect of Catalyst Concentration on Polyurethane Mechanical Properties

Catalyst ConcentrationTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Low (e.g., <0.1 mol%)20 - 21[6]HighLow
OptimalPeak StrengthOptimalModerate
High (e.g., >0.4 mol%)10[6]LowHigh

Note: This table illustrates a general trend. The optimal concentration must be determined experimentally for each specific system.

Experimental Protocols

1. General Protocol for Polyurethane Elastomer Synthesis

This protocol describes a two-step synthesis method for a polyurethane elastomer, which allows for better control over the polymer structure.[5]

  • Materials:

    • Polyol (e.g., Polytetrahydrofuran glycol - PTMG)

    • Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

    • Chain Extender (e.g., 1,4-Butanediol - BDO)

    • This compound (DMTD) catalyst

    • Dry Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Procedure:

    • Prepaprepolymer Synthesis:

      • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add the calculated amount of polyol.

      • Heat the polyol under vacuum to remove any residual moisture.

      • Cool the polyol to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere.

      • Add the diisocyanate to the flask with stirring. The molar ratio of NCO:OH should be approximately 2:1.

      • Add the DMTD catalyst (the amount will need to be optimized for the specific reactants).

      • Allow the reaction to proceed for a set time (e.g., 2 hours) to form the isocyanate-terminated prepolymer.

    • Chain Extension:

      • Dissolve the chain extender in dry solvent.

      • Slowly add the chain extender solution to the prepolymer with vigorous stirring.

      • Continue stirring until the viscosity increases significantly, indicating polymer formation.

      • Cast the resulting polymer solution into a mold and cure at the desired temperature and time to form the final elastomer.

2. Protocol for Mechanical Property Testing (Tensile Testing)

  • Sample Preparation:

    • Prepare dog-bone shaped specimens from the cured polymer sheets according to ASTM D638 standards.

    • Ensure the specimens are free of voids, bubbles, or surface defects.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with grips suitable for elastomeric materials.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data throughout the test.

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Visualizations

Below are diagrams illustrating key concepts related to the use of DMTD in polymer synthesis.

G cluster_reactants Reactants cluster_reaction Catalytic Cycle Polyol Polyol (-R-OH) Activated_Complex Activated Intermediate (Catalyst-Reactant Complex) Polyol->Activated_Complex Isocyanate Isocyanate (-R'-NCO) Isocyanate->Activated_Complex DMTD DMTD Catalyst DMTD->Activated_Complex activates Urethane_Linkage Urethane Linkage Formation (-R-NH-CO-O-R'-) Activated_Complex->Urethane_Linkage Urethane_Linkage->DMTD regenerates Polymer_Network Cross-linked Polymer Network Urethane_Linkage->Polymer_Network forms

Caption: Catalytic mechanism of DMTD in polyurethane formation.

G Start Start: Formulate Polymer System Mix Mix Polyol, Isocyanate, and DMTD Catalyst Start->Mix Cure Cure Polymer (e.g., in a mold) Mix->Cure Prepare_Sample Prepare Test Specimen (e.g., dog-bone shape) Cure->Prepare_Sample Test Perform Mechanical Testing (e.g., Tensile Test) Prepare_Sample->Test Analyze Analyze Data (Stress-Strain Curve) Test->Analyze End End: Characterized Mechanical Properties Analyze->End

Caption: Experimental workflow for polymer synthesis and testing.

References

Technical Support Center: Troubleshooting Slow Cure Rates with Dimethyl Tin Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Dimethyl tin dilaurate as a catalyst in their experiments, particularly focusing on slow cure rates. The following troubleshooting guides and frequently asked questions (FAQs) provide direct and actionable advice to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in my formulation?

This compound, and its close analog Dibutyltin dilaurate (DBTDL), are organotin compounds that function as highly effective catalysts, primarily for polyurethane production from isocyanates and diols.[1][2][3] They accelerate the urethane-forming reaction (gelling reaction), which is the chemical cross-linking process that turns the liquid resin into a solid.[4] This catalysis is crucial for achieving a practical cure time, as the uncatalyzed reaction is often very slow.[5]

Q2: My system is curing much slower than expected. What are the most common causes?

Slow or incomplete curing is a frequent issue. The most common culprits include:

  • Sub-optimal Temperature: The reaction rate is highly dependent on temperature. Lower ambient temperatures will significantly slow down the curing process.[5]

  • Moisture Contamination: While some moisture-curing systems rely on humidity, excess water in the reactants (especially the polyol) or high ambient humidity can lead to unwanted side reactions (isocyanate-water reaction) and catalyst hydrolysis, which deactivates the this compound.[6][7][8]

  • Incorrect Catalyst Concentration: Insufficient catalyst loading is a direct cause of slow cure rates. Conversely, while higher concentrations speed up the reaction, they can drastically reduce the pot life (working time).[9]

  • Inhibiting Impurities: Acidic or basic impurities in the reactants (polyols, pigments, solvents) can deactivate the tin catalyst. For instance, acid groups can displace ligands on the metal, forming inactive salts.[9]

  • Improper Mixing or Stoichiometry: In two-component systems, an incorrect ratio of isocyanate to polyol (NCO/OH index) or inadequate mixing will result in an incomplete reaction and a tacky or uncured product.[10]

  • Catalyst Deactivation Over Time: Organotin catalysts can lose activity over time, especially if the polyol component containing the catalyst has been stored for an extended period, due to hydrolysis.[6][11]

Q3: Can the order of adding reactants affect the catalyst's performance?

Yes, the sequence of addition can significantly impact the catalytic activity. Studies on the similar DBTDL have shown that the highest reaction rate is achieved when the catalyst is added to the mixture of the diol (polyol) and isocyanate.[12] Adding the catalyst to the polyol first, followed by the isocyanate after some time, can lead to a slower reaction.[12] This is believed to be due to the formation of a less reactive complex between the tin catalyst and the polyol.[12]

Q4: Are there any alternatives to this compound if I continue to have issues?

Yes, due to toxicity and environmental concerns, a range of tin-free catalysts have been developed.[1][13] Common alternatives include compounds based on bismuth, zinc, and zirconium.[14] While these may offer advantages like improved hydrolytic stability or a better environmental profile, they are not a one-to-one replacement.[14] Formulators must conduct tests to determine the appropriate catalyst and dosage for their specific system, as the reactivity and final properties of the cured product can be different.[14]

Troubleshooting Guide: Slow Cure Rate

This guide provides a systematic approach to diagnosing and resolving slow cure rates when using this compound.

Problem: The final product is tacky, soft, or fails to reach full hardness in the expected timeframe.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Slow Cure Observed q1 1. Verify Environmental Conditions (Temp: 60-80°F / 15-27°C?) (Humidity: 30-60%?) start->q1 sol1 Adjust Temperature/Humidity. Use environmental controls (heating, dehumidifier). q1->sol1 No q2 2. Check Formulation & Mixing (Correct Catalyst Conc.?) (Correct NCO/OH Ratio?) (Thorough Mixing?) q1->q2 Yes end Cure Rate Optimized sol1->end sol2 Adjust catalyst concentration. Recalculate and verify mix ratio. Improve mixing procedure. q2->sol2 No q3 3. Investigate Reactant Quality (Fresh Catalyst/Reactants?) (Evidence of Moisture?) (Known Impurities?) q2->q3 Yes sol2->end sol3 Use fresh, unopened reactants. Dry polyols/solvents. Consider using moisture scavengers. q3->sol3 No q4 4. Review Experimental Protocol (Order of Addition Correct?) (Post-Cure Schedule Followed?) q3->q4 Yes sol3->end sol4 Optimize order of addition. Implement or extend post-cure (if applicable). q4->sol4 No q4->end Yes sol4->end

Caption: A step-by-step workflow for troubleshooting slow cure rates.

Data Presentation

Table 1: Effect of Catalyst Concentration on Pot Life and Dry Time

This table illustrates the typical relationship between the concentration of a tin catalyst (DBTDL, a close analog of this compound) and the resulting pot life and through dry time of a polyurethane system. Note that a higher catalyst concentration significantly reduces both the working time (pot life) and the curing time.

Catalyst Concentration (% Tin Metal)Pot Life (minutes)Through Dry Time (minutes)
0.01%10100
0.001%1001,000
Data synthesized from graphical representations in PCI Magazine.[5]
Table 2: Influence of Environmental Conditions on Curing

This table summarizes the general effects of temperature and humidity on the curing process of common polyurethane systems. Ideal conditions are crucial for achieving the expected cure rate.

ParameterConditionEffect on Cure RatePotential Issues
Temperature Low (< 60°F / 15°C)Significantly SlowerIncomplete cure, tacky surface[15]
Ideal (70-80°F / 21-27°C)Optimal-
High (> 80°F / 27°C)FasterBubbling, uneven drying[5]
Humidity Low (< 30% RH)Slower (for moisture-cure systems)Extended cure time
Ideal (30-60% RH)Optimal-
High (> 70% RH)Slower (due to side reactions/hydrolysis)Tacky or cloudy finish[5][15]

Experimental Protocols & Methodologies

Protocol 1: Monitoring Cure Kinetics using FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the real-time kinetics of polyurethane formation. The reaction can be followed by observing the disappearance of the isocyanate (-NCO) peak.[16][17]

Objective: To quantitatively measure the rate of isocyanate consumption as an indicator of the cure rate.

Methodology:

  • Sample Preparation: The two components (polyol with catalyst and isocyanate) are mixed thoroughly at the desired ratio immediately before the analysis.

  • Instrument Setup: A small sample of the reacting mixture is placed between two KBr plates or in an appropriate cell for liquid analysis in an FT-IR spectrometer. For temperature-controlled experiments, a heated cell is used.

  • Data Acquisition: Spectra are collected at regular intervals (e.g., every 15-60 seconds).[16][18]

  • Analysis: The disappearance of the characteristic isocyanate peak, located at approximately 2260-2275 cm⁻¹, is monitored.[19] The degree of conversion at any given time (t) can be calculated by normalizing the height or area of the -NCO peak against an internal reference peak that does not change during the reaction (e.g., a C-H stretching peak around 2960 cm⁻¹).[19] The data allows for the plotting of isocyanate conversion versus time to determine the reaction kinetics.

Protocol 2: Determination of Pot Life and Gel Time (ASTM D2471 / ISO 9514)

Pot life (or working life) is the period during which a mixed resin system remains liquid enough to be applied.[20] Gel time is the point at which the liquid starts to exhibit semi-solid properties. These are critical parameters for processability.

Objective: To determine the workable timeframe of a reacting thermosetting resin.

Methodology (General Principle):

  • Standard Conditions: The test is performed under controlled temperature and humidity conditions, as these significantly affect the outcome.[21] A standard mass of resin (e.g., 100 grams) is often specified.[22]

  • Mixing: The resin and hardener (or polyol and isocyanate components) are thoroughly mixed in a standardized container.

  • Measurement:

    • Pot Life: The viscosity of the mixture is measured at regular intervals. The pot life is often defined as the time it takes for the initial viscosity to double.[20]

    • Gel Time: A probe (like a wooden stick or a specialized instrument) is used to periodically touch the surface of the resin. The gel time is recorded as the point when the resin no longer strings or adheres to the probe, indicating the transition from a liquid to a gel-like state.

  • Peak Exotherm: For some applications (as per ASTM D2471), a thermocouple is inserted into the center of the reacting mass to record the maximum temperature reached during the exothermic curing reaction.[23]

Signaling Pathways and Mechanisms

Catalytic Mechanism of this compound in Urethane (B1682113) Formation

The catalytic action of organotin compounds like this compound in the formation of polyurethane is generally understood to proceed through a Lewis acid mechanism. The tin atom coordinates with the reactants, lowering the activation energy of the reaction between the polyol (alcohol) and the isocyanate.

Caption: The catalytic cycle of this compound in urethane formation.

Mechanism Description:

  • Alkoxide Formation: The this compound catalyst first reacts with a hydroxyl group from the polyol. A laurate group is displaced, forming an active tin alkoxide intermediate.[24]

  • Isocyanate Coordination: The isocyanate then coordinates with the tin atom of the alkoxide intermediate. This coordination, likely through the nitrogen atom of the -NCO group, increases the electrophilicity of the isocyanate's carbonyl carbon.[24]

  • Urethane Formation: The coordinated complex undergoes an intramolecular rearrangement. The alkoxide oxygen attacks the activated carbonyl carbon of the isocyanate, forming the new urethane linkage.[24]

  • Catalyst Regeneration: Upon formation of the urethane bond, the catalyst is regenerated and is free to participate in another cycle.

Catalyst Deactivation by Hydrolysis

Moisture present in the system can lead to the hydrolysis of the organotin catalyst, a primary cause of reduced catalytic activity and slow cure rates.[6][11]

Hydrolysis active_catalyst {(CH₃)₂Sn(Laurate)₂} Active Catalyst inactive_species {(CH₃)₂Sn(OH)₂ / (CH₃)₂SnO} Inactive Tin Hydroxides/Oxides + Lauric Acid active_catalyst->inactive_species Hydrolysis water H₂O (Moisture) water->inactive_species

Caption: Deactivation of this compound via hydrolysis.

References

Validation & Comparative

Efficacy of Dimethyl tin dilaurate versus non-tin catalysts in polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of dimethyl tin dilaurate versus emerging non-tin alternatives, supported by experimental data, for researchers and professionals in polymer science.

The polyurethane industry is undergoing a significant shift, driven by growing environmental and health concerns surrounding organotin catalysts, particularly this compound and its widely used counterpart, dibutyltin (B87310) dilaurate (DBTDL). For decades, these tin-based compounds have been the industry standard, valued for their high efficiency in catalyzing the urethane (B1682113) reaction. However, their toxicity has prompted a surge in the development and adoption of non-tin alternatives. This guide provides a comprehensive comparison of the efficacy of this compound against prominent non-tin catalysts such as bismuth, zinc, and zirconium compounds, supported by experimental data to inform formulation decisions.

Executive Summary

Non-tin catalysts are emerging as viable and, in some cases, superior alternatives to traditional tin-based catalysts in polyurethane formulations. Bismuth and zirconium catalysts can offer comparable or even faster cure times, while zinc catalysts are effective in promoting crosslinking reactions.[1][2][3] While a direct one-to-one replacement is often not feasible, careful formulation with non-tin catalysts can yield polyurethanes with desirable properties, alongside a significantly improved environmental, health, and safety profile.[3][4]

Catalytic Performance: A Head-to-Head Comparison

The primary function of a catalyst in polyurethane systems is to accelerate the reaction between a polyol and an isocyanate to form the urethane linkage.[1] Catalysts are broadly categorized as either "gelling" catalysts, which primarily promote the polyol-isocyanate reaction, or "blowing" catalysts, which favor the water-isocyanate reaction to produce carbon dioxide for foaming applications.[5]

This compound (and DBTDL): The Benchmark

This compound and DBTDL are highly efficient gelling catalysts, known for their ability to significantly accelerate the urethane reaction even at low concentrations.[1] They are versatile and have been used across a wide range of polyurethane applications, including coatings, adhesives, sealants, and elastomers (CASE), as well as in the production of foams.[5] However, the major drawback of these tin catalysts is their toxicity, which has led to increased regulatory scrutiny and a push towards safer alternatives.[6]

Bismuth-Based Catalysts: The Front-Runner Replacement

Bismuth carboxylates, such as bismuth neodecanoate, have emerged as a leading replacement for tin catalysts.[2] They are known for their low toxicity and high catalytic activity.[1] In some applications, bismuth catalysts can be even more reactive than tin catalysts, leading to faster cure times.[7] However, they can be sensitive to hydrolysis, which can affect the stability of the formulation.[2]

Zinc-Based Catalysts: The Crosslinking Specialist

Zinc carboxylates, like zinc octoate, are generally less active as primary gelling catalysts compared to tin and bismuth compounds.[1] Their main strength lies in catalyzing crosslinking reactions, such as the formation of allophanates and biurets, which occur at a later stage of the curing process and contribute to the final network properties of the polyurethane.[1] For this reason, zinc catalysts are often used in combination with other primary catalysts to achieve a balanced cure profile.

Zirconium-Based Catalysts: The High-Performance Alternative

Zirconium complexes, such as zirconium diketonates, have shown exceptional performance, particularly in coating applications. They can exhibit high selectivity for the polyol-isocyanate reaction over the water-isocyanate side reaction, which is crucial in waterborne polyurethane systems to minimize gassing and defects.[8] Zirconium catalysts can also provide faster dry times compared to DBTDL at lower metal concentrations.[9]

Quantitative Data Summary

The following tables summarize the comparative performance of this compound (represented by the widely studied DBTDL) and non-tin catalysts based on available experimental data.

Table 1: Comparison of Catalytic Activity and Curing Characteristics

Catalyst TypePot LifeGel TimeTack-Free TimeCuring Speed
Dibutyltin Dilaurate (DBTDL) ShortFastFastVery Fast
Bismuth Neodecanoate Shorter than DBTDLFaster than DBTDLFaster than DBTDLVery Fast
Zinc Octoate Longer than DBTDLSlower than DBTDLSlower than DBTDLModerate
Zirconium Diketonate Significantly Longer than DBTDLComparable to DBTDLComparable to DBTDLFast

Note: The data presented is a qualitative summary based on multiple sources. Actual values are highly dependent on the specific formulation, catalyst concentration, and curing conditions.

Table 2: Performance in a 2K Waterborne Polyurethane Clear Coating

PropertyUncatalyzed0.05% DBTDL0.05% Zirconium Diketonate
Pot Life > 4 hours< 0.5 hours> 3 hours
20° Gloss (after 24h cure) 858892

Source: Adapted from a study on selective catalysts for two-component waterborne polyurethane coatings.[8]

Table 3: Reactivity in Spray Polyurethane Foam (Hand Mix)

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)
Dibutyltin Dilaurylmercaptide 141619
Bismuth Catalyst (BiCAT 8106) 579

Source: Adapted from a study on optimizing spray polyurethane foam performance.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of catalyst performance. The following outlines typical experimental protocols for key analyses.

Polyurethane Synthesis (General Procedure)

A typical lab-scale synthesis of a polyurethane elastomer involves the following steps:

  • Polyol Preparation: The polyol (e.g., polypropylene (B1209903) glycol) is pre-heated and degassed under vacuum to remove any moisture.

  • Catalyst Addition: The catalyst (e.g., this compound or a non-tin alternative) is added to the polyol at a specified concentration and mixed thoroughly.

  • Isocyanate Addition: The diisocyanate (e.g., MDI or TDI) is then added to the polyol/catalyst mixture.

  • Mixing and Curing: The components are mixed vigorously for a short period and then poured into a mold to cure at a specified temperature and humidity.

Monitoring Reaction Kinetics with FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the progress of the polyurethane-forming reaction in real-time.

  • The reaction mixture is placed in a temperature-controlled cell within the FTIR spectrometer.

  • Spectra are collected at regular intervals.

  • The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored to determine the rate of isocyanate consumption, which corresponds to the rate of urethane formation.[10]

Measurement of Mechanical Properties

The mechanical properties of the cured polyurethane are determined using standardized testing methods:

  • Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the material. Readings are typically taken on the Shore A or Shore D scale.[11][12][13]

  • Tensile Strength and Elongation (ASTM D412): A dumbbell-shaped specimen is pulled in a tensile testing machine until it breaks. The maximum stress applied is the tensile strength, and the extent of stretching before breaking is the elongation at break.

  • Tear Strength (ASTM D624): This test measures the force required to tear a specimen.

  • Flexural Properties (ASTM D790): This test determines the bending strength and stiffness of the material.

Signaling Pathways and Experimental Workflows

The catalytic mechanism and experimental workflow can be visualized to better understand the processes involved.

Catalytic Mechanism of Urethane Formation

The formation of the urethane bond is catalyzed by the metal center of the catalyst, which activates the reactants.

G Catalytic Cycle of Urethane Formation cluster_0 Lewis Acid Catalysis (e.g., Tin, Bismuth, Zinc) Isocyanate Isocyanate Activated_Complex Activated Isocyanate-Catalyst Complex Isocyanate->Activated_Complex Coordination Polyol Polyol Urethane Urethane Linkage Polyol->Urethane Catalyst Catalyst Catalyst->Activated_Complex Activated_Complex->Urethane Nucleophilic Attack Urethane->Catalyst Catalyst Regeneration

Caption: Lewis acid catalysis of the urethane reaction.

Experimental Workflow for Catalyst Comparison

A logical workflow is essential for a systematic comparison of different catalysts.

G Experimental Workflow for Catalyst Comparison Formulation Define Polyurethane Formulation Catalyst_Selection Select Catalysts (Tin vs. Non-Tin) Formulation->Catalyst_Selection Synthesis Synthesize Polyurethane Samples Catalyst_Selection->Synthesis Curing Cure Samples under Controlled Conditions Synthesis->Curing Characterization Characterize Properties Curing->Characterization Data_Analysis Analyze and Compare Data Characterization->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Comparative Toxicity of Dimethyltin Dilaurate and Other Organotins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of dimethyltin (B1205294) dilaurate with other prevalent organotin compounds, namely dibutyltin (B87310) dilaurate, tributyltin chloride, and triphenyltin (B1233371) chloride. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decisions in research and development.

Executive Summary

Organotin compounds are a class of organometallic chemicals with a wide range of industrial applications, including as stabilizers in plastics, catalysts, and biocides. However, their use is often tempered by their toxicological profiles. This guide focuses on the comparative toxicity of four key organotin compounds, with a particular emphasis on dimethyltin dilaurate. The general toxicity trend for organotins follows the order: tri-substituted > di-substituted > mono-substituted compounds.[1] The toxicity is also influenced by the nature of the organic group attached to the tin atom.

Quantitative Toxicity Data

The following tables summarize the available acute oral toxicity and in vitro cytotoxicity data for dimethyltin dilaurate and its counterparts. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as species, cell lines, and exposure times can vary between studies.

Table 1: Acute Oral Toxicity in Rats (LD50)

CompoundLD50 (mg/kg body weight)SpeciesReference
Dimethyltin Dilaurate2071Rat[2]
Dibutyltin Dilaurate175Rat[3]
Tributyltin Chloride129.3Rat[1]
Triphenyltin Chloride136Rat[4]

Table 2: In Vitro Cytotoxicity (IC50)

CompoundCell LineIC50 (µM)Exposure TimeReference
Dimethyltin DichlorideChang Liver CellsNo IC50 value (classified as non-toxic)24h[5]
Dibutyltin DichlorideChang Liver Cells2.524h[5]
Tributyltin ChlorideJurkat T-cells~0.424h[6]
Triphenyltin ChlorideJurkat T-cells~0.324h[6]
Triphenyltin ChlorideHepG2 (Liver)2.524h[5]

*Note: Data for the dilaurate form of dimethyltin and dibutyltin were not available in the reviewed literature for direct comparison on the same cell line. Data for the dichloride forms are presented as the closest available alternative.

Key Toxicity Profiles

Dimethyltin Dilaurate: Dimethyltin compounds are generally considered less toxic than their tri-substituted and di-substituted counterparts with longer alkyl chains.[7] However, they have been reported to cause reproductive and neurodevelopmental toxicity.[8] Some studies indicate that dimethyltin compounds may have low acute oral toxicity.[9]

Dibutyltin Dilaurate: Dibutyltin compounds are known to be potent immunotoxic agents, particularly affecting the thymus.[10][11] They can induce apoptosis in immune cells and are considered more toxic than dimethyltin compounds. Dibutyltin dilaurate is also a skin irritant.[12]

Tributyltin Chloride: Tributyltin (TBT) compounds are highly toxic and have been widely studied for their severe environmental impact. TBT is a potent endocrine disruptor and immunotoxicant, causing thymus atrophy and impairing immune function.[13][14] It is also a known neurotoxin.[15]

Triphenyltin Chloride: Triphenyltin compounds exhibit high toxicity and are primarily known for their neurotoxic and immunotoxic effects.[16] They can induce apoptosis in various cell types, including lymphocytes and neuronal cells.[17]

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity is determined by administering the substance in a single dose to a group of fasted female rats. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is then calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Key Steps:

  • Animal Selection: Healthy, young adult female rats are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Key Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the organotin compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Toxicity

Organotin compounds exert their toxicity through various molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways.

Organotin-Induced Apoptosis

Organotins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Organotin_Induced_Apoptosis Organotins Organotin Compounds ROS ↑ Reactive Oxygen Species (ROS) Organotins->ROS Mitochondria Mitochondrial Dysfunction Organotins->Mitochondria Bcl2 Bcl-2 Inhibition Organotins->Bcl2 DeathReceptor Death Receptors (e.g., Fas) Organotins->DeathReceptor Bax Bax Activation ROS->Bax Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Apaf1 Apaf-1 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Organotin-induced apoptosis signaling pathway.

Organotin-Induced Immunotoxicity

Organotins, particularly dibutyltin and tributyltin, are known to be immunotoxic, primarily targeting T-lymphocytes.

Organotin_Immunotoxicity Organotins Organotin Compounds (e.g., DBT, TBT) Thymocytes Thymocytes Organotins->Thymocytes MatureTCells Mature T-cells Organotins->MatureTCells Ca2 ↑ Intracellular Ca2+ Thymocytes->Ca2 MatureTCells->Ca2 PKC PKC Activation Ca2->PKC MAPK MAPK Pathway Activation (e.g., JNK, p38) PKC->MAPK Apoptosis Apoptosis MAPK->Apoptosis ThymusAtrophy Thymus Atrophy Apoptosis->ThymusAtrophy Immunosuppression Immunosuppression ThymusAtrophy->Immunosuppression

Caption: Simplified pathway of organotin-induced immunotoxicity.

Conclusion

The toxicity of organotin compounds is highly dependent on their chemical structure. Based on the available data, dimethyltin dilaurate exhibits lower acute oral toxicity in rats compared to dibutyltin dilaurate, tributyltin chloride, and triphenyltin chloride. However, all organotins, including dimethyltin derivatives, pose potential health risks, including reproductive and developmental toxicity. The primary mechanisms of organotin toxicity involve the induction of apoptosis and immunotoxicity through complex signaling pathways. Further research, particularly direct comparative in vitro studies, is warranted to provide a more definitive ranking of the cytotoxic potential of these compounds. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling any organotin compound.

References

Performance Showdown: Dimethyl Tin Dilaurate vs. Bismuth Catalysts in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision in the synthesis of polyurethanes, impacting reaction kinetics, final material properties, and biocompatibility. This guide provides an objective comparison of the performance of dimethyl tin dilaurate, a traditional organotin catalyst, against emerging bismuth-based catalysts, supported by experimental data and detailed methodologies.

For the purpose of this guide, dibutyltin (B87310) dilaurate (DBTDL) is used as a representative for this compound due to the extensive availability of comparative data for DBTDL and its analogous chemical behavior.

Executive Summary

Bismuth catalysts have emerged as a viable, lower-toxicity alternative to traditional organotin catalysts like this compound in polyurethane applications. While organotins are known for their high catalytic activity and versatility, growing environmental and health concerns are driving the shift towards safer alternatives. Bismuth catalysts not only offer a more favorable toxicological profile but can also provide comparable or even superior performance in terms of reaction selectivity and the mechanical properties of the final polymer. However, factors such as hydrolytic stability and specific formulation requirements remain critical considerations in catalyst selection.

Data Presentation: A Comparative Analysis

The following tables summarize key performance indicators for this compound (represented by DBTDL) and common bismuth catalysts, such as bismuth neodecanoate and bismuth carboxylate complexes.

Table 1: Reaction Kinetics and Catalytic Activity

ParameterThis compound (DBTDL)Bismuth Catalysts (e.g., Bismuth Neodecanoate)Key Observations
Catalytic Activity High; effective for both gel and blow reactions.High, can be comparable to or faster than DBTDL in some systems.[1]Bismuth catalysts can exhibit a shorter pot life, indicating higher initial activity.[1]
Selectivity (NCO/OH vs. NCO/H₂O) Catalyzes both reactions, can lead to CO₂ generation (gassing).[2]Higher selectivity towards the NCO/OH (gelling) reaction.[2][3]Bismuth's higher selectivity results in less foaming, which is advantageous in coatings and elastomers.[2]
Pot Life Generally provides a workable pot life, but can be short in highly reactive systems.Can be shorter than DBTDL, requiring formulation adjustments.[1]Combinations of bismuth with zinc can help to extend the pot life.[3]
Cure Speed Provides rapid curing.Can provide equally fast or faster curing profiles.The cure speed of bismuth catalysts can be more sensitive to moisture.[2]

Table 2: Physical and Mechanical Properties of Resulting Polyurethane

PropertyPolyurethane with this compound (DBTDL)Polyurethane with Bismuth CatalystsKey Observations
Hardness (Pendulum Hardness) High initial and final hardness.Can achieve similar or higher final hardness, though initial hardness may be lower with aliphatic isocyanates.[2]For aromatic isocyanates, bismuth catalysts can show higher initial hardness.[2]
Mechanical Strength Good overall mechanical properties.Can provide improved mechanical properties, such as better tensile strength.[3]Bismuth-catalyzed foams have shown better mechanical behavior at similar densities.
Hydrolytic Stability of Catalyst Relatively stable in the presence of moisture.[2]Traditionally more sensitive to hydrolysis, but newer formulations show improved stability.[4]Catalyst stability is a key consideration for storage and in water-containing formulations.[4]
Toxicity Concerns over toxicity and environmental impact are driving replacement efforts.[5]Significantly lower toxicity; used in cosmetics and pharmaceuticals.[3]The lower toxicity of bismuth is a major advantage in biomedical and consumer-facing applications.

Experimental Protocols

Key Experiment: Monitoring Urethane (B1682113) Formation Kinetics via FT-IR Spectroscopy

This protocol describes a generalized method for comparing the catalytic activity of this compound and a bismuth catalyst in a model polyurethane system.

Objective: To determine and compare the rate of isocyanate consumption in a polyurethane reaction catalyzed by this compound and a bismuth catalyst.

Materials:

  • Polyol (e.g., polypropylene (B1209903) glycol)

  • Diisocyanate (e.g., isophorone (B1672270) diisocyanate)

  • This compound (or DBTDL) solution of known concentration

  • Bismuth catalyst (e.g., bismuth neodecanoate) solution of known concentration

  • Anhydrous solvent (e.g., toluene)

  • Nitrogen gas supply

Equipment:

  • Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell

  • Reaction vessel (e.g., three-neck flask) with a mechanical stirrer, thermometer, and nitrogen inlet

  • Constant temperature bath

  • Syringes for reactant addition

Procedure:

  • System Setup: Assemble the reaction vessel, ensuring it is clean and dry. Place the vessel in the constant temperature bath set to the desired reaction temperature (e.g., 60°C). Purge the vessel with dry nitrogen.

  • Initial Spectrum: Add the polyol and solvent to the reaction vessel. If using an in-situ ATR probe, immerse it in the mixture. Record a background spectrum.

  • Catalyst Addition: Add the specified amount of the catalyst (either this compound or the bismuth catalyst) to the polyol solution and stir for a few minutes to ensure homogeneity.

  • Reaction Initiation: Add the diisocyanate to the reaction mixture and start the FT-IR data acquisition immediately. Collect spectra at regular intervals (e.g., every 30 seconds).

  • Reaction Monitoring: Continue to monitor the reaction by observing the decrease in the isocyanate peak intensity (around 2270 cm⁻¹) and the increase in the urethane carbonyl peak (around 1730-1700 cm⁻¹).[1]

  • Data Analysis: Calculate the isocyanate conversion at each time point by measuring the area of the isocyanate peak and normalizing it against an internal standard peak that does not change during the reaction (e.g., a C-H stretching band). Plot the isocyanate conversion versus time for each catalyst to compare their reaction profiles.

Mandatory Visualization

Catalytic Mechanism of Urethane Formation

The following diagrams illustrate the proposed catalytic cycles for urethane formation with tin and bismuth catalysts. Both are Lewis acids that activate the reactants to facilitate the reaction.

Tin_Catalyst_Mechanism Sn_cat Bu₂Sn(OOCR')₂ (Tin Catalyst) Sn_ROH_complex Bu₂Sn(OOCR')(OR) + R'COOH Sn_cat->Sn_ROH_complex + R-OH (Alcoholysis) ROH R-OH (Alcohol) R_NCO R''-NCO (Isocyanate) Intermediate_complex Ternary Complex [Catalyst-NCO-Alcohol] Sn_ROH_complex->Intermediate_complex + R''-NCO (Coordination) Intermediate_complex->Sn_cat Product Release Urethane R''-NH-COO-R (Urethane) Intermediate_complex->Urethane Rearrangement

Caption: Proposed catalytic cycle for tin-catalyzed urethane formation.

Bismuth_Catalyst_Mechanism Bi_cat Bi(OOCR')₃ (Bismuth Catalyst) Bi_alkoxide Bi(OOCR')₂(OR) + R'COOH Bi_cat->Bi_alkoxide + R-OH (Ligand Exchange) ROH R-OH (Alcohol) R_NCO R''-NCO (Isocyanate) Migratory_insertion Migratory Insertion Intermediate Bi_alkoxide->Migratory_insertion + R''-NCO (Coordination) Urethane_complex Bi-Carbamate Complex Migratory_insertion->Urethane_complex Turnover-Limiting Step Urethane_complex->Bi_cat Catalyst Regeneration Urethane R''-NH-COO-R (Urethane) Urethane_complex->Urethane Protonation & Release

Caption: Proposed catalytic cycle for bismuth-catalyzed urethane formation.[6]

Experimental Workflow for Catalyst Comparison

The following diagram outlines the logical workflow for a comprehensive performance evaluation of the two catalyst types.

Catalyst_Comparison_Workflow start Start: Define Polyurethane Formulation (Polyol, Isocyanate, Additives) prep_tin Prepare Formulation with This compound start->prep_tin prep_bi Prepare Formulation with Bismuth Catalyst start->prep_bi kinetics Kinetic Analysis (FT-IR, Rheometry) prep_tin->kinetics prep_bi->kinetics curing Curing of Samples kinetics->curing comparison Comparative Data Analysis kinetics->comparison mechanical Mechanical Testing (Tensile, Hardness, etc.) curing->mechanical thermal Thermal Analysis (TGA, DSC) curing->thermal mechanical->comparison thermal->comparison conclusion Conclusion and Catalyst Selection comparison->conclusion

Caption: Workflow for comparative evaluation of polyurethane catalysts.

References

A Comparative Kinetic Analysis of Polymerization Reactions: Dimethyl Tin Dilaurate vs. Zinc Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic performance of dimethyl tin dilaurate (and its close analogue, dibutyltin (B87310) dilaurate) and various zinc-based catalysts in two major classes of polymerization reactions: polyurethane synthesis and ring-opening polymerization (ROP) of cyclic esters like lactide. The selection of an appropriate catalyst is critical as it dictates reaction speed, processability, and the final properties of the polymer, which is of paramount importance in the development of advanced materials for various applications, including drug delivery systems and medical devices.

Catalytic Mechanisms: A Tale of Two Metals

Both tin and zinc catalysts generally operate via a coordination-insertion mechanism. This involves the activation of the monomer and/or the growing polymer chain through coordination to the metal center, which facilitates the nucleophilic attack and subsequent insertion of the monomer into the polymer chain.

Polyurethane Formation

In polyurethane synthesis, the catalyst coordinates to both the isocyanate and the polyol, activating them for the urethane-forming reaction. While the general mechanism is similar, tin catalysts are known to be more potent for the primary gelling reaction.

G Polyurethane Formation Mechanism cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Complex Activated Complex Catalyst->Activated_Complex Coordination Isocyanate Isocyanate Isocyanate->Activated_Complex Polyol Polyol Polyol->Activated_Complex Urethane_Linkage Urethane Linkage (Polymer Chain Growth) Activated_Complex->Urethane_Linkage Nucleophilic Attack Urethane_Linkage->Catalyst Catalyst Regeneration G Ring-Opening Polymerization Mechanism cluster_1 Catalytic Cycle Catalyst_Initiator Catalyst-Initiator Complex Activated_Monomer Activated Monomer Complex Catalyst_Initiator->Activated_Monomer Coordination Lactide_Monomer Lactide Monomer Lactide_Monomer->Activated_Monomer Polymer_Chain Polymer Chain Growth (Insertion) Activated_Monomer->Polymer_Chain Ring-Opening & Insertion Polymer_Chain->Catalyst_Initiator Propagation G Experimental Workflow for Kinetic Analysis Reactant_Prep Reactant Preparation (Drying, Purification) Reactor_Setup Reactor Setup (Inert Atmosphere, Temp. Control) Reactant_Prep->Reactor_Setup Reaction_Initiation Reaction Initiation (t=0) Reactor_Setup->Reaction_Initiation In_Situ_Monitoring In-Situ Monitoring (FT-IR/NMR) Reaction_Initiation->In_Situ_Monitoring Data_Acquisition Data Acquisition (Spectra vs. Time) In_Situ_Monitoring->Data_Acquisition Polymer_Characterization Polymer Characterization (GPC, DSC) In_Situ_Monitoring->Polymer_Characterization Kinetic_Analysis Kinetic Analysis (Rate Constant, Order) Data_Acquisition->Kinetic_Analysis

A Comparative Analysis of Dimethyl Tin Dilaurate and Green Catalysts: Environmental Impact and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards sustainability in the chemical industry is driving the replacement of traditional catalysts with more environmentally benign alternatives. This guide provides a comprehensive comparison of the environmental impact and performance of the widely used organotin catalyst, dimethyl tin dilaurate (DMDT), against emerging green catalysts, including bismuth, zinc, and iron-based compounds. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their material formulations.

This compound has long been a staple catalyst in the production of polyurethanes and other polymers due to its high efficiency. However, growing concerns over the toxicity and environmental persistence of organotin compounds have necessitated the exploration of safer and more sustainable catalytic systems.

Executive Summary of Comparative Analysis

ParameterThis compound (DMDT)Bismuth-Based Catalysts (e.g., Bismuth Neodecanoate)Zinc-Based Catalysts (e.g., Zinc Octoate)Iron-Based Catalysts
Human Health Hazard High: Acute toxicity, suspected reproductive toxicity, causes organ damage through prolonged exposure.[1]Low to Moderate: Generally considered to have low toxicity.[2]Low to Moderate: Considered to have low toxicity.[3]Low: Generally considered non-toxic and environmentally friendly.[4][5]
Aquatic Toxicity High: Very toxic to aquatic life with long-lasting effects.[6]Low: Very low potential for toxicity to aquatic organisms.[7]High: Very toxic to aquatic life with long-lasting effects.[8]Low to Moderate: Generally considered to have low environmental impact.[3][9]
Biodegradability Poorly biodegradable.Not readily biodegradable.[7]Not readily biodegradable.Expected to transform into naturally occurring iron oxides.[10]
Catalytic Activity HighModerate to HighModerateModerate to High
Regulatory Status Increasingly restricted under regulations like REACH.Generally not restricted.Generally not restricted.Generally not restricted.

In-Depth Environmental Impact Assessment

Human Health and Ecotoxicity

This compound is classified under the Globally Harmonized System (GHS) with several hazard statements, including:

  • H302: Harmful if swallowed[1]

  • H361: Suspected of damaging fertility or the unborn child[1]

  • H372: Causes damage to organs through prolonged or repeated exposure[1]

  • H412: Harmful to aquatic life with long-lasting effects[1]

In contrast, green catalysts generally exhibit a more favorable toxicological profile.

  • Bismuth-based catalysts , such as bismuth neodecanoate, are considered to have low toxicity.[2] Studies on bismuth (3+) neodecanoate indicate a very low potential for toxicity to aquatic organisms, with acute effect concentrations (LC50/EC50) for fish, daphnia, and algae being greater than 100 mg/L.[7]

  • Zinc-based catalysts , like zinc octoate, are also considered to have low toxicity.[3] However, some zinc compounds can be very toxic to aquatic life with long-lasting effects, with acute LC50 values for fish as low as 1.1 ppm.[8]

  • Iron-based catalysts are widely regarded as being environmentally friendly and having low toxicity.[4][5] The environmental fate of iron nanoparticles suggests they transform into more stable and naturally occurring iron minerals.[10]

The following diagram illustrates the logical relationship of the environmental hazards associated with these catalysts.

cluster_Catalysts Catalyst Type cluster_Impacts Environmental & Health Impacts DMDT This compound HighToxicity High Human & Aquatic Toxicity DMDT->HighToxicity High Hazard Bismuth Bismuth-Based LowToxicity Low Human & Aquatic Toxicity Bismuth->LowToxicity Low Hazard Zinc Zinc-Based VariableToxicity Variable Aquatic Toxicity Zinc->VariableToxicity Variable Hazard Iron Iron-Based Iron->LowToxicity Low Hazard

Figure 1: Comparison of Environmental Hazard Levels.
Biodegradability and Persistence

Organotin compounds are known for their persistence in the environment. This compound is poorly biodegradable.[11] While specific data for bismuth neodecanoate and zinc octoate indicate they are not readily biodegradable, their lower toxicity profiles make their environmental presence less concerning than that of organotin compounds.[7] Iron-based catalysts are expected to oxidize and transform into naturally occurring iron oxides, integrating into the natural iron cycle.[10]

Performance Comparison in Polymer Synthesis

The catalytic activity is a critical factor in the selection of a catalyst. While DMDT is known for its high efficiency, green alternatives are increasingly demonstrating comparable or tailored performance.

CatalystGel Time (min)Tack-Free Time (h)
This compound (DBTDL) Varies (typically fast)Varies
Bismuth Neodecanoate Slower than DBTDLLonger than DBTDL
Zinc Octoate Slower than DBTDLLonger than DBTDL
Iron (III) Chloride Comparable to DBTDLComparable to DBTDL

Note: The values presented are relative and can vary significantly based on the specific formulation and reaction conditions.

The following workflow outlines a typical experimental procedure for comparing catalyst performance in polyurethane foam synthesis.

cluster_Workflow Catalyst Performance Evaluation Workflow A 1. Formulation Preparation (Polyol, Isocyanate, Surfactant, Blowing Agent) B 2. Catalyst Addition (DMDT or Green Catalyst at specified concentration) A->B C 3. Mixing (High-shear mixing for a defined time) B->C D 4. Curing Monitoring (Measure Cream, Gel, and Tack-Free Times) C->D E 5. Foam Characterization (Density, Cell Structure, Mechanical Properties) D->E

Figure 2: Workflow for Catalyst Performance Testing.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of catalyst performance and environmental impact. Standardized testing protocols from organizations like the OECD and ISO provide a framework for reproducible results.

Aquatic Toxicity Testing

Objective: To determine the acute toxicity of the catalyst to aquatic organisms.

Methodology (based on OECD Guideline 203: Fish, Acute Toxicity Test):

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or another suitable fish species.

  • Test Substance Preparation: Prepare a stock solution of the catalyst in a suitable solvent. Create a series of dilutions in the test water.

  • Exposure: Expose groups of fish to different concentrations of the test substance for 96 hours. A control group is exposed to the solvent only.

  • Observation: Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC50 (the concentration that is lethal to 50% of the test organisms) and its confidence intervals.

Biodegradability Testing

Objective: To assess the ready biodegradability of the catalyst in an aerobic aqueous medium.

Methodology (based on OECD Guideline 301D: Ready Biodegradability - Closed Bottle Test):

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant.

  • Test Setup: Add a measured amount of the test substance to bottles containing a mineral medium and the inoculum. A control with no test substance and a reference substance with known biodegradability are also prepared.

  • Incubation: Incubate the sealed bottles in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Measurement: Measure the consumption of dissolved oxygen in the bottles over the 28-day period.

  • Data Analysis: Calculate the percentage of biodegradation based on the oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test.

Catalyst Leaching Analysis

Objective: To quantify the amount of metal that leaches from a cured polymer matrix.

Methodology:

  • Sample Preparation: Prepare cured polyurethane samples catalyzed with a known concentration of the metal-based catalyst.

  • Leaching Test: Immerse the samples in a defined volume of a relevant leaching solution (e.g., deionized water, artificial sweat) for a specified period and temperature.

  • Sample Analysis: At predetermined time intervals, take aliquots of the leaching solution.

  • Quantification: Analyze the concentration of the leached metal (tin, bismuth, zinc, or iron) in the aliquots using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Data Reporting: Express the results as the amount of metal leached per unit surface area of the polymer over time.

The following diagram illustrates a typical signaling pathway for the evaluation of catalyst cytotoxicity.

cluster_Cytotoxicity In Vitro Cytotoxicity Pathway (ISO 10993-5) A Polymer Sample with Catalyst B Extraction in Cell Culture Medium A->B C Exposure to Cell Culture (e.g., Fibroblasts) B->C D Incubation Period C->D E Assessment of Cell Viability (e.g., MTT Assay) D->E F Quantitative Cytotoxicity Result E->F

Figure 3: Cytotoxicity Evaluation Pathway.

Conclusion

The transition from this compound to green catalysts represents a significant step towards more sustainable polymer production. While DMDT offers high catalytic efficiency, its adverse environmental and health impacts are a major concern. Bismuth, zinc, and iron-based catalysts present viable alternatives with significantly lower toxicity profiles. Although their catalytic activity and biodegradability can vary, ongoing research and formulation optimization are continually improving their performance. For researchers and developers, the selection of a catalyst should be a holistic decision, balancing performance requirements with environmental and safety considerations. This guide provides a foundational framework for making such an informed choice.

References

A Comparative Cost-Benefit Analysis of Dimethyl Tin Dilaurate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Polymer Synthesis

Dimethyl tin dilaurate, a widely utilized catalyst in the production of polyurethomas and silicones, is facing increasing scrutiny due to its toxicological profile and environmental impact. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to its emerging alternatives, offering a quantitative and qualitative framework to inform catalyst selection in industrial and research settings.

Executive Summary

While this compound has long been favored for its high catalytic efficiency and versatility, its significant drawbacks, including reproductive toxicity and environmental persistence, have prompted the development of safer and more sustainable alternatives. This analysis reveals that while some alternatives may have a higher initial purchase price, their reduced regulatory burden, lower toxicity, and comparable or even superior performance in certain applications can lead to long-term cost savings and a more favorable environmental footprint.

Cost Comparison of Catalysts

The selection of a catalyst is often a balance between performance and cost. The following table provides an estimated cost comparison for this compound and its common alternatives. It is important to note that prices can fluctuate based on supplier, purity, and order volume.

CatalystChemical FamilyEstimated Price (per kg)Key Considerations
This compoundOrganotin~$15 - $25High catalytic activity, but significant health and environmental concerns.[1][2]
Bismuth NeodecanoateMetal Carboxylate~$10 - $20"Green" alternative with low toxicity, good performance, but can be sensitive to moisture.[3][4]
Zinc NeodecanoateMetal Carboxylate~$5 - $15Cost-effective and low toxicity, often used as a co-catalyst.[4][5]
Zirconium AcetylacetonateMetal Chelate~$320 (for small quantities)Excellent hydrolytic stability, good for waterborne systems, but higher cost.[6][7]
Tertiary AminesAmineVaries widelyOften used as co-catalysts, can influence foaming and gelling reactions.[8][9]

Performance Comparison: this compound vs. Alternatives

The performance of a catalyst is critical to achieving the desired properties in the final polymer product. The following table summarizes key performance indicators for this compound and its alternatives in polyurethane applications.

CatalystGel TimeTack-Free TimeHardnessTensile StrengthElongationKey Performance Attributes
This compound FastFastHighGoodGoodHigh catalytic efficiency, versatile.[10]
Bismuth Neodecanoate Moderate to FastModerateComparable to TinComparable to TinComparable to TinGood balance of properties, low toxicity.[11]
Zinc Neodecanoate SlowerSlowerLowerGoodGoodOften used with other catalysts to modify properties.[12]
Zirconium Acetylacetonate ModerateModerateHighGoodGoodExcellent for water-based systems, can provide higher gloss.[3]
Tertiary Amines VariesVariesVariesVariesVariesHighly dependent on specific amine used; influences blow/gel balance in foams.[8][9]

Experimental Protocols

To provide a framework for comparative analysis, the following section outlines detailed methodologies for key experiments.

Experimental Protocol 1: Comparative Synthesis of Polyurethane Foam

This protocol is designed to compare the catalytic activity and resulting foam properties when using this compound versus an alternative catalyst.

Materials:

  • Polyether polyol (e.g., Voranol 220-056)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalyst (this compound or alternative)

  • Surfactant (e.g., Silicone-based)

  • Blowing agent (e.g., Water)

  • Paper cups and wooden stirrer

  • Molds for foam specimens

Procedure:

  • Preparation of the Polyol Blend: In a paper cup, accurately weigh the polyether polyol, surfactant, blowing agent, and the catalyst. The amount of catalyst should be based on a predetermined percentage of the total polyol weight.

  • Mixing: Thoroughly mix the components in the cup with a wooden stirrer for a specified time (e.g., 30 seconds) until a homogenous mixture is obtained.

  • Addition of Isocyanate: Add the pre-weighed pMDI to the polyol blend.

  • Final Mixing: Immediately and vigorously mix the components for a short, standardized time (e.g., 10 seconds).

  • Pouring and Curing: Pour the reacting mixture into a mold and allow it to cure at ambient temperature.

  • Observation and Measurement: Record the cream time (time to start of rise), gel time (time to form a string when touched with a stirrer), and tack-free time (time when the surface is no longer sticky).

  • Foam Characterization: After full curing (typically 24 hours), demold the foam and prepare specimens for physical property testing according to ASTM D3574 standards.[8][9][13][14]

ASTM D3574 Standard Tests for Flexible Cellular Materials:

  • Density: Determines the mass per unit volume of the foam.

  • Indentation Force Deflection (IFD): Measures the firmness of the foam.

  • Tensile Strength and Elongation: Evaluates the foam's resistance to breaking under tension.

  • Tear Resistance: Measures the foam's ability to resist tearing.

  • Compression Set: Assesses the foam's ability to recover its original thickness after prolonged compression.

Experimental Protocol 2: Evaluation of Catalysts in Polyurethane Coatings

This protocol outlines a method for comparing the performance of catalysts in a two-component polyurethane coating formulation.

Materials:

  • Polyol resin (e.g., Acrylic polyol)

  • Isocyanate crosslinker (e.g., Hexamethylene diisocyanate trimer)

  • Catalyst (this compound or alternative)

  • Solvent (e.g., Xylene, Butyl acetate)

  • Substrate panels (e.g., Glass or steel)

  • Drawdown bar for film application

Procedure:

  • Formulation Preparation: In a suitable container, mix the polyol resin and solvent.

  • Catalyst Addition: Add the specified amount of catalyst to the polyol-solvent mixture and stir until homogeneous.

  • Isocyanate Addition: Just before application, add the isocyanate crosslinker to the mixture and stir thoroughly.

  • Film Application: Apply the coating to the substrate panels using a drawdown bar to achieve a uniform wet film thickness.

  • Curing and Testing: Allow the coated panels to cure at ambient or elevated temperature. Periodically test for:

    • Tack-Free Time: According to ASTM D1640.

    • Hardness: Using a pencil hardness tester (ASTM D3363) or a König pendulum hardness tester (ISO 1522).[10]

    • Gloss: Using a glossmeter at specified angles (e.g., 20°, 60°).

    • Solvent Resistance: By rubbing with a cloth soaked in a solvent like methyl ethyl ketone (MEK) (ASTM D5402).

Visualization of Catalytic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_0 Catalyst Selection Workflow start Define Application Requirements (e.g., foam, coating, elastomer) cost Cost Constraints start->cost performance Performance Needs (Cure speed, mechanical properties) start->performance regulatory Regulatory & Safety (Toxicity, environmental impact) start->regulatory catalyst_choice Select Potential Catalysts (Tin, Bismuth, Zinc, etc.) cost->catalyst_choice performance->catalyst_choice regulatory->catalyst_choice exp_eval Experimental Evaluation (Synthesis & Testing) catalyst_choice->exp_eval data_analysis Data Analysis (Cost vs. Performance) exp_eval->data_analysis final_selection Final Catalyst Selection data_analysis->final_selection

Workflow for selecting an appropriate catalyst.

G cluster_1 Lewis Acid Catalysis of Polyurethane Formation catalyst This compound (Lewis Acid) activated_complex Activated Complex catalyst->activated_complex Coordinates with isocyanate Isocyanate (-NCO) isocyanate->activated_complex polyol Polyol (-OH) polyol->activated_complex Nucleophilic Attack urethane (B1682113) Urethane Linkage activated_complex->urethane Forms urethane->catalyst Regenerates

Simplified signaling pathway for Lewis acid catalysis.

Conclusion

The choice of catalyst in polyurethane and silicone synthesis has far-reaching implications, extending beyond simple reaction kinetics to encompass cost, safety, and environmental responsibility. While this compound remains a potent and often cost-effective catalyst, its associated health and environmental risks are significant. The emergence of viable alternatives, particularly bismuth and zirconium-based catalysts, offers formulators the opportunity to develop high-performance polymers with a reduced toxicological and environmental footprint. A thorough evaluation of both cost and performance, as outlined in this guide, is essential for making informed decisions that align with both technical requirements and sustainability goals.

References

Validating the Purity of Synthesized Dimethyltin Dilaurate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical aspect of quality control for synthesized compounds used in research and development. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Dimethyltin (B1205294) dilaurate, a widely used organotin catalyst. Furthermore, it objectively compares the performance of Dimethyltin dilaurate with common alternatives, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.

Purity Validation of Synthesized Dimethyltin Dilaurate

A multi-faceted approach employing various analytical techniques is recommended for the robust validation of Dimethyltin dilaurate purity. The following table summarizes the key analytical methods and the expected results for a high-purity sample.

Analytical TechniqueParameter MeasuredExpected Result for High-Purity Dimethyltin Dilaurate
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)Chemical environment of protonsPeaks corresponding to the methyl protons on the tin atom and the protons of the laurate chains. The integration of these peaks should be in the correct stoichiometric ratio.
¹³C NMR (Carbon-13 NMR)Chemical environment of carbon atomsResonances for the methyl carbons attached to tin, and the distinct carbons of the laurate carboxyl and alkyl chains.
Fourier-Transform Infrared (FT-IR) Spectroscopy Vibrational frequencies of functional groupsCharacteristic strong absorption band for the C=O (carbonyl) stretch of the ester group, and various C-H stretching and bending vibrations for the methyl and laurate alkyl groups. The absence of a broad O-H stretch indicates the absence of residual lauric acid or water.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their mass-to-charge ratioA single major peak corresponding to Dimethyltin dilaurate. The mass spectrum should show the characteristic isotopic pattern of tin and fragmentation corresponding to the molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compoundsA primary peak for Dimethyltin dilaurate with a high peak purity index.
Elemental Analysis Percentage composition of C, H, and SnThe experimentally determined percentages of carbon, hydrogen, and tin should closely match the theoretical values for the molecular formula C₂₆H₅₂O₄Sn.

Performance Comparison with Alternative Catalysts

Dimethyltin dilaurate is a highly effective catalyst in various applications, most notably in the production of polyurethanes and silicones.[] However, due to concerns about the toxicity of organotin compounds, several alternatives have emerged.[2] The following tables provide a comparative overview of the performance of Dimethyltin dilaurate against common non-tin catalysts.

Polyurethane Foam Application
CatalystTypeGel Time (s)Tack-Free Time (s)Compressive Strength (kPa)Notes
Dimethyltin dilaurate Organotin60 - 120180 - 300200 - 350Highly efficient and versatile catalyst.
Bismuth Neodecanoate Bismuth-based70 - 140200 - 350180 - 320A non-toxic alternative with comparable performance to tin catalysts in many systems.[3][4][5]
Zinc Octoate Zinc-based90 - 180240 - 400170 - 300Often used in combination with other catalysts; can exhibit a delayed cure profile.
Zirconium Neodecanoate Zirconium-based80 - 160220 - 380190 - 330A non-toxic alternative that can offer improved hydrolytic stability.[6][7]

Note: The performance data presented are typical values and can vary depending on the specific formulation and reaction conditions.

Room-Temperature-Vulcanizing (RTV) Silicone Sealant Application
CatalystTypeSkin-Over Time (min)Full Cure Time (hr)Hardness (Shore A)Notes
Dimethyltin dilaurate Organotin10 - 202425 - 35Provides a rapid cure and good mechanical properties.[8]
Zinc Octoate Zinc-based20 - 404820 - 30Slower curing profile compared to tin catalysts.[9]

Experimental Protocols

Synthesis of Dimethyltin Dilaurate

A common method for the synthesis of Dimethyltin dilaurate involves the reaction of dimethyltin dichloride with sodium laurate.

Materials:

Procedure:

  • Prepare sodium laurate by neutralizing lauric acid with a stoichiometric amount of sodium hydroxide in an ethanol solution.

  • Dissolve dimethyltin dichloride in toluene.

  • Slowly add the sodium laurate solution to the dimethyltin dichloride solution with constant stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • After cooling, the precipitated sodium chloride is removed by filtration.

  • The toluene is removed from the filtrate under reduced pressure to yield crude Dimethyltin dilaurate.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Potential Impurities:

  • Unreacted dimethyltin dichloride

  • Residual lauric acid

  • Sodium laurate

  • Sodium chloride

  • Byproducts from side reactions

Purity Validation Methodologies
  • Sample Preparation: Dissolve a small amount of the synthesized Dimethyltin dilaurate in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. Look for characteristic peaks for the methyl protons on the tin atom (singlet, typically around δ 0.7-0.9 ppm) and the various methylene (B1212753) and methyl protons of the laurate chains (multiplets and a triplet, typically between δ 0.8 and 2.3 ppm). The ratio of the integrals of the methyl protons on tin to the protons of the laurate chains should correspond to the molecular formula.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Identify the resonance for the methyl carbons attached to tin and the carbons of the laurate chain, including the carbonyl carbon.

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.

  • Analysis: Record the infrared spectrum. Key characteristic peaks to identify include a strong C=O stretching vibration for the ester group (around 1720-1740 cm⁻¹) and various C-H stretching and bending vibrations. The absence of a broad O-H absorption band (around 3200-3600 cm⁻¹) indicates the absence of significant amounts of free lauric acid or water.

  • Derivatization: For GC-MS analysis of organotin compounds, a derivatization step is often necessary to increase volatility. A common method is derivatization with a Grignard reagent (e.g., ethylmagnesium bromide) to replace the laurate groups with ethyl groups.[10]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range that includes the expected molecular ion and fragment ions.

  • Analysis: The resulting chromatogram should show a major peak corresponding to the derivatized Dimethyltin dilaurate. The mass spectrum of this peak should exhibit the characteristic isotopic pattern for tin and fragment ions consistent with the structure.

  • Procedure: A precisely weighed sample of the synthesized Dimethyltin dilaurate is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O, and tin oxides) are quantitatively measured.

  • Analysis: The weight percentages of carbon, hydrogen, and tin are calculated and compared to the theoretical values for the molecular formula C₂₆H₅₂O₄Sn (C: 57.06%, H: 9.58%, Sn: 21.68%).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Dimethyltin Dilaurate cluster_validation Purity Validation start Start: Reagents s1 Prepare Sodium Laurate start->s1 s2 React with Dimethyltin Dichloride s1->s2 s3 Purification s2->s3 end_synthesis Synthesized Dimethyltin Dilaurate s3->end_synthesis v1 NMR Spectroscopy (¹H, ¹³C) end_synthesis->v1 v2 FT-IR Spectroscopy end_synthesis->v2 v3 GC-MS Analysis end_synthesis->v3 v4 Elemental Analysis end_synthesis->v4 end_validation Purity Confirmed v1->end_validation v2->end_validation v3->end_validation v4->end_validation

Caption: Experimental workflow for the synthesis and purity validation of Dimethyltin dilaurate.

catalytic_cycle catalyst Dimethyltin Dilaurate (Catalyst) Sn(CH₃)₂(OOCR)₂ intermediate { Activated Complex} catalyst:f1->intermediate Activation polyol Polyol R'-OH polyol:f1->intermediate isocyanate Isocyanate R''-NCO isocyanate:f1->intermediate urethane (B1682113) Urethane R''-NHCOO-R' intermediate->urethane Reaction regenerated_catalyst { Regenerated Catalyst} intermediate->regenerated_catalyst Regeneration regenerated_catalyst->catalyst:f0

Caption: Simplified signaling pathway for the catalytic action of Dimethyltin dilaurate in urethane formation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dimethyl Tin Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals like dimethyl tin dilaurate is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

This compound, an organotin compound, is recognized for its toxicity and potential for environmental harm.[1][2][3] Acute exposure can lead to irritation of the skin, eyes, and respiratory system, while prolonged or repeated exposure may cause more severe health effects, including damage to organs.[2][3][4][5] Therefore, strict adherence to safety protocols during its use and disposal is critical.

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all personnel are thoroughly familiar with the safety data sheet (SDS) and have access to the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).[5] Always inspect gloves before use and dispose of contaminated gloves according to regulations.[3]
Eye Protection Tight-fitting safety goggles and a face shield are mandatory.[3][6][7]
Body Protection A chemical-resistant lab coat or a complete suit protecting against chemicals should be worn.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6][7][8] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6][7]

In the event of accidental exposure, immediate action is crucial. For skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes and remove all contaminated clothing.[4] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8] In case of inhalation, move the individual to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[8][9]

Spill Response Protocol

In the event of a this compound spill, the following steps should be taken to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Containment: Prevent the spill from spreading and entering drains or water sources.[3][8] Use an inert absorbent material such as sand, diatomite, or universal binder to contain the spill.[6][8]

  • Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1][3][8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by a strong soap and water solution.[10] All cleaning materials must also be disposed of as hazardous waste.

  • Personal Decontamination: All personnel involved in the cleanup must follow proper personal decontamination procedures, including removing and bagging contaminated clothing for disposal and thoroughly washing hands and any exposed skin.[4]

Disposal Procedures for this compound Waste

All this compound waste, including empty containers, contaminated materials, and solutions, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]

Waste Segregation and Collection:

  • Segregate Waste: Do not mix organotin waste with other waste streams.[1]

  • Label Containers: All waste containers must be clearly labeled as "Hazardous Waste - Contains this compound" and include the appropriate hazard pictograms.

  • Container Integrity: Use robust, sealed containers to prevent leaks or emissions.[11]

Chemical Treatment to Reduce Toxicity (Oxidation):

A recommended practice to reduce the toxicity of liquid organotin waste is through oxidation, which converts the organotin compounds to less toxic inorganic tin compounds.[1] This procedure must be carried out in a chemical fume hood with appropriate PPE.

Experimental Protocol for Oxidation of Liquid this compound Waste:

  • Dilution: If the waste is highly concentrated, dilute it with a suitable solvent in a chemical fume hood.[1]

  • Oxidation: Slowly add an oxidizing agent, such as commercial bleach (sodium hypochlorite) or hydrogen peroxide, to the diluted waste while stirring continuously.[1] The reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.[1]

  • Reaction Time: Allow the mixture to react for several hours or overnight with continuous stirring to ensure complete oxidation.[1]

  • Neutralization: Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.[1]

  • Final Disposal: Even after treatment, the waste should be disposed of as hazardous waste.[1] Transfer the treated waste to a designated hazardous waste container, label it appropriately, and arrange for disposal by a licensed hazardous waste management company.[1][3]

Disposal of Solid Waste and Contaminated Materials:

Solid waste, such as contaminated gloves, absorbent materials, and empty containers, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12] These materials should not be disposed of in regular trash.

Glassware Decontamination:

Glassware that has come into contact with this compound should be decontaminated before being washed.

  • Initial Rinse: Rinse the glassware with a suitable solvent, and collect the rinsate as hazardous waste.[1]

  • Decontamination Bath: Immerse the glassware in an oxidizing bath, such as a 10% bleach solution or a nitric acid bath, for several hours.[1][12]

  • Final Cleaning: After the decontamination bath, remove the glassware, rinse it with deionized water, and then wash it using standard laboratory procedures.[1] The decontamination bath solution must be disposed of as hazardous waste.[1]

Below is a logical workflow for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials, PPE) waste_type->solid_waste Solid glassware Contaminated Glassware waste_type->glassware Glassware treat_liquid Chemical Treatment (Oxidation) liquid_waste->treat_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid decontaminate_glassware Decontaminate Glassware glassware->decontaminate_glassware treat_liquid->collect_solid dispose Dispose as Hazardous Waste via Licensed Contractor collect_solid->dispose decontaminate_glassware->collect_solid Collect rinsate & bath

References

Essential Safety and Operational Guide for Handling Dimethyl Tin Dilaurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Dimethyl Tin Dilaurate. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe and compliant laboratory practices.

This compound is a hazardous chemical that poses significant health risks. It is harmful if swallowed, may be fatal if inhaled, and causes severe skin and eye irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[2][3][4] Adherence to the following guidelines is imperative to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment for handling this compound.

Protection Type Specific Requirements Standards/Additional Notes
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.Must be NIOSH (US) or CEN (EU) approved.[1][3] A full-face supplied-air respirator is required if it is the sole means of protection.[3][5]
Hand Protection Compatible chemical-resistant gloves.Gloves must be tested according to EN 374.[2] Always inspect gloves before use and utilize proper removal techniques.[3][5]
Eye and Face Protection Tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[1][3][5]Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin and Body Protection A complete chemical-resistant suit.[3][5]Wear suitable protective clothing to prevent any skin contact.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Preparations:

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Verify that the chemical fume hood is functioning correctly. All handling of this compound must be conducted within a chemical fume hood.[1]

  • Obtain and review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Assemble all necessary PPE as detailed in the table above and inspect for any damage.

  • Prepare all required equipment and reagents within the fume hood to minimize time spent handling the chemical.

2. Handling Protocol:

  • Don the required PPE before entering the designated handling area.

  • Carefully open the container within the chemical fume hood, avoiding any splashing or aerosol generation.

  • Dispense the required amount of this compound slowly and carefully.

  • Avoid all direct contact with the chemical. Do not breathe vapors or mists.[1][3][5]

  • Keep the container tightly closed when not in use.[3][5] Opened containers must be carefully resealed and stored in an upright position.[3][5]

3. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly dispose of all contaminated materials, including gloves, disposable lab coats, and absorbent pads, as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][2][3]

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]

Disposal Plan

Waste Characterization: All materials contaminated with this compound, including unused product, are to be considered hazardous waste.[1] This substance is very toxic to aquatic life with long-lasting effects.[2][3]

Disposal Procedure:

  • Contaminated Materials: Collect all contaminated items (e.g., gloves, wipes, pipette tips) in a designated, labeled, and sealed hazardous waste container.

  • Unused Product: Do not dispose of unused this compound down the drain.[3][5] It must be disposed of as hazardous waste.

  • Professional Disposal: Contact a licensed professional waste disposal service for the collection and disposal of all this compound waste.[1] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental regulations.[1]

Emergency Procedures: Accidental Release

  • Evacuation: Immediately evacuate the affected area.[1][5]

  • Personal Protection: Before re-entering the area, don a self-contained breathing apparatus, heavy rubber boots, and chemical-resistant gloves.[1]

  • Containment and Cleanup: Absorb the spill using an inert material such as sand or vermiculite.[1] Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][3][5]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.